molecular formula C11H13NO2 B1440001 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 933756-65-1

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B1440001
CAS No.: 933756-65-1
M. Wt: 191.23 g/mol
InChI Key: QMDIFBVFIALGKG-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIFBVFIALGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,2,3,4-tetrahydroquinoline nucleus is a privileged structure found in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] This guide details a multi-step synthesis, beginning with the construction of the quinoline core via the Doebner reaction, followed by stereoselective reduction and concluding with N-methylation. Each stage is presented with a detailed, step-by-step protocol, underpinned by a rationale for key experimental choices. Furthermore, a complete guide to the structural characterization of the final compound using modern spectroscopic techniques (NMR, IR, and MS) is provided, including predicted data and their interpretation. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a foundational structural motif in medicinal chemistry, prized for its rigid bicyclic structure that can effectively orient substituents for optimal interaction with biological targets.[2] This scaffold is present in numerous pharmaceuticals, including the antiarrhythmic drug Nicainoprol and the antiviral agent Virantmycin.[1] The derivatization of this core, particularly at the 1-position (nitrogen) and 4-position (carboxylic acid), allows for the fine-tuning of physicochemical properties and biological activity. The carboxylic acid moiety serves as a versatile handle for forming amides, esters, and other functional groups, while N-methylation can significantly impact a molecule's polarity, metabolic stability, and receptor-binding affinity. Therefore, the development of a reliable synthesis for specifically substituted analogs like this compound is a critical endeavor for expanding the chemical space available to drug discovery programs.

Proposed Synthetic Strategy

As a direct, one-pot synthesis for the target molecule is not prominently established, a logical and robust multi-step approach is proposed. This strategy leverages well-understood and high-yielding classical reactions, ensuring reproducibility and scalability. The pathway is designed in three primary stages:

  • Core Synthesis: Construction of a 2-substituted quinoline-4-carboxylic acid using the Doebner reaction.

  • Ring Reduction: Stereoselective reduction of the quinoline ring to its corresponding 1,2,3,4-tetrahydroquinoline derivative.

  • N-Alkylation: Methylation of the secondary amine at the N-1 position to yield the final product.

This strategic sequence ensures that the sensitive functionalities are introduced in an order that minimizes side reactions and simplifies purification.

Synthesis_Workflow cluster_0 Stage 1: Doebner Reaction cluster_1 Stage 2: Ring Reduction cluster_2 Stage 3: N-Methylation A Aniline + Aldehyde + Pyruvic Acid B 2-Substituted Quinoline- 4-carboxylic Acid A->B Ethanol, Reflux C cis-2-Substituted-1,2,3,4-tetrahydro- quinoline-4-carboxylic Acid B->C Raney Nickel, aq. Alkali D 1-Methyl-1,2,3,4-tetrahydro- quinoline-4-carboxylic Acid (Target) C->D Formaldehyde, Formic Acid (Eschweiler-Clarke)

Figure 1: Proposed three-stage synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Doebner Reaction

The Doebner reaction is a classic three-component condensation reaction between an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3] Its primary advantage is the use of readily available starting materials to rapidly construct the core heterocyclic system.

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (0.1 mol), pyruvic acid (0.1 mol), and absolute ethanol (200 mL).

  • Stir the mixture until all solids are dissolved.

  • Slowly add acetaldehyde (0.1 mol) to the reaction mixture. Causality Note: The aldehyde component determines the substituent at the 2-position of the quinoline ring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 50 mL).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methylquinoline-4-carboxylic acid.

Stage 2: Reduction to cis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

The reduction of the quinoline ring is achieved using a catalytic hydrogenation approach. The use of Raney nickel in an aqueous alkaline solution has been shown to be stereoselective, yielding the cis isomer where the substituents at the 2 and 4 positions are on the same face of the newly formed stereocenters.[4]

Protocol:

  • In a hydrogenation vessel, dissolve 2-methylquinoline-4-carboxylic acid (0.05 mol) in 10% aqueous potassium hydroxide (150 mL).

  • Add Raney nickel (approx. 5 g, as a slurry in water). Causality Note: Raney nickel is an effective catalyst for the hydrogenation of aromatic heterocycles. The alkaline medium aids in the solubility of the carboxylic acid starting material.

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst. Wash the Celite pad with hot water.

  • Cool the filtrate in an ice bath and carefully acidify to pH ~4-5 with formic acid. Causality Note: Acidification protonates the carboxylate, causing the product to precipitate. Formic acid is preferred for easier isolation compared to strong mineral acids.[4]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield cis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Stage 3: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for methylating a primary or secondary amine using an excess of formic acid and formaldehyde. It is a reductive amination process where formic acid acts as the reducing agent. The key advantage is that it exclusively produces the methylated amine without the risk of over-alkylation to form a quaternary ammonium salt.

Protocol:

  • To a 250 mL round-bottom flask, add cis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (0.02 mol), formaldehyde (37% aqueous solution, 0.06 mol), and formic acid (98%, 0.06 mol).

  • Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 8-12 hours. Vigorous evolution of carbon dioxide should be observed initially.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly add 6M hydrochloric acid to neutralize any remaining formic acid and formaldehyde.

  • Evaporate the mixture to dryness under reduced pressure.

  • Redissolve the residue in a minimum amount of hot water and adjust the pH to ~5-6 with a suitable base (e.g., sodium bicarbonate solution).

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven to yield the final product, this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques and expected results form a self-validating system for structural confirmation.

Characterization_Workflow cluster_0 Primary Structure Confirmation cluster_1 Functional Group Analysis cluster_2 Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry IR IR Spectroscopy HPLC HPLC / LC-MS Product Synthesized Product Product->NMR Product->MS Product->IR Product->HPLC

Sources

An In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 933756-65-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] This heterocyclic motif is associated with a wide array of biological activities, including antiarrhythmic, antiviral, and schistosomicidal properties.[1] The therapeutic potential of tetrahydroquinoline derivatives has led to their investigation in the treatment of various diseases, from HIV and Alzheimer's disease to malaria.[1]

This guide focuses on a specific derivative, 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a compound with potential for further exploration in drug discovery. While direct experimental data for this molecule is limited, this document provides a comprehensive overview of its core properties, potential synthesis, and likely biological significance by drawing on established knowledge of its structural analogues.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₁H₁₃NO₂Calculated from structure
Molecular Weight 191.23 g/mol Calculated from structure
Appearance Likely a solid at room temperatureThe presence of the carboxylic acid group increases the melting point compared to the oily liquid form of the parent tetrahydroquinoline.[2]
Solubility Expected to have moderate solubility in polar organic solvents and limited solubility in water. Solubility will be pH-dependent due to the carboxylic acid and the basic nitrogen.The tetrahydroquinoline core is lipophilic, while the carboxylic acid and the tertiary amine introduce polar character.
pKa Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the tertiary amine (around 4-5).Based on typical pKa values for carboxylic acids and N-alkylated anilines.

Synthesis and Chemical Reactivity

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for the construction and functionalization of the tetrahydroquinoline scaffold.

A plausible synthetic pathway could involve the following key transformations:

  • Formation of the Tetrahydroquinoline-4-carboxylic Acid Core: This can be achieved through the reduction of the corresponding quinoline-4-carboxylic acid.[3] The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, can be employed to synthesize the quinoline-4-carboxylic acid precursor.[4]

  • N-Methylation: The secondary amine of the tetrahydroquinoline ring can be methylated to introduce the N-methyl group. Reductive amination using formaldehyde is a common and effective method for this transformation.[5][6]

Synthetic Pathway cluster_0 Step 1: Doebner Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation Aniline Aniline QuinolineAcid Quinoline-4-carboxylic Acid Aniline->QuinolineAcid Aldehyde Aldehyde Aldehyde->QuinolineAcid PyruvicAcid Pyruvic Acid PyruvicAcid->QuinolineAcid THQAcid 1,2,3,4-Tetrahydroquinoline- 4-carboxylic Acid QuinolineAcid->THQAcid Reduction (e.g., H₂, Pd/C) Target 1-Methyl-1,2,3,4-tetrahydroquinoline- 4-carboxylic Acid THQAcid->Target Reductive Amination (Formaldehyde, Reducing Agent)

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol: A Generalized Approach to N-Methylation

The following is a generalized protocol for the N-methylation of a tetrahydroquinoline derivative, based on established literature procedures.[5]

Materials:

  • 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

  • Paraformaldehyde

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply

  • Reaction vessel (e.g., Parr shaker or autoclave)

Procedure:

  • In a suitable reaction vessel, dissolve 1,2,3,4-tetrahydroquinoline-4-carboxylic acid in ethanol.

  • Add paraformaldehyde (typically 1.2-1.5 equivalents).

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.4 MPa).

  • Heat the reaction mixture to the appropriate temperature (e.g., 100°C) and stir for a designated time (e.g., 12 hours).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as crystallization or column chromatography.

Potential Applications in Drug Discovery and Research

The structural features of this compound suggest several avenues for its application in drug discovery and as a research tool. The tetrahydroisoquinoline core, a close structural relative, is a well-established pharmacophore with a broad range of biological activities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects.[7][8]

Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2 and Mcl-1 proteins, which are key regulators of apoptosis and are important targets in cancer therapy.[9] The introduction of a methyl group on the nitrogen atom can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[10]

The carboxylic acid moiety at the 4-position provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity or improved pharmacokinetic properties. This functional group can be converted to esters, amides, or other functionalities to explore structure-activity relationships.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profile of related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline, the following precautions should be taken:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological investigation. Its synthesis is achievable through established synthetic methodologies. Based on the rich pharmacology of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds, this compound and its derivatives hold potential for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Molecules. [Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • Some pharmaceutically relevant 1-substituted tetrahydroquinolines. ResearchGate. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (2022). European Journal of Medicinal Chemistry. [Link]

  • Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. (2019). Green Chemistry. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Letters. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline PubChem. [Link]

  • Tetrahydroquinoline Wikipedia. [Link]

  • synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2019). World Journal of Pharmaceutical Research. [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]

Sources

A Comprehensive Pharmacological Profile of Novel 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its inherent three-dimensional architecture and synthetic tractability have made it a fertile ground for the development of novel therapeutics across diverse disease areas. This guide focuses on a specific, yet highly promising, subclass: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives. The strategic placement of a methyl group at the 1-position and a carboxylic acid at the 4-position introduces unique stereochemical and electronic features, paving the way for targeted pharmacological interventions.

This technical whitepaper provides a comprehensive framework for elucidating the pharmacological profile of these novel derivatives. As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a logical and iterative scientific investigation. We will delve into the causality behind experimental choices, ensuring that each step builds upon the last to construct a robust and insightful pharmacological dossier. Our approach is grounded in the principles of modern drug discovery, emphasizing a deep understanding of target engagement, functional consequences, and translational potential.

Part 1: Primary Target Elucidation - The Neurological Landscape

A significant body of literature suggests that quinoline and tetrahydroquinoline derivatives exhibit a strong propensity for interacting with neuronal targets, particularly the N-methyl-D-aspartate (NMDA) receptor.[3][4] The NMDA receptor, a key player in synaptic plasticity and memory, is also implicated in the pathophysiology of numerous neurological and psychiatric disorders.[5][6] Overactivation of this receptor leads to excitotoxicity, a common pathway in neuronal cell death. Therefore, our initial and most intensive investigation will focus on characterizing the interaction of our novel derivatives with the NMDA receptor complex.

The Glycine Co-agonist Site: A Strategic Point of Intervention

The NMDA receptor is unique in its requirement for the binding of two agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[7] The glycine co-agonist site (often referred to as the glycineB receptor) represents an attractive therapeutic target.[6] Antagonists of this site can modulate NMDA receptor activity without completely blocking it, potentially offering a more favorable side-effect profile compared to competitive glutamate antagonists or channel blockers.[8] Given that numerous quinoline-based structures have been identified as glycine site antagonists, this is our primary hypothetical target.[9][10][11]

Experimental Workflow: From Binding Affinity to Functional Modulation

Our investigation into the NMDA receptor will follow a tiered approach, starting with target binding and progressing to functional assays.

NMDA_Workflow cluster_binding Phase 1: Target Engagement cluster_functional Phase 2: Functional Activity cluster_selectivity Phase 3: Selectivity Profiling Binding_Assay Radioligand Binding Assay ([3H]Glycine Displacement) Determine_Ki Determine Inhibition Constant (Ki) Binding_Assay->Determine_Ki Data Analysis Functional_Assay Electrophysiology Assay (Xenopus Oocytes or Patch Clamp) Determine_Ki->Functional_Assay Prioritize High-Affinity Compounds Determine_IC50 Determine Half-maximal Inhibitory Concentration (IC50) Functional_Assay->Determine_IC50 Concentration-Response Curve Selectivity_Panel AMPA/Kainate Receptor Binding Assays Determine_IC50->Selectivity_Panel Confirm Functional Antagonism Assess_Selectivity Assess Off-Target Activity Selectivity_Panel->Assess_Selectivity SAR_Development Structure-Activity Relationship (SAR) Development Assess_Selectivity->SAR_Development Inform Structure-Activity Relationships Secondary_Screening cluster_cancer Anticancer Profiling cluster_inflammation Anti-inflammatory Profiling cluster_antimicrobial Antimicrobial Profiling Start Lead Compounds from Primary Screening Antiproliferative_Assay MTT/SRB Assay on Cancer Cell Lines (e.g., MCF-7, HCT116) Start->Antiproliferative_Assay NO_Assay Nitric Oxide (NO) Inhibition Assay (LPS-stimulated RAW 264.7 cells) Start->NO_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (Panel of Bacteria/Fungi) Start->MIC_Assay Determine_GI50 Determine GI50 Antiproliferative_Assay->Determine_GI50 Final_Profile Comprehensive Pharmacological Profile Determine_GI50->Final_Profile Identify Anticancer Hits Determine_IC50_NO Determine IC50 for NO Inhibition NO_Assay->Determine_IC50_NO Determine_IC50_NO->Final_Profile Identify Anti-inflammatory Hits Determine_MIC Determine MIC Values MIC_Assay->Determine_MIC Determine_MIC->Final_Profile Identify Antimicrobial Hits

Caption: A parallel screening approach to uncover the broader pharmacological activities of the novel derivatives.

Objective: To evaluate the cytotoxic or cytostatic effects of the novel derivatives on human cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Anti-proliferative Activity

Compound IDGI₅₀ (µM) in MCF-7 cellsGI₅₀ (µM) in HCT116 cells
Derivative 1[Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value]
Doxorubicin (Control)[Insert Value][Insert Value]

Part 3: Structure-Activity Relationship (SAR) and Future Directions

The data generated from the primary and secondary screening workflows will be instrumental in building a robust Structure-Activity Relationship (SAR). By comparing the chemical structures of the most active compounds with their less active counterparts, we can deduce the key molecular features responsible for their pharmacological effects.

Key questions to address in the SAR analysis include:

  • What is the influence of stereochemistry at the C4 position on NMDA receptor affinity and functional potency?

  • How do different substituents on the aromatic ring of the tetrahydroquinoline core affect activity and selectivity?

  • Does the N-methyl group contribute significantly to the observed pharmacology?

The insights gained from this initial pharmacological profiling will guide the next phase of drug development, which may include lead optimization to enhance potency and selectivity, as well as in-depth ADME/Tox studies to assess the drug-like properties of the most promising candidates.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The systematic and multi-faceted pharmacological profiling approach outlined in this guide provides a clear and scientifically rigorous path to understanding the full therapeutic potential of these derivatives. By integrating binding assays, functional characterization, and broad secondary screening, we can build a comprehensive data package that will enable informed decision-making and accelerate the journey from a novel chemical entity to a potential clinical candidate.

References

Sources

investigating the mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Preamble: Navigating the Known and the Novel in Tetrahydroquinoline Research

To our fellow researchers, scientists, and drug development professionals, this guide delves into the investigative journey required to elucidate the mechanism of action for this compound (MTCA). It is critical to acknowledge at the outset that the existing body of scientific literature does not provide a direct, established mechanism of action for this specific molecule. However, the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are foundational in a multitude of biologically active compounds.[1][2][3] This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a robust, logical framework for the de novo investigation of MTCA's biological activity. Secondly, it draws upon the well-documented pharmacology of a closely related and extensively studied endogenous amine, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), to inform our hypotheses and experimental design.[4][5][6]

The structural similarity between MTCA and 1MeTIQ suggests the potential for overlapping biological targets and physiological effects. 1MeTIQ is recognized for its neuroprotective, antidepressant, and anti-addictive properties, with proposed mechanisms including monoamine oxidase (MAO) inhibition, scavenging of free radicals, and modulation of the glutamatergic system.[4][6] By leveraging this knowledge, we can formulate a scientifically rigorous and efficient investigative strategy for MTCA.

Section 1: Foundational Characterization and In Silico Prediction

Before embarking on extensive in vitro and in vivo studies, a thorough foundational characterization of MTCA is paramount. This initial phase provides the bedrock for all subsequent investigations.

Synthesis and Purity Analysis

The synthesis of MTCA is a critical first step. Several synthetic routes for substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids have been described, often involving the reduction of the corresponding quinoline-4-carboxylic acids.[1][7][8]

Exemplary Synthetic Protocol:

A potential synthetic route for MTCA could involve the stereoselective reduction of 1-methylquinoline-4-carboxylic acid using a reducing agent such as Raney nickel in an alkaline aqueous solution.[7]

  • Preparation of Starting Material: Synthesize 1-methylquinoline-4-carboxylic acid.

  • Reduction Reaction: Dissolve 1-methylquinoline-4-carboxylic acid in an aqueous solution of sodium hydroxide. Add Raney nickel as the catalyst.

  • Hydrogenation: Subject the mixture to hydrogenation under pressure.

  • Work-up and Purification: After the reaction is complete, filter off the catalyst. Acidify the filtrate to precipitate the crude product. Purify the product by recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Silico Target Prediction and ADMET Profiling

Computational tools can provide valuable initial insights into the potential biological targets and pharmacokinetic properties of MTCA.

Computational Analysis Description Tools/Databases
Target Prediction Predicts potential protein targets based on structural similarity to known ligands.SwissTargetPrediction, SuperPred, PharmMapper
ADMET Profiling Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.SwissADME, admetSAR, pkCSM

The results from these in silico analyses will guide the initial in vitro screening efforts by highlighting potential target classes and flagging any potential liabilities.

Section 2: Primary Mechanistic Investigation: Learning from 1MeTIQ

Drawing parallels with the known mechanisms of 1MeTIQ, we can formulate a targeted approach to investigate the primary biological activities of MTCA.[4][5][6]

Monoamine Oxidase (MAO) Inhibition

1MeTIQ is a known reversible inhibitor of both MAO-A and MAO-B. Given the structural similarities, it is plausible that MTCA may also exhibit MAO inhibitory activity.

Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay (Promega) is a robust, luminescence-based method for measuring MAO-A and MAO-B activity.

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes, MAO substrate, and luciferin detection reagent as per the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of MTCA.

  • Assay Procedure:

    • Add MAO-A or MAO-B enzyme to a 96-well plate.

    • Add the MTCA dilutions to the wells.

    • Incubate to allow for potential inhibition.

    • Add the MAO substrate to initiate the reaction.

    • Incubate to allow for substrate conversion.

    • Add the luciferin detection reagent to stop the reaction and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 value for MAO-A and MAO-B inhibition.

Antioxidant and Radical Scavenging Properties

The neuroprotective effects of 1MeTIQ are partly attributed to its ability to scavenge free radicals.[4][5] Investigating the antioxidant potential of MTCA is therefore a critical step.

Experimental Workflow: Investigating Antioxidant Properties

G cluster_0 In Vitro Assays cluster_1 Cell-Based Models cluster_2 Oxidative Stress Induction DPPH Assay DPPH Assay Direct Radical Scavenging Direct Radical Scavenging DPPH Assay->Direct Radical Scavenging ORAC Assay ORAC Assay Peroxyl Radical Scavenging Peroxyl Radical Scavenging ORAC Assay->Peroxyl Radical Scavenging Cellular ROS Assay Cellular ROS Assay SH-SY5Y cells SH-SY5Y cells SH-SY5Y cells->Cellular ROS Assay H9c2 cells H9c2 cells H9c2 cells->Cellular ROS Assay H2O2 H2O2 H2O2->SH-SY5Y cells H2O2->H9c2 cells Rotenone Rotenone Rotenone->SH-SY5Y cells

Caption: Workflow for assessing the antioxidant potential of MTCA.

Protocol: Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of MTCA to reduce intracellular ROS levels in response to an oxidative insult.[9]

  • Cell Culture: Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of MTCA.

  • ROS Induction: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or rotenone.

  • Fluorescent Probe Incubation: Add a ROS-sensitive fluorescent probe (e.g., DCFDA).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence indicates a reduction in ROS levels.

Spin Trapping and Electron Paramagnetic Resonance (EPR) Spectroscopy

For a more definitive identification of the types of radicals scavenged, EPR spectroscopy with spin trapping can be employed.[10][11][12]

Experimental Protocol: EPR Spin Trapping

  • Radical Generation: Generate specific free radicals (e.g., hydroxyl radicals via the Fenton reaction).

  • Spin Trap Addition: Add a spin trapping agent (e.g., DMPO or DEPMPO) to form a stable radical adduct.[11][13]

  • MTCA Treatment: In a parallel experiment, add MTCA along with the spin trap.

  • EPR Spectroscopy: Acquire the EPR spectrum. A decrease in the signal intensity of the spin adduct in the presence of MTCA indicates radical scavenging.

Modulation of the Glutamatergic System

1MeTIQ has been shown to antagonize the effects of NMDA receptor antagonists like MK-801, suggesting a role in modulating the glutamatergic system.[14]

Experimental Approach: Calcium Imaging

This technique can be used to assess whether MTCA modulates NMDA receptor activity by measuring changes in intracellular calcium concentrations.

  • Cell Culture and Loading: Culture primary neurons or a suitable neuronal cell line and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence.

  • NMDA Stimulation: Stimulate the cells with NMDA to induce calcium influx.

  • MTCA Treatment: Pre-incubate the cells with MTCA before NMDA stimulation.

  • Data Analysis: A reduction in the NMDA-induced calcium signal in the presence of MTCA would suggest an antagonistic effect on the NMDA receptor.

Section 3: Target Deconvolution and Pathway Analysis

If the initial targeted investigations do not yield a clear mechanism, or to identify novel targets, unbiased screening approaches are necessary.

Experimental Workflow: Target Deconvolution

G Affinity Chromatography Affinity Chromatography Identification of Binding Proteins Identification of Binding Proteins Affinity Chromatography->Identification of Binding Proteins Chemical Proteomics Chemical Proteomics Chemical Proteomics->Identification of Binding Proteins Yeast-3-Hybrid Yeast-3-Hybrid Yeast-3-Hybrid->Identification of Binding Proteins Target Validation Target Validation Identification of Binding Proteins->Target Validation Pathway Analysis Pathway Analysis Target Validation->Pathway Analysis

Caption: Unbiased approaches for identifying the molecular targets of MTCA.

Protocol: Affinity Chromatography

  • Immobilization: Covalently link MTCA to a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the immobilized MTCA with a cell lysate.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the proteins that specifically bind to MTCA.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Section 4: In Vivo Validation and Physiological Relevance

Once a putative mechanism of action has been established in vitro, it is crucial to validate these findings in a relevant in vivo model.

Animal Models:

  • Neuroprotection: Models of Parkinson's disease (e.g., MPTP or rotenone-induced neurotoxicity) or stroke (e.g., middle cerebral artery occlusion).[15][16]

  • Antidepressant Activity: Forced swim test or tail suspension test in rodents.

  • Diabetic Neuropathic Pain: Streptozotocin-induced diabetic neuropathy model in mice.[17]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies:

These studies are essential to understand the absorption, distribution, metabolism, and excretion of MTCA, and to correlate its concentration in the body with its pharmacological effects.

Conclusion: A Roadmap for Discovery

The investigation into the mechanism of action of this compound represents an exciting opportunity to uncover novel pharmacology within the tetrahydroquinoline class of compounds. While direct evidence is currently lacking, a logical and informed investigative strategy, guided by the known activities of the closely related 1-Methyl-1,2,3,4-tetrahydroisoquinoline, provides a clear path forward. This guide offers a comprehensive, albeit not exhaustive, framework for this scientific endeavor. The integration of in silico, in vitro, and in vivo approaches will be paramount in ultimately defining the therapeutic potential of MTCA.

References

  • An, L., et al. (2010). Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species. Free Radical Biology and Medicine, 49(3), 390-397. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • Arai, Y., et al. (2009). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 17(15), 5484-5490. [Link]

  • ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. (2010). ChemInform, 41(32). [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10283-10313. [Link]

  • Antkiewicz-Michaluk, L., et al. (2009). 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat. Neurotoxicity Research, 16(4), 390-407. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-13. [Link]

  • Khan, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers in Pharmacology, 14, 1128496. [Link]

  • Rios, R., et al. (2000). The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). Journal of Neurochemistry, 75(1), 65-71. [Link]

  • Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 15(43), 9116-9139. [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

  • Spin trapping. Wikipedia. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14371. [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13547-13560. [Link]

  • Wang, L., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 27(14), 3043-3052. [Link]

  • Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides. Antioxidants, 11(2), 232. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(48), 30209-30226. [Link]

  • The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ResearchGate. [Link]

  • Identification of free radicals by spin trapping with DEPMPO and MCPIO using tandem mass spectrometry. ResearchGate. [Link]

  • Anzai, K., et al. (2003). Synthesis and characterization of a practically better DEPMPO-type spin trap, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO). Archives of Biochemistry and Biophysics, 415(2), 251-256. [Link]

  • From Euphoria to Cardiac Stress: Role of Oxidative Stress on the Cardiotoxicity of Methylone and 3,4-DMMC. International Journal of Molecular Sciences, 25(1), 589. [Link]

  • New Quinolinic Derivatives as Centrally Active Antioxidants. Journal of Medicinal Chemistry, 48(12), 4139-4147. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

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An In-depth Technical Guide to the Physicochemical Properties and Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry. The tetrahydroquinoline core is a common feature in a variety of biologically active molecules. The addition of a carboxylic acid at the 4-position and a methyl group on the nitrogen at the 1-position introduces specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for researchers in drug discovery and development, as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and details established experimental protocols for their determination. The content is structured to offer both theoretical insights and practical, field-proven methodologies for scientists engaged in the characterization of this and similar molecules.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound in public databases, the following properties have been predicted using well-regarded computational models. These values serve as a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₃NO₂Defines the elemental composition of the molecule.
Molecular Weight 191.23 g/mol Influences diffusion and transport across biological membranes.
pKa (acidic) ~4.5 - 5.5The carboxylic acid group's ionization state is pH-dependent, affecting solubility and receptor interaction.
pKa (basic) ~3.0 - 4.0The tertiary amine's ionization state influences its interaction with biological targets and its solubility in acidic environments.
logP ~1.5 - 2.5Indicates the lipophilicity of the molecule, which is critical for its ability to cross cell membranes.
Aqueous Solubility pH-dependentAs a carboxylic acid, solubility is expected to be low in acidic pH and increase significantly in neutral to basic pH.
Polar Surface Area (PSA) ~50 - 60 ŲInfluences membrane permeability and interactions with polar residues in protein binding sites.
Hydrogen Bond Donors 1The carboxylic acid proton can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 3The nitrogen atom and the two oxygen atoms of the carboxyl group can act as hydrogen bond acceptors.
Rotatable Bonds 1The bond between the quinoline ring and the carboxylic acid group allows for conformational flexibility.

Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the medium, a characteristic feature of compounds containing a carboxylic acid group.

  • Aqueous Solubility : In acidic conditions (pH < pKa of the carboxylic acid), the molecule will be predominantly in its neutral, protonated form, which is expected to have lower aqueous solubility. As the pH increases to neutral and basic conditions, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

  • Organic Solubility : The molecule is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in non-polar solvents is likely to be limited.

The interplay between the lipophilic tetrahydroquinoline core and the ionizable carboxylic acid group makes a thorough experimental determination of its solubility profile essential.

Experimental Protocols for Physicochemical Characterization

For a molecule in the drug discovery pipeline, experimentally verifying its physicochemical properties is a critical step. The following section provides detailed, step-by-step methodologies for determining the pKa, logP, and solubility of this compound.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and widely used method for determining the ionization constants (pKa) of a compound. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in water. If solubility is an issue, a small amount of co-solvent like methanol can be used, but the pKa value will then be specific to that solvent system.

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

    • Take a known volume (e.g., 20 mL) of the sample solution and add the KCl solution.

    • If determining the acidic pKa, start by adding small increments of the 0.1 M NaOH solution. If determining the basic pKa, first acidify the solution with 0.1 M HCl to a pH below the expected pKa and then titrate with 0.1 M NaOH.

    • Record the pH after each addition of the titrant, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point(s).

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at which half of the compound is ionized. This corresponds to the midpoint of the buffer region on the titration curve (the flattest part of the curve before the steep rise at the equivalence point).

    • Mathematically, the pKa can be determined from the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]). At the half-equivalence point, [A⁻] = [HA], so pH = pKa.

Diagram of Potentiometric Titration Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare 1 mM Sample Solution calibrate Calibrate pH Meter prep_sample->calibrate prep_titrant Prepare 0.1 M NaOH/HCl prep_titrant->calibrate prep_kcl Prepare 0.15 M KCl prep_kcl->calibrate titrate Add Titrant in Increments calibrate->titrate record Record pH titrate->record Allow to stabilize record->titrate Repeat plot Plot pH vs. Volume record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation saturate_octanol Saturate n-Octanol with Water add_compound Add Compound to Phases saturate_octanol->add_compound saturate_water Saturate Water with n-Octanol saturate_water->add_compound shake Shake to Equilibrium add_compound->shake separate Separate Phases shake->separate quantify Quantify Compound in Each Phase (HPLC/UV) separate->quantify calculate_logp Calculate logP quantify->calculate_logp G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent shake Shake for 24-48h at Constant Temperature add_excess->shake filter Filter to Remove Undissolved Solid shake->filter quantify Quantify Concentration in Filtrate (HPLC) filter->quantify report Report Solubility quantify->report

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and NMR Prediction

The structure of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, presented below, dictates the expected NMR signals. The key structural features include a saturated heterocyclic ring fused to a benzene ring, a methyl group on the nitrogen atom, and a carboxylic acid group at the C4 position.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.10-7.20d~7.5
H-66.65-6.75t~7.5
H-77.00-7.10t~7.5
H-86.55-6.65d~7.5
H-43.80-3.90t~6.0
H-3 (axial)2.20-2.30m-
H-3 (equatorial)2.00-2.10m-
H-23.30-3.40t~6.0
N-CH₃2.90-3.00s-
COOH11.0-13.0br s-
Rationale for ¹H NMR Assignments:
  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring are expected to appear in the aromatic region of the spectrum (δ 6.5-7.5 ppm). The electron-donating nature of the nitrogen atom will likely shield these protons, causing them to appear at slightly lower chemical shifts compared to benzene (δ 7.34 ppm). The specific shifts and multiplicities will arise from their coupling with adjacent protons.

  • Aliphatic Protons (H-2, H-3, H-4): The protons on the saturated portion of the tetrahydroquinoline ring will be found in the upfield region of the spectrum. The H-4 proton, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be the most deshielded of the aliphatic protons. The H-2 protons are adjacent to the nitrogen atom and will also be deshielded. The H-3 protons will likely appear as complex multiplets due to coupling with both H-2 and H-4.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the nitrogen atom.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-250-55
C-325-30
C-440-45
C-4a125-130
C-5127-130
C-6115-120
C-7125-128
C-8110-115
C-8a145-150
N-CH₃40-45
COOH175-180
Rationale for ¹³C NMR Assignments:
  • Carbonyl Carbon (COOH): The carbon of the carboxylic acid group is the most deshielded carbon and will appear significantly downfield.[1][2]

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons will resonate in the typical aromatic region (δ 110-150 ppm). The C-8a carbon, being directly attached to the nitrogen, is expected to be the most deshielded among the aromatic carbons.

  • Aliphatic Carbons (C-2, C-3, C-4): The carbons of the saturated ring will appear in the upfield region. The C-2 and C-4 carbons will be influenced by the adjacent heteroatoms (nitrogen and the carboxylic acid group, respectively).

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will have a chemical shift characteristic of a methyl group attached to a nitrogen atom.

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for compounds with carboxylic acid groups to ensure the observation of the acidic proton.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.[3]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the homogeneity of the magnetic field and obtain sharp peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set a wide spectral width to include all carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0 ppm.

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualization of Key Structural Features and NMR Logic

The following diagram illustrates the workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Solvent, Standard) Purification->SamplePrep DataAcquisition 1H & 13C NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Referencing) DataAcquisition->DataProcessing H1_Analysis 1H NMR Analysis (Shifts, Couplings, Integrals) DataProcessing->H1_Analysis C13_Analysis 13C NMR Analysis (Chemical Shifts) DataProcessing->C13_Analysis Structure Structure Elucidation H1_Analysis->Structure C13_Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, based on the analysis of analogous structures and fundamental NMR principles, serves as a valuable resource for the identification and characterization of this compound and its derivatives. The detailed experimental protocol offers a robust framework for obtaining high-quality NMR data, which is crucial for unambiguous structure determination in chemical research and drug development.

References

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - The Royal Society of Chemistry. Available at: [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. Available at: [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. Available at: [Link]

  • 1 H MNR data of tetrahydroquinolines 11-14 and quinoline 15 - ResearchGate. Available at: [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • a guide to 13c nmr chemical shift values. Available at: [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]

  • 1H NMR Chemical Shift - Oregon State University. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. Available at: [Link]

  • derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Available at: [Link]

  • ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids - ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Spectrum (PHY0106391) - PhytoBank. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoline - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]

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mass spectrometry fragmentation pattern of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Mass spectrometry (MS) stands as a principal analytical technique for providing rapid, sensitive, and structurally informative data. This guide presents a predictive analysis of the mass spectrometric fragmentation behavior of this compound, a compound representative of a scaffold with significant potential in medicinal chemistry. In the absence of direct, published spectra for this specific molecule, this document leverages established principles of fragmentation chemistry and spectral data from analogous structures to construct a detailed and scientifically grounded predictive model. We will explore the expected fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry, providing researchers with a robust framework for identifying this compound and its derivatives in complex matrices.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound incorporating several key functional groups that dictate its chemical behavior and, consequently, its fragmentation pattern in mass spectrometry. The molecule features a tetrahydroquinoline core, which is a common motif in various biologically active compounds and alkaloids.[1] The structural characterization of such molecules is crucial for advancing drug discovery programs, metabolic studies, and process chemistry.[2]

This guide serves as a proactive analytical resource. By dissecting the molecule's structure and applying first principles of mass spectrometry, we can anticipate the major fragmentation routes. This predictive approach is invaluable for method development, metabolite identification, and the confident structural confirmation of newly synthesized compounds. We will examine the fragmentation under two distinct ionization regimes: the rigorous fragmentation induced by Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the controlled fragmentation of a protonated precursor via Collision-Induced Dissociation (CID) in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), commonly used with Liquid Chromatography (LC-MS).[3][4]

Molecular Structure and Predicted Key Fragmentation Sites

The fragmentation of an organic molecule is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting charged and neutral fragments. The structure of this compound (Molecular Weight: 205.25 g/mol ) presents several logical sites for bond cleavage.

  • Tertiary Amine (N-Methyl): The nitrogen atom is a site of low ionization energy. Alpha-cleavage, the breaking of a bond adjacent to the nitrogen, is a dominant fragmentation pathway for aliphatic amines.[5][6] This makes the N-CH₃ bond and the N-C2 bond prime candidates for cleavage.

  • Carboxylic Acid: Carboxylic acids undergo characteristic fragmentations, including the loss of the entire carboxyl radical (•COOH, 45 Da) or decarboxylation through the loss of a neutral CO₂ molecule (44 Da).[2][7]

  • Saturated Heterocyclic Ring: The tetrahydroquinoline ring can undergo ring-opening reactions, followed by further fragmentation.[8] This can be initiated by cleavage alpha to the nitrogen or through more complex rearrangements.[9]

  • Aromatic System: The benzene portion of the quinoline ring is relatively stable and will likely remain intact in many of the major fragment ions.[7]

Predicted Fragmentation Pathways: EI and ESI

Given the distinct functionalities, we predict a rich fragmentation pattern that provides significant structural information.

Electron Ionization (EI) Fragmentation

Under typical 70 eV EI conditions, the molecule will form a molecular ion (M•⁺) at m/z 205, which will then undergo extensive fragmentation. The stability of this molecular ion may be moderate due to the presence of multiple favorable fragmentation initiation sites.

Primary Fragmentation Pathways:

  • Alpha-Cleavage at Nitrogen: The most favorable alpha-cleavage is often the loss of the largest alkyl group. However, the loss of the methyl radical (•CH₃) is a very common pathway for N-methyl compounds.

    • Loss of •CH₃ (Methyl Radical): M•⁺ → [M - 15]⁺ at m/z 190 . This results in a stable, resonance-delocalized cation.

  • Cleavage of the Carboxylic Acid Group: This is a highly characteristic fragmentation for carboxylic acids.

    • Loss of •COOH (Carboxyl Radical): M•⁺ → [M - 45]⁺ at m/z 160 . This is often a prominent peak.[7][10]

    • Loss of CO₂ (Decarboxylation): M•⁺ → [M - 44]•⁺ at m/z 161 . This involves the transfer of a hydrogen atom, likely from the benzylic C4 position, to the carboxyl group followed by the loss of CO₂.

  • Ring Fission: The tetrahydroquinoline ring can cleave. A retro-Diels-Alder (RDA) type reaction, although less common in this specific system compared to more unsaturated rings, is a possibility. A more likely route involves ring opening initiated by cleavage alpha to the nitrogen at the C2-C3 bond.[9]

    • Loss of C₂H₄ (Ethene): Following ring opening, the loss of ethene from the C2-C3 unit could occur, leading to a fragment at m/z 177 .

The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.

EI_Fragmentation M 1-Methyl-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid (M•⁺, m/z 205) F190 [M - CH₃]⁺ m/z 190 M->F190 - •CH₃ (α-cleavage) F160 [M - COOH]⁺ m/z 160 M->F160 - •COOH F161 [M - CO₂]•⁺ m/z 161 M->F161 - CO₂ F130 [m/z 160 - CH₂O]⁺ or [m/z 161 - CH₃N]⁺ m/z 130 F160->F130 - H₂C=O F161->F130 - H₃C-N

Caption: Key fragmentation routes for the target molecule under EI-MS.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule will readily protonate, likely on the tertiary amine nitrogen, to form a precursor ion [M+H]⁺ at m/z 206. Collision-Induced Dissociation (CID) of this ion will lead to characteristic neutral losses.

Primary Fragmentation Pathways:

  • Neutral Loss from the Carboxylic Acid:

    • Loss of H₂O (Water): [M+H]⁺ → [M+H - 18]⁺ at m/z 188 . This is a common loss from protonated carboxylic acids.[2]

    • Loss of CO and H₂O (Formic Acid): [M+H]⁺ → [M+H - 46]⁺ at m/z 160 . This often occurs as a concerted or sequential loss of water and carbon monoxide.

  • Cleavage involving the N-Methyl Group:

    • While less common than in EI, the loss of methane (CH₄) from the protonated N-methyl group could occur, leading to a fragment at m/z 190 .

  • Ring Cleavage: The protonated ring may be susceptible to opening, leading to various product ions depending on the collision energy.

The diagram below outlines the expected fragmentation of the protonated molecule in an ESI-MS/MS experiment.

ESI_Fragmentation MH [M+H]⁺ Precursor Ion m/z 206 F188 [M+H - H₂O]⁺ m/z 188 MH->F188 - H₂O F160 [M+H - H₂O - CO]⁺ m/z 160 MH->F160 - HCOOH (46 Da) F188->F160 - CO F146 [M+H - CH₃N=CH₂]⁺ m/z 147 Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock 1 mg/mL Stock in Methanol Work_LC Dilute to 1 µg/mL (for LC-MS) Stock->Work_LC Work_GC Derivatize (Silylation) & Dilute (for GC-MS) Stock->Work_GC LCMS LC-MS/MS (ESI) Work_LC->LCMS GCMS GC-MS (EI) Work_GC->GCMS Process Spectral Extraction & Background Subtraction LCMS->Process GCMS->Process Compare Compare Experimental Spectra with Predicted Patterns Process->Compare Confirm Structural Confirmation Compare->Confirm

Sources

The Evolving Landscape of 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a carboxylic acid moiety at the 4-position bestows unique physicochemical properties and offers a versatile handle for further chemical modifications, making 1,2,3,4-tetrahydroquinoline-4-carboxylic acids a compelling class of compounds for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of these molecules, with a focus on actionable insights for researchers and drug development professionals.

I. Synthetic Strategies for 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acids

The construction of the 1,2,3,4-tetrahydroquinoline-4-carboxylic acid core can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemistry.

A. Reduction of Quinoline-4-Carboxylic Acids

A primary and direct method for the synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acids is the reduction of the corresponding quinoline-4-carboxylic acid precursors. This approach is advantageous due to the commercial availability of a wide range of substituted quinoline-4-carboxylic acids.

One effective method involves the stereoselective reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkaline solution.[2] This process has been shown to produce the corresponding 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids as individual cis isomers.[2] The cis-configuration is determined by the stereochemistry of the substituents at the C2 and C4 positions.

Experimental Protocol: Synthesis of 2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acids via Reduction [2]

  • Dissolution: Dissolve the substituted 2-alkylquinoline-4-carboxylic acid in an aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add Raney nickel catalyst to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation in an autoclave under hydrogen pressure at a specified temperature and duration.

  • Work-up: After the reaction, cool the mixture, filter off the catalyst, and acidify the filtrate to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

B. Domino Reactions

Domino reactions, also known as tandem or cascade reactions, provide an efficient and atom-economical approach to constructing complex molecular architectures like the tetrahydroquinoline scaffold from simple starting materials.[1] These reactions involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates.[1]

A notable domino strategy for the synthesis of substituted tetrahydroquinolines involves a reductive cyclization of nitro-enones. While not directly yielding the 4-carboxylic acid, this method can be adapted by using appropriate precursors bearing an ester group, which can be subsequently hydrolyzed to the carboxylic acid.

Caption: A generalized domino reaction pathway for the synthesis of substituted tetrahydroquinolines.

II. Biological Activities and Structure-Activity Relationships

Derivatives of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and neuroprotective effects. The nature and position of substituents on the tetrahydroquinoline ring play a crucial role in modulating their potency and selectivity.

A. Anticancer Activity

Substituted 1,2,3,4-tetrahydroquinolines have shown promising anticancer properties. For instance, certain 2-aryl and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives have displayed selective cytotoxicity against various cancer cell lines.[3]

A study on a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed that a derivative, compound 18 , exhibited selective cytotoxicity against cervical epithelial carcinoma (HeLa) with an IC50 value of 13.15 μM.[3] In another study, the 3,4-diaryl-1,2,3,4-tetrahydroquinoline derivative 3c demonstrated potent inhibition of skin carcinoma cells (A-431) with an IC50 value of 2.0 ± 0.9 μM.[4]

CompoundCancer Cell LineIC50 (μM)Reference
18 (4-acetamido-2-methyl-THQ)HeLa (Cervical)13.15[3]
3c (3,4-diaryl-THQ)A-431 (Skin)2.0 ± 0.9[4]
3c (3,4-diaryl-THQ)H460 (Lung)4.9 ± 0.7[4]
3c (3,4-diaryl-THQ)HT-29 (Colon)4.4 ± 1.3[4]
20d (tetrahydroquinolinone)HCT-116 (Colon)12.04 ± 0.57[5]
20d (tetrahydroquinolinone)A-549 (Lung)12.55 ± 0.54[5]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: A direct relationship between lipophilicity (cLogP) and cytotoxic effects has been observed, with more lipophilic quinoline derivatives generally showing better IC50 values.[3]

  • Aryl Substitution: The presence of an aryl group at the 4-position of the tetrahydroquinoline ring has been shown to dramatically increase antiproliferative effects.[4]

  • Substitution on Aryl Ring: The nature and position of substituents on the aryl rings significantly influence the anticancer activity. For example, in a series of tetrahydroquinolinones, a 3-fluorophenylcarbamate moiety at the 8-position (compound 20d ) was found to be crucial for its potent in vitro antiproliferative activity.[5]

B. Antibacterial Activity

Quinoline-4-carboxylic acids and their derivatives have long been recognized for their antibacterial properties. While specific data for 1,2,3,4-tetrahydroquinoline-4-carboxylic acids is limited, studies on related quinoline-4-carboxylic acid derivatives provide valuable insights.

In a study of 2-phenyl-quinoline-4-carboxylic acid derivatives, compound 5a4 showed the best inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL, while compound 5a7 was most active against Escherichia coli with a MIC of 128 μg/mL.[6] Another study on quinolinequinones demonstrated that compounds QQ1 , QQ5 , and QQ6 had significant antibacterial activity against S. aureus with a MIC value of 1.22 μg/mL.[7]

CompoundBacterial StrainMIC (μg/mL)Reference
5a4 (2-phenyl-quinoline-4-carboxylic acid deriv.)Staphylococcus aureus64[6]
5a7 (2-phenyl-quinoline-4-carboxylic acid deriv.)Escherichia coli128[6]
QQ1, QQ5, QQ6 (quinolinequinones)Staphylococcus aureus1.22[7]

SAR Insights:

  • Structural modifications of the 2-phenyl-quinoline-4-carboxylic acid core have been shown to increase antibacterial activity.[6]

  • The presence of specific substituents is crucial for potent activity against both Gram-positive and Gram-negative bacteria.

C. Neuroprotective Effects

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline scaffold have been investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. These compounds have been shown to act as N-methyl-D-aspartate (NMDA) receptor antagonists and may also influence the processing of amyloid precursor protein (APP).[8][9]

For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was identified as a potent anticonvulsant and protected hippocampal neurons from ischemia-induced degeneration.[8] While direct studies on the neuroprotective effects of 1,2,3,4-tetrahydroquinoline-4-carboxylic acids are less common, the structural similarity suggests that this class of compounds may also possess valuable neuroprotective properties.

Caption: Potential neuroprotective mechanisms of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives.

III. Therapeutic Applications and Future Perspectives

The versatile biological activities of 1,2,3,4-tetrahydroquinoline-4-carboxylic acids and their derivatives position them as promising candidates for the development of new therapeutic agents. Their potential applications span oncology, infectious diseases, and neurology.

  • Anticancer Agents: The demonstrated cytotoxicity against various cancer cell lines suggests that these compounds could be developed as novel anticancer drugs. Further optimization to improve potency and selectivity, as well as in vivo studies, are warranted.

  • Antibacterial Drugs: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. The activity of related quinoline derivatives against both Gram-positive and Gram-negative bacteria highlights the potential of this scaffold in combating infectious diseases.

  • Neuroprotective Therapeutics: The structural similarity to known neuroprotective agents suggests that 1,2,3,4-tetrahydroquinoline-4-carboxylic acids could be explored for the treatment of neurodegenerative disorders.

The carboxylic acid group at the 4-position provides a convenient point for further derivatization, allowing for the synthesis of ester and amide libraries to explore structure-activity relationships further and to optimize pharmacokinetic and pharmacodynamic properties. The exploration of this chemical space is likely to yield novel compounds with enhanced therapeutic potential.

IV. Conclusion

1,2,3,4-Tetrahydroquinoline-4-carboxylic acids represent a valuable and underexplored class of compounds with significant potential in drug discovery. Their synthesis is accessible through established chemical transformations, and their derivatives have demonstrated a range of promising biological activities. Future research focused on the synthesis of diverse libraries of these compounds and their comprehensive biological evaluation will be crucial in unlocking their full therapeutic potential. The insights provided in this technical guide aim to equip researchers and drug development professionals with the foundational knowledge to advance the exploration of this promising chemical scaffold.

V. References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

  • The anticancer IC50 values of synthesized compounds. ResearchGate.

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.

  • ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. ResearchGate.

  • US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids. Google Patents.

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH.

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH.

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv.

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.

  • CA1331615C - Substituted acyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Google Patents.

  • New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed.

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed.

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate.

  • Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. PubMed.

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing).

  • SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. European Patent Office.

  • Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. PubMed.

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

  • Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences.

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar.

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Methodological & Application

detailed protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Introduction

This compound is a significant heterocyclic compound within the domain of medicinal chemistry and drug development. The tetrahydroquinoline core is a prevalent structural motif in a wide array of biologically active compounds and natural products, including antiarrhythmic, antiviral, and antimalarial agents[1]. The addition of a methyl group at the N-1 position and a carboxylic acid at the C-4 position can significantly modulate the pharmacological properties of the molecule, influencing its solubility, binding affinity to biological targets, and metabolic stability.

This document provides a comprehensive, two-part protocol for the synthesis of this compound. The synthetic strategy involves an initial reduction of a suitable quinoline precursor to form the tetrahydroquinoline ring system, followed by a robust N-methylation step. The methodologies detailed herein are designed to be reproducible and scalable for research and development applications.

Overall Synthetic Scheme

The synthesis is approached in two primary stages:

  • Reduction of Quinoline-4-carboxylic Acid: The commercially available quinoline-4-carboxylic acid is reduced to 1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

  • N-Methylation via Eschweiler-Clarke Reaction: The secondary amine of the tetrahydroquinoline intermediate is methylated to yield the final tertiary amine product.[2][3]

Figure 1: Overall synthetic pathway.

Part A: Synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

This part of the protocol focuses on the reduction of the quinoline ring system. While various reduction methods exist, a catalytic hydrogenation approach is often preferred for its efficiency and cleaner reaction profiles.

Materials and Reagents
ReagentFormulaM.W.AmountMoles
Quinoline-4-carboxylic acidC₁₀H₇NO₂173.1710.0 g0.0578
Palladium on Carbon (10%)Pd/C-1.0 g-
EthanolC₂H₅OH46.07200 mL-
Hydrogen GasH₂2.02High Pressure-
Experimental Protocol
  • Reaction Setup: To a high-pressure hydrogenation vessel, add quinoline-4-carboxylic acid (10.0 g, 0.0578 mol) and 10% palladium on carbon (1.0 g, 10 wt%).

  • Solvent Addition: Add 200 mL of ethanol to the vessel.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 4 atm.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours, monitoring the hydrogen uptake.

  • Work-up: After the reaction is complete, carefully depressurize the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Part B: Synthesis of this compound

This stage employs the Eschweiler-Clarke reaction for the N-methylation of the secondary amine intermediate. This classic reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2][4] The reaction is advantageous as it avoids the formation of quaternary ammonium salts.[5]

Materials and Reagents
ReagentFormulaM.W.AmountMoles
1,2,3,4-Tetrahydroquinoline-4-carboxylic acidC₁₀H₁₁NO₂177.205.0 g0.0282
Formaldehyde (37% in H₂O)CH₂O30.037.0 mL~0.084
Formic Acid (98%)HCOOH46.037.0 mL~0.186
Deionized WaterH₂O18.02As needed-
Sodium Hydroxide (1 M)NaOH40.00As needed-
Hydrochloric Acid (1 M)HCl36.46As needed-
Experimental Protocol

Workflow_Part_B cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Mix Tetrahydroquinoline, Formaldehyde, and Formic Acid B 2. Heat mixture to 100°C for 6-8 hours A->B Reflux C 3. Cool reaction mixture to room temperature B->C D 4. Adjust pH to ~9 with 1 M NaOH C->D E 5. Wash with an organic solvent (e.g., ether) to remove impurities D->E F 6. Adjust aqueous layer pH to isoelectric point (~4-5) with 1 M HCl E->F G 7. Collect precipitate by filtration F->G H 8. Wash precipitate with cold water G->H I 9. Dry under vacuum H->I

Figure 2: Workflow for the Eschweiler-Clarke N-methylation.
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2,3,4-tetrahydroquinoline-4-carboxylic acid (5.0 g, 0.0282 mol), formaldehyde (7.0 mL, 37% aqueous solution), and formic acid (7.0 mL, 98%).

  • Reaction: Heat the mixture in a water bath at 100°C for 6-8 hours. The evolution of carbon dioxide should be observed.[2]

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a 1 M aqueous solution of sodium hydroxide until the pH is approximately 9.

  • Extraction of Impurities: Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Precipitation of Product: Adjust the pH of the aqueous layer to its isoelectric point (typically around pH 4-5) with a 1 M hydrochloric acid solution. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water and dry under vacuum to yield this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Suggested analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the N-methyl group.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable chemical transformations. The Eschweiler-Clarke reaction is a cornerstone of amine methylation in organic synthesis, known for its high yields and specificity for producing tertiary amines from primary or secondary amines.[3][6] The progress of each step can be monitored using standard techniques like thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired products. The final characterization provides the ultimate validation of the synthetic outcome.

References

  • Bunce, R. A., et al. (2003). Diastereoselective synthesis of linear-fused tricyclic nitrogen heterocycles by a tandem reduction-reductive amination reaction. Journal of Heterocyclic Chemistry, 40(1), 101-106. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16495-16530. Available at: [Link]

  • NRO Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. Retrieved from [Link]

  • Suveges, E., et al. (2017). Redesigning the synthesis of mepivacaine analogues by taking advantage of a continuous flow approach. Green Chemistry, 19(18), 4345-4351. Available at: [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 610-614. Available at: [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5829. Available at: [Link]

  • Chemical Communications. (2015). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 51(88), 15961-15964. Available at: [Link]

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Application of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroquinoline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its rigid, three-dimensional structure provides a versatile scaffold for the development of novel therapeutics targeting a range of biological entities. Within this class of compounds, 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid represents a promising, yet underexplored, molecular architecture. This guide provides a comprehensive overview of its potential applications, hypothesized biological targets based on robust structure-activity relationship (SAR) studies of close analogs, and detailed protocols for its synthesis and biological evaluation. While direct experimental data for this specific molecule is limited in publicly available literature, this document serves as a detailed, scientifically-grounded roadmap for researchers and drug development professionals interested in exploring its therapeutic potential.

The primary focus of this guide will be on the application of this compound and its derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of numerous neurological and psychiatric disorders.

Hypothesized Therapeutic Application: Antagonism of the NMDA Receptor Glycine Site

Overactivation of the NMDA receptor is implicated in a variety of neurological conditions, including epilepsy, ischemic stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. The NMDA receptor possesses a co-agonist binding site for glycine, which is distinct from the glutamate binding site. Modulation of this glycine site offers a more subtle and potentially safer approach to dampening receptor activity compared to direct channel blockade.

Based on extensive SAR studies of substituted 2-carboxytetrahydroquinolines, it is hypothesized that this compound will act as a competitive antagonist at the glycine binding site of the NMDA receptor. The presence of the carboxylic acid at the 4-position is a key pharmacophoric feature for interaction with this site.

Synthetic Protocol: A Proposed Diastereoselective Synthesis

Workflow for the Synthesis of this compound

Synthetic Workflow start Methyl (2-nitrophenyl)acetate step1 Alkylation with Propargyl Bromide start->step1 intermediate1 Methyl 2-(2-nitrophenyl)pent-4-ynoate step1->intermediate1 step2 Ozonolysis intermediate1->step2 intermediate2 Methyl 2-formyl-2-(2-nitrophenyl)acetate step2->intermediate2 step3 Catalytic Hydrogenation (Pd/C, H2) intermediate2->step3 intermediate3 Methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate step3->intermediate3 step4 Saponification (LiOH or NaOH) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Step 1: Alkylation

  • To a solution of methyl (2-nitrophenyl)acetate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq) and a catalytic amount of 18-crown-6.

  • Add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(2-nitrophenyl)pent-4-ynoate.

Step 2: Ozonolysis

  • Dissolve the product from Step 1 in a mixture of dichloromethane and methanol.

  • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (2.0 eq) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain crude methyl 2-formyl-2-(2-nitrophenyl)acetate.

Step 3: Reductive Cyclization and N-Methylation

  • Dissolve the crude product from Step 2 in methanol.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture at 50 psi of H₂ for 24 hours. The formaldehyde generated in situ from the ozonolysis workup will act as the methylating agent for the nitrogen.[3]

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield methyl 1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.

Step 4: Saponification

  • Dissolve the ester from Step 3 in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Biological Evaluation: Protocols for Assessing NMDA Receptor Antagonism

The following protocols describe standard assays for evaluating the activity of compounds at the NMDA receptor glycine site.

Protocol 1: Radioligand Binding Assay

This assay determines the affinity of the test compound for the glycine binding site by measuring its ability to displace a radiolabeled ligand.[4][5]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]glycine or other suitable glycine site radioligand

  • Tissue Preparation: Rat brain cortical membranes

  • Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4

  • Non-specific Binding Control: 1 mM Glycine

  • Instrumentation: Scintillation counter

Procedure:

  • Prepare rat brain cortical membranes according to standard protocols.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation.

  • Incubate for 30 minutes at 4 °C.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: Electrophysiology Assay

This functional assay measures the ability of the test compound to inhibit NMDA receptor-mediated currents in neurons.[6][7]

Materials:

  • Test Compound: this compound

  • Cell Culture: Primary rat cortical neurons or a suitable cell line expressing NMDA receptors

  • Agonists: NMDA and Glycine

  • Instrumentation: Patch-clamp electrophysiology setup

Procedure:

  • Culture primary cortical neurons on coverslips.

  • Perform whole-cell patch-clamp recordings from the cultured neurons.

  • Apply a solution containing NMDA and glycine to elicit an inward current.

  • After establishing a stable baseline current, co-apply the test compound with the agonists.

  • Measure the reduction in the NMDA receptor-mediated current in the presence of the test compound.

  • Determine the IC₅₀ value for the inhibition of the NMDA receptor current.

Structure-Activity Relationship (SAR) and Data Interpretation

While specific data for this compound is not available, SAR studies on related tetrahydroquinoline analogs provide valuable insights into the expected activity.

Compound/AnalogSubstitution PatternReported Activity (IC₅₀)Reference
Analog 15,7-dichloro-4-oxo-2-carboxyPotent NMDA antagonist[8]
Analog 24-carboxymethylamino-5,7-dichloro-2-carboxyHigh affinity for glycine site (Ki = 0.07 µM)[8]
Analog 3Enantiomerically pure derivativesIn vivo potency as NMDA antagonists[9]

The data from these analogs suggest that the presence of the carboxylic acid at the 4-position is crucial for activity at the glycine site of the NMDA receptor. The N-methyl group in the target compound may influence its pharmacokinetic properties, such as blood-brain barrier permeability.

Mechanism of Action: Glycine Site Antagonism

The proposed mechanism of action for this compound is competitive antagonism at the glycine binding site on the GluN1 subunit of the NMDA receptor.

NMDA_Antagonism cluster_activation Receptor Activation cluster_antagonism Receptor Antagonism NMDA_Receptor NMDA Receptor GluN1 Subunit GluN2 Subunit Ion Channel Ion_Influx Ca²⁺/Na⁺ Influx NMDA_Receptor:Channel->Ion_Influx Channel Opens No_Influx Channel Blocked NMDA_Receptor:Channel->No_Influx Channel Remains Closed Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Glycine Glycine Glycine->NMDA_Receptor:GluN1 Antagonist 1-Methyl-1,2,3,4-tetrahydro- quinoline-4-carboxylic acid Antagonist->NMDA_Receptor:GluN1 Competes with Glycine

Caption: Proposed mechanism of action for this compound as a competitive antagonist at the NMDA receptor glycine site.

By binding to the glycine site, the compound prevents the co-agonist from binding, thereby allosterically inhibiting the opening of the ion channel even in the presence of glutamate. This leads to a reduction in neuronal excitability and provides a potential therapeutic effect in conditions associated with NMDA receptor overactivation.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel NMDA receptor antagonists. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its investigation. Future research should focus on the stereoselective synthesis of this compound to evaluate the activity of individual enantiomers, as stereochemistry is often critical for activity at the NMDA receptor. Furthermore, in vivo studies will be necessary to assess its pharmacokinetic profile and therapeutic efficacy in relevant animal models of neurological disorders. The exploration of this and related analogs could lead to the discovery of new and improved treatments for a range of debilitating central nervous system diseases.

References

  • Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Curr Protoc Pharmacol. 2002 Aug:Chapter 1:Unit 1.27. doi: 10.1002/0471141755.ph0127s17. [Link]

  • Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorg Med Chem Lett. 2003 Nov 3;13(21):3863-6. doi: 10.1016/j.bmcl.2003.06.001. [Link]

  • Bunce RA, Herron DM, Johnson LB, Kotturi SV. Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. J Org Chem. 2001 Apr 20;66(8):2822-7. doi: 10.1021/jo0017686. [Link]

  • Bunce, R. A., Herron, D. M., Johnson, L. B., & Kotturi, S. V. (2001). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry, 66(8), 2822–2827. [Link]

  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chem Neurosci. 2018 Nov 21;9(11):2722-2730. doi: 10.1021/acschemneuro.8b00154. Epub 2018 Jun 1. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400.
  • Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. J Pharmacol Exp Ther. 1993 Feb;264(2):646-52. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods Mol Biol. 2004;268:93-103. doi: 10.1385/1-59259-683-5:93. [Link]

  • Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4 (1H)-quinolinones and 4 (1H)-Quinolinones using Domino Reactions." Molecules 19.10 (2014): 16233-16271.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • S. V. Kessar et al., "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions," Molecules, vol. 19, no. 10, pp. 16233-16271, 2014. [Link]

  • Traynelis, S. F., et al. "Pharmacology of NMDA Receptors." In Biology of the NMDA Receptor. CRC Press/Taylor & Francis, 2009.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Lee, S. H., et al. "Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum." Experimental neurobiology vol. 22,1 (2013): 33-9. [Link]

Sources

Application Note: A Robust HPLC Method for the Quantitative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust high-performance liquid chromatography (HPLC) method for the quantitative determination of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (M-THQ-CA). Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol for both achiral (for potency and purity) and chiral (for enantiomeric separation) analysis. The methodologies are grounded in established chromatographic principles and are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We provide in-depth explanations for the selection of chromatographic conditions, sample preparation, and validation parameters, ensuring both scientific integrity and practical applicability.

Introduction: The Analytical Challenge

This compound (M-THQ-CA) is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to molecules with potential biological activity. Accurate and precise quantification of M-THQ-CA is critical for pharmacokinetic studies, stability testing, and quality control of drug substances and products.

The molecule's structure presents a unique analytical challenge:

  • Polarity: The presence of a carboxylic acid and a tertiary amine imparts significant polarity, which can lead to poor retention on traditional reversed-phase columns.[1]

  • Chirality: The carbon at the 4-position is a chiral center, necessitating methods to separate and quantify the enantiomers, as they may exhibit different pharmacological and toxicological profiles.

  • UV Absorbance: The tetrahydroquinoline moiety provides a chromophore, making UV detection a suitable analytical endpoint.[2][3]

This application note details a systematic approach to developing and validating an HPLC method that addresses these challenges, ensuring reliable and reproducible results.

Physicochemical Properties and Method Rationale

A foundational understanding of the analyte's properties is paramount for logical method development.

  • Structure: Chemical structure of this compound

    Figure 1: Structure of this compound

  • pKa (Predicted): The molecule has two ionizable groups: the carboxylic acid (predicted acidic pKa ~4.5) and the tertiary amine within the ring (predicted basic pKa ~4.0-5.0). The proximity of these groups and the N-methylation influence their exact values. This dual ionic nature makes mobile phase pH a critical parameter for controlling retention and peak shape. To ensure the compound is in a single, less polar form for good retention on a reversed-phase column, the mobile phase pH should be set well below the pKa of the carboxylic acid (e.g., pH < 3).[1] This suppresses the ionization of the carboxyl group, increasing its hydrophobicity.

  • UV Spectrum: Tetrahydroquinoline derivatives typically exhibit strong UV absorbance at wavelengths between 220 nm and 300 nm due to the aromatic ring.[2][3] An optimal detection wavelength must be empirically determined by scanning a standard solution, but a starting point of 254 nm or 275 nm is logical.

Part I: Achiral Quantitative Analysis (Potency & Impurities)

This method is designed for the primary quantification of M-THQ-CA in a sample.

Chromatographic Conditions

The selection of the stationary and mobile phases is driven by the need to retain and resolve a polar, ionizable compound.

Table 1: Recommended HPLC Parameters for Achiral Analysis

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UHPLC system with a UV/PDA detectorWidely available instrumentation. A Photodiode Array (PDA) detector is preferred for method development to assess peak purity and select the optimal wavelength.
Column C18, Polar-Embedded or Polar-Endcapped, 150 mm x 4.6 mm, 3.5 µmA standard C18 is a good starting point. Polar-embedded or endcapped phases provide enhanced retention for polar analytes and are more stable in highly aqueous mobile phases, preventing "phase collapse".[4][5]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Phosphoric acid is an effective buffer for maintaining a low pH (~2.5-3.0) to suppress the ionization of the carboxylic acid, ensuring good peak shape and retention.[6] It has a low UV cutoff, suitable for detection below 220 nm if needed.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.[7]
Gradient Elution 5% B to 70% B over 15 minutes, followed by a 3-minute hold at 70% B and a 5-minute re-equilibration at 5% B.A gradient is recommended to ensure elution of the main peak with a good shape and to elute any less polar impurities that may be present. This program should be optimized based on initial scouting runs.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detection UV at 275 nm (or optimal wavelength determined by PDA)Provides good sensitivity for the tetrahydroquinoline chromophore.[3]
Injection Volume 10 µLA typical injection volume; should be optimized based on analyte concentration and detector response.
Experimental Protocol: Sample and Standard Preparation
  • Diluent Selection: A mixture of Water and Acetonitrile (e.g., 80:20 v/v) is recommended. This ensures solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of M-THQ-CA reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the diluent. This concentration is a typical starting point and should be adjusted to fall within the linear range of the method.

  • Sample Preparation: Prepare the sample to have a theoretical concentration of approximately 0.1 mg/mL in the diluent. This may involve dissolution of a solid or dilution of a liquid. Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) to remove particulates before injection.

Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard (1.0 mg/mL) work_std Prepare Working Standard (0.1 mg/mL) stock->work_std sample Prepare Sample (Target: 0.1 mg/mL) filter Filter Sample through 0.45 µm Syringe Filter sample->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using External Standard Method integrate->quantify

Caption: Workflow for achiral quantitative analysis of M-THQ-CA.

Part II: Chiral Separation (Enantiomeric Purity)

Since M-THQ-CA is a chiral molecule, assessing its enantiomeric purity is often a regulatory requirement. This typically requires a specialized chiral stationary phase (CSP).

Chromatographic Conditions

The separation of enantiomers relies on the formation of transient diastereomeric complexes with the CSP. Polysaccharide-based and macrocyclic glycopeptide columns are highly effective for a wide range of chiral compounds, including those with carboxylic acid groups.[8]

Table 2: Recommended HPLC Parameters for Chiral Analysis

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UHPLC system with a UV/PDA detectorSame as achiral analysis.
Column Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC) or Macrocyclic Glycopeptide CSP (e.g., Chiralcel OJ-H) 150 mm x 4.6 mm, 5 µmThese columns offer a broad range of enantioselectivity and can be operated in normal-phase, polar organic, or reversed-phase modes, providing flexibility for method development.[8][9]
Mobile Phase Primary: Normal Phase (e.g., Hexane/Ethanol/Trifluoroacetic Acid, 80:20:0.1 v/v/v)Normal phase often provides better selectivity for chiral separations. Trifluoroacetic acid (TFA) is added as an ionic modifier to improve the peak shape of the acidic analyte.
Alternative: Polar Organic (e.g., Acetonitrile/Methanol/Acetic Acid, 90:10:0.1 v/v/v)If the analyte has poor solubility in hexane, a polar organic mode can be used.
Elution Mode IsocraticIsocratic elution is typically preferred for chiral separations to maximize resolution between the enantiomers.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance the interactions with the CSP and improve resolution.
Column Temperature 25 °CTemperature can significantly affect chiral separations. A controlled ambient temperature is a good starting point. Lowering the temperature often increases resolution but also increases retention time and backpressure.
Detection UV at 275 nmSame as achiral analysis.
Injection Volume 5 µLSmaller injection volumes are often used in chiral separations to avoid column overloading, which can degrade resolution.
Experimental Protocol: Method Development Approach
  • Column Screening: Screen multiple polysaccharide-based CSPs (e.g., Chiralpak IA, IC) under both normal phase and polar organic conditions.

  • Mobile Phase Optimization: Once a column showing baseline or partial separation is identified, optimize the mobile phase.

    • In normal phase, vary the ratio of the alcohol modifier (e.g., ethanol or isopropanol).

    • In both modes, optimize the concentration of the acidic modifier (TFA or Acetic Acid) to achieve sharp, symmetrical peaks.

  • Confirmation of Elution Order: If available, inject a standard of a single enantiomer to confirm the elution order.

Method Validation Protocol (ICH Q2(R1))

Every protocol must be a self-validating system.[10] A comprehensive validation should be performed on the final, optimized achiral method to ensure its suitability for its intended purpose. The following parameters must be assessed according to ICH Q2(R1) guidelines.[7][11]

Validation Workflow

G start Optimized HPLC Method spec Specificity/ Selectivity start->spec lin Linearity & Range start->lin acc Accuracy start->acc prec Precision (Repeatability & Intermediate) start->prec lod Detection Limit (LOD) start->lod loq Quantitation Limit (LOQ) start->loq rob Robustness start->rob end Validated Method spec->end lin->end acc->end prec->end lod->end loq->end rob->end

Caption: ICH Q2(R1) validation workflow for the HPLC method.

Validation Parameters and Acceptance Criteria

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components).Peak for M-THQ-CA is well-resolved from all other peaks (Resolution > 2.0). Peak purity analysis (via PDA) should show no co-elution.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Analyze at least 5 concentrations (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.The range is derived from the linearity study. For a drug substance assay, this is typically 80-120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies or by comparison to a well-characterized reference standard.Prepare samples at 3 concentrations across the range (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).Repeatability: Analyze a minimum of 6 replicates at 100% concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%. Intermediate: RSD over different days/analysts should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria (e.g., recovery 80-120%, RSD ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters should remain within acceptable limits.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound by HPLC. By addressing the analyte's inherent polarity and chirality, we have outlined robust starting conditions for both achiral and chiral separations. The detailed protocol for method validation, based on authoritative ICH guidelines, ensures that the developed method will be reliable, accurate, and fit for purpose in a regulated drug development environment. This guide serves as a complete, scientifically-grounded resource for any laboratory tasked with the analysis of this important compound.

References

  • Altabrisa Group. (2025, July 30).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • SIELC Technologies. Polar Compounds.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Wikipedia.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Scribd. ICH Q2(R1)
  • SIELC Technologies.
  • Phenomenex. Chiral HPLC Column.
  • NIH. (2022, December 30). New Synthetic Quinoline (Qui)
  • ResearchGate. (2025, August 6). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.
  • Santa Cruz Biotechnology. 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid.
  • ChemicalBook.
  • Sigma-Aldrich. CHIRAL HPLC COLUMNS.

Sources

Application Note & Protocol: A Reliable Synthetic Route to 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active natural products.[1] This application note provides a comprehensive, two-step protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid methyl ester, a valuable building block for drug discovery and development. The described methodology leverages a robust cyclization to form the core heterocyclic system, followed by a highly efficient N-methylation using the classic Eschweiler-Clarke reaction. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice.

Introduction and Synthetic Strategy

The synthesis of substituted tetrahydroquinolines is of paramount importance for generating novel molecular entities with potential therapeutic value. Our objective is to delineate a clear and reproducible pathway to this compound methyl ester. The chosen strategy is a convergent and logical two-stage process:

  • Stage 1: Synthesis of the Precursor. Preparation of methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate via a domino reduction-reductive amination reaction of a suitable nitro-aromatic precursor. This approach is noted for its efficiency and high diastereoselectivity in related systems.[1][2]

  • Stage 2: N-Methylation. Selective methylation of the secondary amine of the tetrahydroquinoline ring using the Eschweiler-Clarke reaction to yield the final tertiary amine product. This reaction is renowned for its high yield and specificity, preventing over-methylation to a quaternary ammonium salt.[3][4]

The overall synthetic workflow is illustrated below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methylation Nitro_Precursor Methyl 2-(2-nitrobenzyl)acrylate Reaction1 Domino Reduction- Reductive Amination (H₂, Pd/C) Nitro_Precursor->Reaction1 Precursor Methyl 1,2,3,4-tetrahydro- quinoline-4-carboxylate Reaction1->Precursor Reaction2 Eschweiler-Clarke Reaction (HCHO, HCOOH) Precursor->Reaction2 Final_Product 1-Methyl-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid methyl ester Reaction2->Final_Product

Caption: Overall synthetic workflow for the target molecule.

Part I: Synthesis of Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Principle and Rationale

This stage employs a domino reaction, a powerful strategy in organic synthesis where multiple bond-forming events occur in a single pot. Here, catalytic hydrogenation simultaneously reduces the aromatic nitro group to an aniline and the alkene to an alkane. The newly formed aniline then intramolecularly attacks the ester-activated position in a reductive amination cascade to form the heterocyclic ring. This method is highly efficient for constructing the tetrahydroquinoline core.[1]

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl 2-(2-nitrobenzyl)acrylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • To a Parr hydrogenation vessel, add Methyl 2-(2-nitrobenzyl)acrylate (e.g., 5.0 g, 22.6 mmol).

  • Add anhydrous Methanol (100 mL) to dissolve the starting material.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Pd/C (e.g., 250 mg). Caution: Palladium on carbon is flammable in the presence of air and solvents.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with H₂ gas three times.

  • Pressurize the vessel with H₂ to 50 psi (approx. 3.5 atm).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Once complete, carefully vent the H₂ pressure and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, e.g., 9:1 to 7:3) to afford the pure precursor as a pale yellow oil.

Part II: N-Methylation via Eschweiler-Clarke Reaction

Principle and Mechanism

The Eschweiler-Clarke reaction is a definitive method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines.[5][6] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by a hydride transfer from formic acid.[4][7] The thermodynamic driving force for the reaction is the irreversible loss of carbon dioxide gas.[3] A key advantage is its inability to produce quaternary ammonium salts, which can be a common side product with other methylating agents like methyl iodide.[4]

G R2NH Precursor (Secondary Amine) Hemiaminal Hemiaminal Intermediate R2NH->Hemiaminal + HCHO HCHO Formaldehyde HCOOH Formic Acid Iminium Iminium Ion Hemiaminal->Iminium - H₂O R2NMe Final Product (Tertiary Amine) Iminium->R2NMe + HCOOH - CO₂ - H⁺ CO2 CO₂ H2O H₂O

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (1.0 eq)

  • Formic Acid (HCOOH), 98-100% (5.0 eq)

  • Formaldehyde (HCHO), 37% solution in H₂O (5.0 eq)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate (e.g., 3.0 g, 15.7 mmol) in formic acid (e.g., 3.6 mL, 94.2 mmol).

  • To this solution, add the aqueous formaldehyde solution (e.g., 5.9 mL, 78.5 mmol).

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The evolution of CO₂ should be observed.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice (approx. 50 g).

  • Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~8-9.

  • Transfer the aqueous mixture to a separatory funnel and extract with Dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography (eluent: Hexane/Ethyl Acetate with 1% Triethylamine to prevent streaking) to yield the final product as a clear to pale yellow oil.

ParameterRecommended ValueRationale
Equivalents of HCHO 3.0 - 5.0Ensures complete formation of the iminium intermediate.
Equivalents of HCOOH 3.0 - 5.0Acts as both the reducing agent and solvent.[6]
Temperature 90 - 100 °CProvides sufficient energy for iminium ion formation and CO₂ evolution.[6]
Reaction Time 4 - 8 hoursTypical duration for complete conversion.
Typical Yield >85%The reaction is generally high-yielding.[6]

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance Clear to pale yellow oil
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.1-7.3 (m, 2H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.1-3.4 (m, 3H), 2.95 (s, 3H, N-CH₃), 2.2-2.4 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ 174.5 (C=O), 145.0, 129.0, 127.5, 124.0, 116.0, 111.0 (Ar-C), 52.0 (-OCH₃), 51.0, 42.0 (N-CH₃), 38.0, 28.0.
MS (ESI+) m/z 206.11 ([M+H]⁺)
IR (thin film, cm⁻¹) ~2950 (C-H), ~1735 (C=O, ester), ~1600, 1490 (C=C, aromatic)

Note: NMR chemical shifts are predicted and may vary slightly.

Troubleshooting and Field-Proven Insights

  • Incomplete N-Methylation: If the reaction stalls, add an additional 1-2 equivalents of both formaldehyde and formic acid and continue heating. Ensure the temperature is maintained, as CO₂ evolution is crucial.

  • Purification Difficulties: The tertiary amine product can be basic and may streak on a standard silica gel column. Pre-treating the silica with triethylamine or using a basic alumina column can mitigate this issue.

  • Workup Emulsions: During the basic workup, emulsions can form. Addition of brine or slow filtration through Celite® can help break up the emulsion.

  • Safety: Formic acid is corrosive and formaldehyde is a suspected carcinogen. Handle both reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This application note details a robust and efficient two-step synthesis for this compound methyl ester. The protocol combines a modern domino reaction for the formation of the core structure with the classic and highly reliable Eschweiler-Clarke reaction for N-methylation. The methods described are scalable and provide a clear pathway for obtaining this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

  • Bunce, R.A., et al. (2007). (±)-2,3-Dialkyl-1,2,3,4-tetrahydroquinoline-3-carboxylic esters by a tandem reduction-reductive amination reaction. Journal of Heterocyclic Chemistry, 44(5), 1051–1057. [Link]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Ntie-Kang, F., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13473-13510. [Link]

  • Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • NRO Chemistry. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

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Application Notes and Protocols for the In Vivo Evaluation of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Carboxylic Acid Derivative

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of this class have demonstrated potential as antitumor, anti-inflammatory, and neuroprotective agents.[2][3][4] The inclusion of a carboxylic acid moiety at the 4-position, as seen in quinoline-4-carboxylic acid derivatives, has been associated with antiproliferative and anti-inflammatory properties.[5] This document provides a comprehensive guide for the in vivo evaluation of a novel compound, 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, hereafter referred to as "the compound."

Based on the structural similarities to known neuroactive compounds, we hypothesize that the compound may exert its effects through modulation of the kynurenine pathway and/or antagonism of the N-methyl-D-aspartate (NMDA) receptor. The kynurenine pathway is a critical metabolic route of tryptophan that produces several neuroactive metabolites.[6][7] Dysregulation of this pathway is implicated in various neurological and psychiatric disorders.[8][9] Notably, some kynurenine metabolites are endogenous NMDA receptor ligands.[10] NMDA receptor antagonists have shown therapeutic promise in a range of neurological conditions.[11][12][13] This experimental design is therefore tailored to investigate the potential neuropharmacological effects of the compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a logical and scientifically rigorous framework for its preclinical in vivo assessment. The protocols outlined herein are designed to be self-validating, with integrated controls and clear endpoints to ensure the generation of robust and reproducible data.

Phase 1: Preliminary In Vivo Assessment

The initial phase of in vivo testing is crucial for establishing the foundational pharmacokinetic and safety profile of the compound. These studies will inform dose selection for subsequent efficacy models.

Maximum Tolerated Dose (MTD) and Acute Toxicity

Rationale: The MTD study is essential for determining the highest dose of the compound that can be administered without causing unacceptable toxicity. This information is critical for designing subsequent efficacy studies with safe and relevant dose ranges.

Protocol:

  • Animal Model: Male and female Swiss Webster mice (6-8 weeks old).

  • Group Allocation: Assign animals to groups of 5 per sex per dose level.

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Dose Administration: Administer single escalating doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection). A suggested starting dose range could be 10, 30, 100, 300, and 1000 mg/kg.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and convulsions) continuously for the first 4 hours post-dosing and then daily for 14 days.

  • Body Weight: Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

ParameterObservation PeriodFrequency
Clinical Signs14 daysContinuously for 4h, then daily
Body Weight14 daysDaily
Mortality14 daysDaily
Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to interpreting its pharmacological effects and designing effective dosing regimens.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Group Allocation: Assign animals to two groups (n=3-5 per group): intravenous (IV) and the intended therapeutic route (e.g., oral, PO).

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) of the compound.

    • PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

PK ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (for oral administration)

Phase 2: Pharmacodynamic and Efficacy Evaluation

Following the determination of a safe and tolerable dose range and an initial understanding of the compound's pharmacokinetic profile, the next phase focuses on evaluating its pharmacological effects in relevant disease models. Given the hypothesized mechanism of action targeting the NMDA receptor and kynurenine pathway, models of neurological and inflammatory conditions are appropriate.

In Vivo Target Engagement: NMDA Receptor Antagonism

Rationale: To investigate whether the compound interacts with the NMDA receptor in vivo, the NMDA-induced lethality model provides a robust and straightforward assessment of functional antagonism.

Protocol:

  • Animal Model: Male Swiss Webster mice (20-25g).

  • Group Allocation:

    • Vehicle control + Saline

    • Vehicle control + NMDA

    • Compound (at 3-4 dose levels, based on MTD) + NMDA

    • Positive control (e.g., Memantine or Ketamine) + NMDA

  • Dose Administration: Administer the compound or vehicle 30-60 minutes prior to the NMDA challenge.

  • NMDA Challenge: Administer a lethal dose of NMDA (e.g., 150-200 mg/kg, i.p.).

  • Endpoint: Record the latency to seizure onset and mortality over a 30-minute observation period. Protection against NMDA-induced lethality suggests NMDA receptor antagonist activity.[14]

Efficacy in a Model of Neuropathic Pain

Rationale: NMDA receptor antagonists are known to be effective in models of neuropathic pain. The chronic constriction injury (CCI) model is a widely used and well-characterized model of this condition.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Induce CCI of the sciatic nerve as previously described.

  • Group Allocation:

    • Sham-operated + Vehicle

    • CCI + Vehicle

    • CCI + Compound (at 3 dose levels)

    • CCI + Positive control (e.g., Gabapentin)

  • Treatment: Begin daily administration of the compound or vehicle 7 days post-surgery for 14 consecutive days.

  • Behavioral Testing: Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (plantar test) at baseline and on days 7, 14, and 21 post-surgery.

  • Endpoint: A significant increase in paw withdrawal threshold (von Frey) or latency (plantar test) in the compound-treated groups compared to the vehicle-treated CCI group indicates analgesic efficacy.

Evaluation in a Model of Neuroinflammation

Rationale: Dysregulation of the kynurenine pathway is closely linked to neuroinflammation.[6][8] The lipopolysaccharide (LPS)-induced neuroinflammation model is a suitable system to assess the anti-inflammatory potential of the compound.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Group Allocation:

    • Saline + Vehicle

    • LPS + Vehicle

    • LPS + Compound (at 3 dose levels)

    • LPS + Positive control (e.g., Dexamethasone)

  • Dose Administration: Administer the compound or vehicle 1 hour prior to LPS injection.

  • LPS Administration: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Endpoint Analysis (24 hours post-LPS):

    • Behavioral: Assess sickness behavior (locomotor activity, social interaction).

    • Biochemical: Euthanize animals and collect brain tissue (hippocampus and cortex). Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

    • Metabolite Analysis: Measure levels of kynurenine pathway metabolites (e.g., kynurenine, kynurenic acid, quinolinic acid) in brain tissue and plasma using LC-MS/MS. A shift in the kynurenic acid to quinolinic acid ratio towards the neuroprotective kynurenic acid would be a significant finding.[10]

Visualizing the Experimental Workflow and Hypothesized Mechanism

experimental_workflow cluster_phase1 Phase 1: Preliminary Assessment cluster_phase2 Phase 2: Pharmacodynamics & Efficacy cluster_mechanism Hypothesized Mechanism of Action P1_MTD MTD & Acute Toxicity P1_PK Pharmacokinetics (PK) P1_MTD->P1_PK Informs Dose Selection P2_Target Target Engagement (NMDA-induced lethality) P1_PK->P2_Target Guides Dosing Regimen P2_Pain Neuropathic Pain Model (CCI) P1_PK->P2_Pain Guides Dosing Regimen P2_Inflam Neuroinflammation Model (LPS) P1_PK->P2_Inflam Guides Dosing Regimen Compound 1-Methyl-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid NMDA_R NMDA Receptor Compound->NMDA_R Antagonism Kyn_Pathway Kynurenine Pathway Compound->Kyn_Pathway Modulation Neurological_Effects Therapeutic Outcomes (Analgesia, Anti-inflammatory) NMDA_R->Neurological_Effects Reduces Excitotoxicity Kyn_Pathway->Neurological_Effects Shifts towards Neuroprotection

Figure 1: A flowchart illustrating the phased in vivo evaluation of the compound and its hypothesized mechanism of action.

Phase 3: Preliminary Safety and Toxicological Assessment

A preliminary assessment of the compound's safety profile upon repeated administration is a critical step before advancing to more extensive preclinical development.

Seven-Day Repeated Dose Toxicity Study

Rationale: This study provides initial information on the potential target organs of toxicity and helps to further refine the therapeutic window of the compound.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (n=5/sex/group).

  • Group Allocation:

    • Vehicle control

    • Low dose (e.g., 1/10th of MTD)

    • Mid dose (e.g., 1/3rd of MTD)

    • High dose (approaching the MTD)

  • Dose Administration: Administer the compound or vehicle daily for 7 consecutive days via the intended therapeutic route.

  • In-life Monitoring: Daily clinical observations, weekly body weight, and food consumption measurements.

  • Terminal Procedures: On day 8, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and collect major organs for histopathological examination.

ParameterEndpoints
In-life Clinical signs, body weight, food consumption
Clinical Pathology Hematology (CBC), clinical chemistry (liver and kidney function panels)
Anatomical Pathology Organ weights, gross pathology, histopathology of major organs

Conclusion and Future Directions

The experimental design outlined in this document provides a comprehensive and logical pathway for the initial in vivo evaluation of this compound. By systematically progressing from preliminary safety and pharmacokinetic assessments to targeted pharmacodynamic and efficacy models, researchers can generate a robust data package to support the continued development of this novel compound. The findings from these studies will be instrumental in elucidating its mechanism of action and defining its therapeutic potential, particularly in the context of neurological and inflammatory disorders. Positive outcomes will warrant more extensive preclinical toxicology and safety pharmacology studies in accordance with regulatory guidelines.

References

  • Polshettiwar, V. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13276-13303. Available from: [Link]

  • Fang, H. et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. Available from: [Link]

  • Al-Haddad, M. et al. (2022). Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. International Journal of Molecular Sciences, 23(15), 8567. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92214, 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link].

  • Serafin, K. et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1989. Available from: [Link]

  • Akinfiresoye, L. et al. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 10(11), 2942. Available from: [Link]

  • Al-Ostath, O. et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. Available from: [Link]

  • El-Sayed, M. et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Reports, 40(11), 1937-1961. Available from: [Link]

  • Ghanim, H. et al. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. Medicina, 60(1), 130. Available from: [Link]

  • ResearchGate. (n.d.). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. Retrieved from [Link]

  • Antkiewicz-Michaluk, L. et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-12. Available from: [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved from [Link]

  • Singh, S. et al. (2020). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Future Journal of Pharmaceutical Sciences, 6(1), 101. Available from: [Link]

  • Zaha, O. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-10. Available from: [Link]

  • Polshettiwar, V. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13276-13303. Available from: [Link]

  • Wikipedia. (2024). NMDA receptor antagonist. Retrieved from [Link]

  • Mori, K. et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12977-12985. Available from: [Link]

  • VJNeurology. (2020). The role of kynurenines in the pathogenesis of MS. Retrieved from [Link]

  • Dahlin, J. et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(22), 15093-15101. Available from: [Link]

  • Schwarcz, R. et al. (2017). The kynurenine pathway and the brain: challenges, controversies and promises. Neuropharmacology, 112(Pt B), 237-240. Available from: [Link]

  • Antkiewicz-Michaluk, L. et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-12. Available from: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • Martinez, E. et al. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 100(12), 4485-4518. Available from: [Link]

  • Wallach, J. (2022). Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity... Retrieved from [Link]

  • Lee, C. et al. (2023). Targeting CRHR1 Signaling in Experimental Infantile Epileptic Spasms Syndrome: Evidence for Route-Dependent Efficacy. International Journal of Molecular Sciences, 24(22), 16409. Available from: [Link]

  • Abdel-Wahab, B. et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 22. Available from: [Link]

  • Zaib, S. et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(18), 4272. Available from: [Link]

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Application Notes & Protocols: The 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid (M-THQ-CA) Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, functionalized derivative: 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (M-THQ-CA). We present it as a versatile and conformationally constrained scaffold for the development of novel therapeutics. Its rigid bicyclic structure, combined with strategically placed functional groups for derivatization and target interaction, makes it an attractive starting point for medicinal chemistry campaigns. This document provides a technical overview of the scaffold's strategic value, detailed protocols for its synthesis, strategies for library diversification, and a roadmap for biological screening and lead optimization.

The M-THQ-CA Scaffold: A Privileged Core for Drug Design

The therapeutic potential of the tetrahydroquinoline scaffold is well-established, with derivatives showing promise as anticancer, anti-inflammatory, mTOR inhibitor, and neuroprotective agents.[1][3][4] The M-THQ-CA scaffold is a specialized embodiment of this core, offering distinct advantages for rational drug design.

Key Structural Features:

  • Rigid Bicyclic Core: The fused aliphatic and aromatic rings reduce the conformational flexibility compared to open-chain analogs. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Defined Stereochemistry: The C4 position is a chiral center, allowing for the precise three-dimensional placement of the carboxylic acid group and other substituents. This is critical for stereospecific interactions with chiral protein binding pockets.

  • Orthogonal Functionalization Points: The scaffold presents three primary points for chemical modification, allowing for systematic exploration of the surrounding chemical space to build structure-activity relationships (SAR). These points are the N1-nitrogen, the C4-carboxylic acid, and the C5-C8 positions of the aromatic ring.

The strategic arrangement of these features makes M-THQ-CA a constrained analog of aromatic amino acids, such as phenylalanine, a concept that has proven highly successful in the design of peptide mimetics and small molecule inhibitors.[5]

Figure 1: Core Structure of the M-THQ-CA Scaffold cluster_scaffold M-THQ-CA Scaffold cluster_points Key Diversification Points scaffold_img N1 N1-Position (Modulate pKa, H-bonding) scaffold_img->N1 1 C4 C4-Carboxylic Acid (Target interaction, Library expansion) scaffold_img->C4 2 AR Aromatic Ring (C5-C8) (Tune lipophilicity, Explore new pockets) scaffold_img->AR 3

Caption: Core structure of M-THQ-CA with key diversification points.

Synthesis and Stereochemical Control

The synthesis of the M-THQ-CA scaffold is accessible through the reduction of a corresponding quinoline precursor. Controlling the stereochemistry at the C4 position is paramount and can be achieved through stereoselective reduction methods or chiral resolution.

Protocol 2.1: Synthesis of cis-1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

This protocol is adapted from established methods for the stereoselective reduction of quinoline-4-carboxylic acids.[6] The cis configuration is often the thermodynamically favored product in such reductions.

Causality Behind Experimental Choices:

  • Precursor: 2-Alkylquinoline-4-carboxylic acids serve as readily available starting materials.

  • Reducing Agent: Raney Nickel in an aqueous alkaline solution is selected for its proven ability to stereoselectively reduce the quinoline ring system, yielding the cis isomer.[6] The alkaline conditions enhance the activity of the catalyst.

  • N-Methylation: Reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride is a mild and efficient method for methylating the secondary amine of the THQ ring. This step is performed after the ring reduction.

Caption: General workflow for the synthesis of the M-THQ-CA scaffold.

Step-by-Step Methodology:

  • Reduction of the Quinoline Ring:

    • To a solution of the starting quinoline-4-carboxylic acid (1.0 eq) in 1 M aqueous sodium hydroxide, add a slurry of activated Raney Nickel (approx. 0.5 eq by weight).

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at 50-70 °C for 12-24 hours.

    • QC Check: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, carefully filter the catalyst through a pad of Celite, and wash the filter cake with water.

    • Acidify the filtrate to pH ~4-5 with 2 M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the cis-tetrahydroquinoline-4-carboxylic acid intermediate.

  • N-Methylation:

    • Suspend the intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add aqueous formaldehyde (37% solution, 1.5 eq).

    • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise.

    • Stir at room temperature for 4-12 hours.

    • QC Check: Monitor by LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the final M-THQ-CA scaffold.

Strategies for Library Diversification

The utility of a scaffold is defined by its ability to be decorated with a diverse set of chemical functionalities. The M-THQ-CA scaffold offers multiple handles for diversification to generate a library of analogs for screening.

C4-Carboxylic Acid Modification

The carboxylic acid is a key interaction point but can also lead to poor pharmacokinetic properties, such as low membrane permeability and metabolic instability.[7][8]

  • Amide Library Synthesis: The carboxylate can be readily converted to an amide via standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of a wide variety of amines, rapidly building a library of diverse compounds.

  • Bioisosteric Replacement: To mitigate the potential liabilities of the carboxylic acid, it can be replaced with known bioisosteres.[9][10] This is a powerful strategy in lead optimization.[8] Common replacements include:

    • Tetrazoles: Mimic the acidity and hydrogen bonding pattern of carboxylic acids but can offer improved metabolic stability.[8][10]

    • Acylsulfonamides: Another acidic mimic with different physicochemical properties.

    • Neutral Bioisosteres: Hydroxyisoxazoles or other groups that rely on hydrogen bonding and cation-π interactions can be explored to improve CNS penetration by removing the ionizable group.[9]

Aromatic Ring (C5-C8) Substitution

Substituents on the aromatic ring can modulate electronic properties, lipophilicity, and provide new vectors for interaction with the target protein. Starting from appropriately substituted anilines during the initial synthesis of the quinoline precursor is the most common strategy. Standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can also be employed on halogenated THQ intermediates.

N1-Position Modification

While the topic specifies an N-methyl group, synthesizing analogs with different substituents at this position can be highly beneficial. This can be achieved by using different aldehydes or ketones in the reductive amination step. The size and nature of the N1-substituent can influence solubility, cell permeability, and interactions with the target.

Potential Therapeutic Applications

The THQ scaffold has been identified as a core component in inhibitors of several important drug targets.[3][11][12] A library based on the M-THQ-CA scaffold could be screened against a variety of target classes, including:

  • Protein Kinases: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket. The THQ scaffold is a suitable mimic for this purpose.

  • Epigenetic Targets: The defined 3D structure could be suitable for targeting the well-defined binding pockets of histone-modifying enzymes.

  • Inhibitors of Protein-Protein Interactions (PPIs): Constrained scaffolds like M-THQ-CA are ideal for mimicking key secondary structures (e.g., beta-turns) that mediate PPIs, such as in the case of Bcl-2 family protein inhibitors.[13]

Figure 3: Hypothetical Binding of M-THQ-CA Scaffold cluster_protein Protein Active Site cluster_ligand M-THQ-CA Derivative hinge Hinge Region (Backbone H-Bonds) pocket1 Hydrophobic Pocket I pocket2 Hydrophobic Pocket II gatekeeper Gatekeeper Residue solvent Solvent Front arg Arginine/Lysine Residue core THQ Core core->gatekeeper van der Waals n1 N1-H n1->hinge H-Bond aromatic Aromatic Ring aromatic->pocket1 Hydrophobic Interaction c4_acid C4-Carboxylic Acid c4_acid->arg Salt Bridge G Figure 4: High-Throughput Screening (HTS) Cascade LibPrep 1. Library Preparation (Compound Plating in DMSO) Primary 2. Primary Screen (Single concentration, e.g., 10 µM) LibPrep->Primary HitID 3. Hit Identification (Activity > Threshold, e.g., 50% inhibition) Primary->HitID DoseResp 4. Dose-Response (Confirm activity, determine IC50) HitID->DoseResp Orthogonal 5. Orthogonal & Counter-Screens (Rule out artifacts) DoseResp->Orthogonal SAR 6. SAR Analysis (Purchase/synthesize analogs) Orthogonal->SAR Lead Lead Candidate SAR->Lead

Caption: A typical workflow for an HTS campaign.

Step-by-Step Methodology:

  • Compound Library Preparation:

    • Prepare 10 mM stock solutions of each M-THQ-CA analog in 100% DMSO.

    • Create intermediate plates by diluting stocks, and then dispense into 384-well assay plates using automated liquid handlers. [14]

  • Primary Screen:

    • Perform the biochemical or cell-based assay with all compounds at a single, high concentration (e.g., 10-20 µM).

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle) on every plate.

    • QC Check: Calculate the Z'-factor for each plate to ensure assay robustness. A Z' > 0.5 is considered excellent. [15]

  • Hit Confirmation and Potency:

    • Re-test the initial "hits" from freshly prepared solutions to confirm activity.

    • Perform 10-point dose-response curves (e.g., from 100 µM down to 1 nM) to determine the IC₅₀ (half-maximal inhibitory concentration) for each confirmed hit.

  • Secondary and Orthogonal Assays:

    • Use a different assay technology (e.g., a label-free method if the primary screen was fluorescence-based) to rule out compound interference. [16] * Perform counter-screens to assess selectivity (e.g., against related targets) and rule out non-specific mechanisms of action. [16]

Data Interpretation and Lead Optimization

The goal of the initial screen is to establish a Structure-Activity Relationship (SAR). By comparing the activity of analogs, researchers can deduce which chemical modifications lead to improved potency and desired properties.

Table 1: Hypothetical SAR Data for M-THQ-CA Analogs against mTOR Kinase
Compound IDR¹ (Aromatic Sub)R² (Amide)mTOR IC₅₀ (nM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
M-THQ-CA-01H-OH (Acid)1250< 0.1
M-THQ-CA-02H-NH-Cyclopropyl8501.5
M-THQ-CA-036-F-NH-Cyclopropyl4201.8
M-THQ-CA-046-F-NH-Morpholino6505.2
M-THQ-CA-056-FTetrazole4800.9

Interpretation of Hypothetical Data:

  • C4-Amide: Converting the carboxylic acid (01) to a cyclopropylamide (02) improves potency and significantly enhances cell permeability.

  • Aromatic Substitution: Adding a 6-fluoro group (03 vs. 02) doubles the potency, suggesting a favorable interaction in that region of the binding pocket.

  • Permeability vs. Potency: The morpholino-amide (04) further improves permeability (likely due to the basic nitrogen) but at the cost of some potency compared to the cyclopropylamide.

  • Bioisostere: The tetrazole analog (05) restores potency comparable to the best amide (03) while maintaining better predicted permeability than the parent acid (01), representing a promising lead for further optimization.

This iterative cycle of design, synthesis, and testing, guided by the versatile M-THQ-CA scaffold, provides a robust framework for the discovery of novel drug candidates.

References

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  • Sravanthi, K., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(11), 2636. [Link]

  • Thompson, A. M., et al. (2014). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 22(1), 52-66. [Link]

  • Nakane, Y., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 105, 129758. [Link]

  • Cabrera-Rivera, F. A., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(4), 1999-2013. [Link]

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  • Barreiro, E. J., et al. (2011). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Química Nova, 34(3), 481-492. [Link]

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  • Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 361-366. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved January 19, 2026, from [Link]

  • Salehi, B., et al. (2025). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 39(1), 182-194. [Link]

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  • Kost, A. N., et al. (1980). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Chemistry of Heterocyclic Compounds, 16, 628-631. [Link]

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  • Katritzky, A. R., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Synthesis, 10(4), 544-567. [Link]

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Application Notes and Protocols: Developing Cell-Based Assays for 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydroquinoline

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (M-TQC) is a synthetic heterocyclic compound belonging to the tetrahydroquinoline family. This structural class is of significant interest in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities, including neuroprotective and antioxidant properties.[1][2] While the specific biological targets of M-TQC are yet to be fully elucidated, its structural similarity to other neuroactive compounds, such as the endogenous amine 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), provides a rational basis for investigation.[3] 1MeTIQ has been shown to exert neuroprotective effects through multiple mechanisms, including inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of glutamatergic neurotransmission.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a panel of cell-based assays to explore the bioactivity of M-TQC. The proposed assays are designed to investigate its potential as a neuroprotective, antioxidant, anti-neuroinflammatory, and MAO-inhibitory agent. The protocols are structured to ensure scientific rigor, reproducibility, and the generation of robust, decision-driving data.

Strategic Assay Development Workflow

The investigation into the bioactivity of a novel compound necessitates a multi-faceted approach. The following workflow outlines a logical progression from broad activity screening to more specific mechanistic studies.

Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Oriented Assays cluster_2 Phase 3: Mechanistic Deep Dive A Cytotoxicity Profiling (e.g., MTT/LDH Assay) B Cellular Antioxidant Assay (DCF-DA Assay) A->B Determine non-toxic concentration range C Neuroprotection Assay (Neurotoxin Challenge) B->C Investigate protective effects if antioxidant activity is confirmed F Pathway Analysis (e.g., Western Blot, qPCR) C->F D MAO Inhibition Assay (MAO-Glo™) D->F E Anti-Neuroinflammatory Assay (LPS-Stimulated Microglia) E->F G Advanced Imaging (High-Content Screening) F->G Validate pathway modulation visually

Caption: Strategic workflow for M-TQC bioactivity assessment.

Part 1: Foundational Assays - Cytotoxicity and Antioxidant Potential

Prior to investigating specific biological activities, it is crucial to determine the concentration range at which M-TQC is non-toxic to the selected cell lines. Subsequently, a primary screen for antioxidant activity can provide the first indication of its potential neuroprotective mechanism.

Protocol: MTT Assay for Cellular Viability

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This is a critical first step to identify a suitable concentration range of M-TQC for subsequent functional assays, avoiding confounding effects from overt toxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • M-TQC stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of M-TQC in complete growth medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the cells and add 100 µL of the M-TQC dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the TC₅₀ (50% toxic concentration).

Protocol: Cellular Antioxidant Assay (DCF-DA)

Rationale: This assay measures the ability of M-TQC to scavenge intracellular reactive oxygen species (ROS).[1] The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is de-esterified within the cell and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5] A reduction in DCF fluorescence in the presence of M-TQC indicates antioxidant activity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or microglial cell line (e.g., BV-2)

  • Complete growth medium

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an ROS inducer

  • M-TQC stock solution

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • DCFH-DA Loading: Wash cells with warm PBS and incubate with 20 µM DCFH-DA in serum-free medium for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash cells with PBS and incubate with various non-toxic concentrations of M-TQC (determined from the MTT assay) for 1 hour.

  • ROS Induction: Add an ROS inducer (e.g., 600 µM AAPH) to the wells.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity every 5 minutes for 1-2 hours using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment condition. Compare the AUC of M-TQC-treated wells to the control (ROS inducer only) to determine the percentage of ROS inhibition.

Parameter MTT Assay DCF-DA Assay
Principle Colorimetric (Metabolic Activity)Fluorometric (ROS Scavenging)
Endpoint Cell Viability (TC₅₀)% ROS Inhibition
Cell Line SH-SY5YSH-SY5Y or BV-2
Readout Absorbance (570 nm)Fluorescence (Ex/Em 485/535 nm)

Part 2: Probing Neuro-Specific Activities

Building upon the initial findings, the following assays investigate the potential of M-TQC in more disease-relevant contexts, specifically neuroprotection, MAO inhibition, and anti-neuroinflammation.

Protocol: Neuroprotection Against Oxidative Stress-Induced Cell Death

Rationale: To assess the ability of M-TQC to protect neuronal cells from damage induced by neurotoxins that mimic aspects of neurodegenerative diseases like Parkinson's. 6-hydroxydopamine (6-OHDA) or MPP+ are commonly used to induce oxidative stress and mitochondrial dysfunction in dopaminergic neurons.[6]

Materials:

  • SH-SY5Y cell line (can be differentiated to a more mature neuronal phenotype with retinoic acid)

  • Complete and serum-free growth medium

  • Neurotoxin (e.g., 6-OHDA or MPP+)

  • M-TQC stock solution

  • Reagents for viability/apoptosis assessment (e.g., MTT, LDH assay kit, or Caspase-3/7 assay kit)

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells. For a more neuron-like model, differentiate with retinoic acid for 5-7 days.

  • Pre-treatment: Treat cells with non-toxic concentrations of M-TQC for 24 hours.

  • Neurotoxin Challenge: Add a pre-determined toxic concentration of 6-OHDA or MPP+ to the wells (while M-TQC is still present).

  • Incubation: Incubate for an additional 24 hours.

  • Viability/Apoptosis Assessment: Measure cell viability using the MTT or LDH assay, or quantify apoptosis using a luminescent caspase-3/7 assay.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone versus those pre-treated with M-TQC. An increase in viability indicates a neuroprotective effect.

Neuroprotection_Pathway cluster_0 cluster_1 Toxin 6-OHDA Neuron Neuronal Cell Toxin->Neuron MTQC M-TQC ROS ↑ Reactive Oxygen Species (ROS) MTQC->ROS scavenges Protection Neuroprotection MTQC->Protection leads to Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis / Cell Death ROS->Apoptosis Mito_Dys->Apoptosis Neuron->ROS induces

Caption: Putative neuroprotective mechanism of M-TQC.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Inhibition of MAO-A and MAO-B is a therapeutic strategy for depression and Parkinson's disease.[7] Given the activity of the related compound 1MeTIQ, assessing M-TQC's effect on MAO is a logical step. Commercially available kits, such as the MAO-Glo™ Assay, provide a sensitive and high-throughput method.[8]

Materials:

  • MAO-Glo™ Assay Kit (Promega) or similar

  • Cell line expressing MAO-A and/or MAO-B (e.g., SH-SY5Y) or cell lysates

  • M-TQC stock solution

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

  • White, opaque 96-well plates

  • Luminometer

Procedure (based on MAO-Glo™ principle):

  • Sample Preparation: Prepare cell lysates or use whole cells according to the manufacturer's protocol.

  • Compound Addition: Add serial dilutions of M-TQC, positive controls, and vehicle control to the wells of a white 96-well plate.

  • MAO Substrate Reaction: Add the luminogenic MAO substrate to each well and incubate for the recommended time (e.g., 60 minutes) at room temperature. The MAO enzyme converts the substrate into luciferin.

  • Luminescence Detection: Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates a stable glow-type luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence compared to the vehicle control indicates MAO inhibition. Calculate the IC₅₀ value for M-TQC against MAO-A and MAO-B.

Parameter Neuroprotection Assay MAO Inhibition Assay
Principle Rescue from Toxin-Induced DeathEnzymatic (Luciferin Production)
Endpoint % Viability Increase% Inhibition (IC₅₀)
Cell Line SH-SY5YSH-SY5Y or Lysates
Readout Absorbance/Fluorescence/LuminescenceLuminescence
Protocol: Anti-Neuroinflammatory Assay

Rationale: Neuroinflammation, mediated by activated microglia, is a key component of many neurodegenerative diseases.[9] This assay evaluates the potential of M-TQC to suppress the inflammatory response in microglia stimulated with lipopolysaccharide (LPS).[10]

Materials:

  • Murine microglial cell line (e.g., BV-2)

  • Complete growth medium

  • LPS (from E. coli)

  • M-TQC stock solution

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)[11]

  • Griess Reagent for nitric oxide (NO) measurement

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of M-TQC for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL), with M-TQC still present in the medium.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Quantification of Inflammatory Mediators:

    • Cytokines: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[10]

    • Nitric Oxide: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Compare the levels of inflammatory mediators in LPS-stimulated cells with and without M-TQC treatment. A significant reduction indicates anti-inflammatory activity.

Part 3: Assay Validation and Data Interpretation

For all described assays, adherence to validation principles is paramount for ensuring the reliability of the results.

Key Validation Parameters:

  • Specificity: Ensure the assay signal is directly related to the biological activity of interest. Use of positive and negative controls is essential.

  • Precision (Repeatability and Intermediate Precision): Assess the variability of the assay within the same experiment (intra-assay) and between different experiments (inter-assay). The coefficient of variation (%CV) should typically be below 15-20%.

  • Accuracy: Determine how close the measured values are to the true values. This can be assessed using reference standards.

  • Linearity and Range: Establish the concentration range over which the assay response is proportional to the analyte concentration.

  • Robustness: Evaluate the assay's performance when small, deliberate changes are made to the protocol (e.g., incubation times, reagent concentrations).

Data Presentation:

All concentration-response data should be plotted using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to accurately determine key parameters like IC₅₀ (for inhibition assays) and EC₅₀ (for activation assays).

Conclusion and Future Directions

The suite of assays detailed in this application note provides a robust framework for the initial characterization of this compound. Positive results in these assays, particularly in the neuroprotection and MAO inhibition screens, would strongly warrant further investigation. Subsequent studies could delve deeper into the specific molecular pathways involved, utilizing techniques such as Western blotting to probe signaling cascades (e.g., Nrf2 for antioxidant response, NF-κB for inflammation) and high-content imaging to visualize morphological changes associated with neuroprotection. This systematic approach will be instrumental in defining the therapeutic potential of M-TQC and guiding its journey in the drug discovery pipeline.

References

  • Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LPS-induced Neuroinflammation Cellular Model. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Sun, B., et al. (2019). Novel Flow-Based Multiplex Assay Panel for Quantifying Human Neuroinflammation Biomarkers. The Journal of Immunology. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • van der Sluis, I., et al. (2021). Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Kotake, Y., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research. Retrieved from [Link]

  • Rodriguez Núñez, Y. A., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. Retrieved from [Link]

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  • Scribd. (n.d.). ORAC Assay Protocol. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. Retrieved from [Link]

  • Gibadulinova, A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Fmoc-L-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., et al. (2008). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research. Retrieved from [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. Retrieved from [Link]

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  • Suciu, M., et al. (2024). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules. Retrieved from [Link]

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Synthetic Strategies for Functionalized 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable template for the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to access and functionalize this core structure. We will delve into detailed, field-proven protocols, explain the rationale behind key experimental choices, and provide a framework for the strategic development of novel derivatives. The methodologies presented herein are designed to be robust, reproducible, and adaptable for a range of research and development applications.

Core Synthetic Approaches

The synthesis of the target scaffold can be broadly approached via two main strategies:

  • Linear Synthesis: Construction of the 1,2,3,4-tetrahydroquinoline-4-carboxylic acid core followed by subsequent N-methylation.

  • Convergent/One-Pot Synthesis: Concurrent formation of the heterocyclic ring and introduction of the N-methyl group in a single or tandem reaction sequence.

The choice of strategy will depend on the desired substitution pattern, available starting materials, and scalability requirements.

Protocol 1: Diastereoselective Synthesis via Tandem Reduction-Reductive Amination

This powerful one-pot method allows for the stereocontrolled synthesis of 2-substituted-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. The key to this approach is a domino reaction sequence initiated by the reduction of a nitro group, leading to spontaneous cyclization and subsequent in-situ N-methylation.[1]

Scientific Rationale

This protocol leverages the catalytic hydrogenation of a nitro group to an aniline, which then undergoes an intramolecular condensation with a pendant aldehyde to form a cyclic imine. This imine is then further reduced to the tetrahydroquinoline. The diastereoselectivity is controlled by the steric bulk of the C4-ester group, which directs the incoming hydrogen to the opposite face of the molecule during the reduction of the cyclic imine, resulting in a cis relationship between the C2 and C4 substituents.[2] The N-methylation is conveniently achieved by the inclusion of formaldehyde (generated in situ from ozonolysis of an allylic precursor) in the reaction mixture, which participates in a reductive amination with the newly formed secondary amine.[1][2]

Experimental Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ozonolysis cluster_2 Step 3: Tandem Reaction A Methyl (2-nitrophenyl)acetate C Alkylated Intermediate A->C Alkylation B Allylic Halide B->C D Aldehyde Precursor C->D O3, then Me2S E 1-Methyl-2-alkyl-THQ-4-carboxylate Ester D->E H2, Pd/C

Caption: Workflow for the diastereoselective synthesis of 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates.

Detailed Protocol

Step A: Synthesis of Methyl 2-(1-(2-nitrophenyl)but-3-en-1-yl)acetate

  • To a solution of methyl (2-nitrophenyl)acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired allylic halide (e.g., allyl bromide, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the alkylated product.

Step B: Ozonolysis to the Aldehyde Precursor

  • Dissolve the alkylated intermediate from Step A in a mixture of dichloromethane and methanol (3:1) and cool to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas for 15 minutes to remove excess ozone.

  • Add dimethyl sulfide (3.0 eq) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude aldehyde, which is used in the next step without further purification.

Step C: Catalytic Hydrogenation and Reductive Amination

  • Dissolve the crude aldehyde from Step B in methanol.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic ester as a single diastereomer.[1]

EntryR-groupYield (%)Diastereomeric Ratio (cis:trans)
1Methyl85>98:2
2Ethyl82>98:2
3Propyl80>98:2

Protocol 2: Reductive N-Methylation of Quinolines

This highly efficient one-pot procedure allows for the direct conversion of substituted quinoline precursors to their N-methyl-1,2,3,4-tetrahydroquinoline analogs.[3] This method is particularly advantageous for its operational simplicity and high atom economy.

Scientific Rationale

The reaction proceeds via a tandem catalytic process. Initially, the quinoline ring is hydrogenated over a palladium on carbon catalyst to form the 1,2,3,4-tetrahydroquinoline intermediate. In the same pot, paraformaldehyde serves as the source of the methyl group. It reacts with the secondary amine of the tetrahydroquinoline to form a hydroxymethyl intermediate or an iminium ion, which is then reduced by hydrogen in the presence of the palladium catalyst to yield the N-methylated product.

Experimental Workflow

A Substituted Quinoline-4-carboxylic Acid C 1-Methyl-THQ-4-carboxylic Acid A->C H2, Pd/C B Paraformaldehyde B->C

Caption: One-pot reductive N-methylation of a quinoline-4-carboxylic acid.

Detailed Protocol
  • To a pressure vessel, add the substituted quinoline-4-carboxylic acid (1.0 eq), paraformaldehyde (2.0 eq), and 10% Palladium on carbon (5 mol%).

  • Add methanol as the solvent.

  • Seal the vessel and purge with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen gas to 10 atm.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to afford the pure this compound.

Functionalization of the this compound Core

Once the core scaffold is synthesized, further functionalization can be achieved at several positions to generate a library of diverse derivatives.

Aromatic Ring Functionalization

The aromatic ring of the tetrahydroquinoline system is amenable to electrophilic aromatic substitution reactions. The directing effects of the aniline nitrogen (ortho-, para-directing) and the carboxylic acid (meta-directing) will influence the regioselectivity.

Protocol: Bromination of the Aromatic Ring

  • Dissolve this compound (1.0 eq) in acetic acid.

  • Cool the solution to 0 °C.

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Pour the reaction mixture into an ice-cold solution of sodium bisulfite.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the brominated derivative.

Carboxylic Acid Derivatization

The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction to an alcohol.[4][5]

Protocol: Amide Coupling

  • To a solution of this compound (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the reaction at room temperature for 12-18 hours.

  • Dilute the reaction with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding amide.

Conclusion

This application note provides a detailed overview of robust and reproducible synthetic routes for accessing and functionalizing the this compound scaffold. The protocols described herein offer a solid foundation for researchers in the field of medicinal chemistry to explore the chemical space around this important heterocyclic core. By understanding the underlying principles of these synthetic transformations, scientists can rationally design and synthesize novel derivatives with tailored biological activities.

References

  • Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(9), 13473-13511. [Link]

  • Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 610-614. [Link]

  • Zhang, X., et al. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. Molecules, 28(12), 4769. [Link]

  • Li, H., et al. (2017). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 53(56), 7960-7963. [Link]

  • Bunce, R. A., et al. (2002). Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. The Journal of Organic Chemistry, 67(6), 1957-1962. [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy. [Link]

Sources

proper handling and storage conditions for 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Profile and Structural Analogy

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid belongs to the class of N-alkylated tetrahydroquinoline carboxylic acids. Its structure, featuring a saturated heterocyclic amine and a carboxylic acid moiety, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis.[10][11][18][21] The N-methyl group can influence its solubility, basicity, and metabolic stability, while the carboxylic acid at the 4-position offers a reactive handle for various chemical transformations.

Due to the absence of a specific SDS, this guide draws parallels from closely related structures to infer safety and handling protocols. The primary reference compounds include:

  • 1,2,3,4-Tetrahydroquinoline and its derivatives[1][2][7][9][12][14]

  • Quinoline carboxylic acids and their esters[4][5]

  • N-alkylated tetrahydroisoquinolines[9]

Hazard Assessment and Safety Precautions

Based on the hazard profiles of analogous compounds, this compound should be handled with care, assuming it may possess irritant, and potentially toxic, properties.[1][2][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Inspect for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.Primary
Respiratory Protection N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.Primary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.Secondary
Engineering Controls
  • Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Potential Hazards

Based on related compounds, potential hazards may include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[9]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]

  • Toxicity if Swallowed: Some quinoline derivatives are toxic upon ingestion.[2]

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity and preventing degradation of this compound.

Recommended Storage Conditions
Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)To minimize degradation and maintain long-term stability.[24]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation or reaction with atmospheric components.
Container Tightly sealed, light-resistant containerTo prevent contamination and degradation from light exposure.
Location Cool, dry, and well-ventilated areaTo ensure a stable storage environment.[3][6]
Incompatible Materials

To prevent hazardous reactions, avoid storing this compound with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Acids: May cause protonation and potential degradation.

  • Bases: The carboxylic acid moiety will react with bases.

Thermal Stability

Studies on related tetrahydroquinoline derivatives have shown high thermal stabilities, with decomposition temperatures often around 280°C.[1] However, it is prudent to handle this compound with care at elevated temperatures and to perform thermal analysis (e.g., TGA/DSC) to determine its specific thermal properties if high-temperature applications are intended.

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving this compound.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab Coat, Gloves, Goggles prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decon Decontaminate Glassware reaction->decon waste Dispose of Waste decon->waste ppe_remove Remove PPE waste->ppe_remove

Caption: A step-by-step workflow for the safe handling of the compound.

Protocol for Solution Preparation
  • Preparation: Don all required PPE and ensure the fume hood is operational.

  • Weighing: Tare a clean, dry container on an analytical balance. Carefully weigh the desired amount of this compound.

  • Solvent Addition: In the fume hood, add the chosen solvent to the container with the compound. Use a magnetic stirrer to aid dissolution. The choice of solvent will depend on the specific application; common solvents for similar compounds include DMSO, DMF, and alcohols.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed, labeled container at the recommended temperature (2-8°C), protected from light.

Protocol for Disposal
  • Solid Waste: Contaminated disposables (e.g., weigh boats, gloves, pipette tips) should be placed in a designated hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container for organic compounds. Do not dispose of down the drain.[6]

  • Decontamination: All glassware that has come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone, ethanol) into the hazardous waste container before standard washing procedures.

Potential Applications and Synthetic Utility

The structural motifs present in this compound suggest its utility in several areas of drug discovery and organic synthesis.

As a Scaffold in Medicinal Chemistry

The tetrahydroquinoline core is a privileged scaffold found in numerous bioactive molecules with a wide range of therapeutic applications.[11][18] The N-methyl group can enhance metabolic stability and the carboxylic acid provides a point for further derivatization to explore structure-activity relationships (SAR).

G core This compound Core Scaffold derivatives Bioactive Derivatives Amides Esters Further Cyclized Products core:f1->derivatives:f0 Derivatization applications Potential Therapeutic Areas Anticancer Antiviral Neuroprotective Agents derivatives:f0->applications:f0 Biological Screening

Caption: Synthetic utility of the compound as a core scaffold.

In Organic Synthesis

The carboxylic acid functional group can be readily transformed into a variety of other functionalities, such as:

  • Amides: Through coupling reactions with amines.

  • Esters: Via esterification with alcohols.

  • Alcohols: By reduction of the carboxylic acid.

These transformations open up a wide array of possibilities for the synthesis of more complex molecules.

Conclusion

This compound is a compound with significant potential in research and development. Adherence to the handling, storage, and disposal protocols outlined in this guide is essential for ensuring laboratory safety and maintaining the integrity of the compound. These recommendations, derived from data on structurally similar molecules, should be followed until a specific Safety Data Sheet becomes available.

References

  • Synthesis, thermal stabilities and solid state analysis of few selected tetrahydro-7H-indeno[2,1-c]quinoline derivatives. (n.d.).
  • SAFETY DATA SHEET. (2025, August 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, March 30). Fisher Scientific.
  • MSDS of 1,​2,​3,​4-​Tetrahydro-​quinoline-​2-​carboxylic acid methyl ester. (2017, April 25). Capot Chemical Co.,Ltd..
  • ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. (2025, August 9).
  • 1,2,3,4-Tetrahydro-isoquinoline-6-carboxylic acid methyl ester hydrochloride. (n.d.). Echemi.
  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (n.d.). Arabian Journal of Chemistry.
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021, March 12).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central.
  • Tetrahydroquinoline. (n.d.). Wikipedia.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.
  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021, November 2). Frontiers.
  • Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. (n.d.).
  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
  • Progress in the Chemistry of Tetrahydroquinolines. (n.d.).
  • N-Dealkyl
  • Chemical Compatibility D
  • 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. (n.d.). Chem-Impex.
  • Chemical Compatibility Chart. (2024, April 19). Walchem.
  • Chemical Comp
  • METHYL 1,2,3,4-TETRAHYDROQUINOLINE-4-CARBOXYL
  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (n.d.).

Sources

Troubleshooting & Optimization

improving the reaction yield of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key pathways. The most common and effective methods involve either the N-methylation of a pre-formed tetrahydroquinoline-4-carboxylic acid scaffold or a one-pot reductive amination/alkylation of a suitable quinoline precursor.

A prevalent strategy involves the catalytic hydrogenation of a quinoline-4-carboxylic acid derivative, followed by or concurrent with N-methylation. For instance, a one-pot reductive N-methylation of quinolines using paraformaldehyde and H₂ over a Palladium on carbon (Pd/C) catalyst has proven effective for similar scaffolds.[1] Another advanced method is the diastereoselective synthesis from methyl (2-nitrophenyl)acetate, which undergoes a tandem reduction-reductive amination sequence.[2]

II. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions. Let's break down the common culprits:

  • Catalyst Inactivity or Poisoning:

    • The "Why": The catalyst, typically a noble metal like Palladium or Platinum, is the engine of your hydrogenation. Its surface can be poisoned by impurities such as sulfur or halide compounds, rendering it inactive. The catalyst may also lose activity over time or through improper handling.

    • The Solution:

      • Use high-purity reagents and solvents.

      • Ensure your glassware is scrupulously clean.

      • If using a recycled catalyst, consider a fresh batch.

      • For reactions sensitive to air, employ proper inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Incomplete Reaction:

    • The "Why": The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or low hydrogen pressure in catalytic hydrogenations.

    • The Solution:

      • Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

      • Systematically increase the reaction time or temperature, while monitoring for byproduct formation.

      • In catalytic hydrogenations, ensure a consistent and adequate hydrogen pressure.

  • Side Reactions:

    • The "Why": Competing reaction pathways can consume your starting material or product. For instance, over-reduction of the carboxylic acid group or incomplete N-methylation can occur.

    • The Solution:

      • Optimize the reaction stoichiometry. An excess of the methylating agent (e.g., formaldehyde or a methyl halide) might be necessary, but a large excess can lead to byproducts.

      • Control the temperature carefully; side reactions are often more prevalent at higher temperatures.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: Poor selectivity is a common challenge. The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts.

  • Unmethylated vs. Methylated Product:

    • The "Why": In a sequential reaction, if the N-methylation step is not efficient, you will have a mixture of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid and the desired N-methylated product.

    • The Solution:

      • Ensure your methylating agent is active and added in the correct stoichiometry.

      • Consider a one-pot reductive N-methylation approach where the quinoline precursor is reduced and methylated in a single step, which can improve efficiency.[1]

  • Diastereomeric Mixtures:

    • The "Why": If your starting material has a chiral center or one is formed during the reaction, you may obtain a mixture of diastereomers.

    • The Solution:

      • Diastereoselective synthesis often relies on specific catalysts and reaction conditions. For instance, the choice of catalyst (e.g., Pd/C vs. Pt/C) can significantly influence the stereochemical outcome.[3]

      • Carefully control the reaction temperature, as it can affect the diastereomeric ratio.

      • Refer to literature for established diastereoselective methods for similar compounds.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of paraformaldehyde in the one-pot reductive N-methylation synthesis?

A1: Paraformaldehyde serves as the source of the methyl group. Under the reaction conditions, it depolymerizes to formaldehyde. The formaldehyde then reacts with the secondary amine of the in-situ formed 1,2,3,4-tetrahydroquinoline-4-carboxylic acid to form an iminium ion, which is subsequently reduced by the catalyst and hydrogen to yield the N-methyl group.

Q2: How do I choose the right solvent for this synthesis?

A2: The choice of solvent is critical for solubility of reagents and for influencing the reaction pathway. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are common. For other steps, aprotic solvents like THF or dioxane may be more suitable. The optimal solvent will depend on the specific synthetic route you are following. It is always best to consult the original literature for the recommended solvent system.

Q3: My final product is difficult to purify. What strategies can I use?

A3: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good crystal formation.

  • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the method of choice. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is crucial.

  • Acid-Base Extraction: Since your product is an amino acid, you can use its amphoteric nature to your advantage. By carefully adjusting the pH of an aqueous solution, you may be able to selectively precipitate your product or extract it into an organic phase, leaving impurities behind.

IV. Experimental Protocols

Protocol 1: One-Pot Reductive N-methylation of Quinoline-4-carboxylic Acid

This protocol is adapted from methodologies for the reductive N-methylation of quinolines.[1]

  • Reaction Setup: To a high-pressure reaction vessel, add quinoline-4-carboxylic acid (1 equivalent), paraformaldehyde (1.5 equivalents), and 10 mol% Pd/C catalyst.

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting materials.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture at a set temperature (e.g., 60 °C) for the required time (e.g., 24 hours), monitoring the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vessel, carefully release the pressure, and filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by crystallization or column chromatography.

ParameterRecommended ValueTroubleshooting
Catalyst 10 mol% Pd/CUse a fresh, high-quality catalyst.
Methylating Agent 1.5 eq. ParaformaldehydeEnsure it is dry and of high purity.
Solvent Methanol or EthanolEnsure anhydrous conditions if necessary.
Hydrogen Pressure 50 psiEnsure a consistent pressure is maintained.
Temperature 60 °COptimize for your specific substrate.
Reaction Time 24 hoursMonitor for completion.
Diagram: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Prep Reagent Prep Vessel Setup Vessel Setup Reagent Prep->Vessel Setup Hydrogenation Hydrogenation Vessel Setup->Hydrogenation Monitoring Monitoring Hydrogenation->Monitoring Catalyst Filtration Catalyst Filtration Monitoring->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Purification Purification Solvent Removal->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis of this compound.

V. Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The reductive N-methylation proceeds through a series of steps:

G Quinoline-4-carboxylic acid Quinoline-4-carboxylic acid 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid Quinoline-4-carboxylic acid->1,2,3,4-Tetrahydroquinoline-4-carboxylic acid Reduction (H2, Pd/C) Iminium Ion Iminium Ion 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid->Iminium Ion + Formaldehyde This compound This compound Iminium Ion->this compound Reduction (H2, Pd/C)

Caption: A simplified reaction mechanism for the one-pot reductive N-methylation.

Initially, the quinoline ring is reduced to the tetrahydroquinoline. The resulting secondary amine then reacts with formaldehyde to form an iminium ion intermediate. This intermediate is then reduced in situ to afford the final N-methylated product.

VI. References

  • Bunce, R. A., et al. (1996). Diastereoselective Synthesis of Substituted tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction-Reductive Amination Reaction. The Journal of Organic Chemistry, 61(23), 8290-8299. [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16496-16534. [Link]

  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2021). Tetrahydroquinoline synthesis. [Link]

  • Zhuravleva, E. B., et al. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 589-595. [Link]

  • Li, H., et al. (2015). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 51(88), 15949-15952. [Link]

Sources

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in aqueous buffers. Our goal is to explain the underlying scientific principles and provide robust, validated protocols to help you achieve your desired experimental concentrations.

Section 1: Foundational Knowledge - Understanding the Molecule

A thorough understanding of the compound's physicochemical properties is the first step in troubleshooting solubility issues.

FAQ 1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility behavior of this compound is governed by its amphoteric nature. The molecule contains two key ionizable groups:

  • A Basic Tertiary Amine: The nitrogen atom within the tetrahydroquinoline ring system is a tertiary amine. This group can be protonated to form a positively charged ammonium cation.

  • An Acidic Carboxylic Acid Group: The -COOH group at the 4-position is acidic and can be deprotonated to form a negatively charged carboxylate anion.

The presence of both an acidic and a basic center means the molecule's net charge is highly dependent on the pH of the aqueous environment. At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, where both the positive and negative charges are present. Molecules are typically least soluble at their isoelectric point due to strong intermolecular electrostatic interactions that favor crystallization over solvation.

FAQ 2: How does pH specifically impact the solubility of this compound?

Answer: The relationship between pH and the solubility of this compound is critical. The solubility is minimal at the isoelectric point (pI) and increases significantly as the pH of the buffer is adjusted away from the pI.[1][2]

  • In Acidic Conditions (Low pH): At a pH below the pKa of the carboxylic acid (typically ~2-4) and the pKa of the amine's conjugate acid, the carboxylic acid group is neutral (-COOH) while the amine is protonated (-NH⁺-). The molecule carries a net positive charge, forming a cationic salt (e.g., a hydrochloride salt if HCl is used) which is generally more water-soluble.

  • At the Isoelectric Point (pI): At a pH between the two pKa values, the compound exists primarily as a zwitterion (-NH⁺- and -COO⁻), with a net neutral charge. This is the point of minimum aqueous solubility.

  • In Basic Conditions (High pH): At a pH above the pKa of the amine's conjugate acid (typically ~9-11) and the pKa of the carboxylic acid, the amine group is neutral (-N-) while the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge, forming an anionic salt (e.g., a sodium salt if NaOH is used) which is also typically highly water-soluble.[3]

The following diagram illustrates the pH-dependent ionization states of the molecule.

G cluster_low_ph Low pH (e.g., < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 8) low_ph Net Positive Charge (High Solubility) pi Zwitterion (Net Neutral) (Minimum Solubility) low_ph->pi Increase pH high_ph Net Negative Charge (High Solubility) pi->high_ph Increase pH

Caption: pH-dependent charge states and their impact on solubility.

Section 2: Primary Solubility Enhancement Strategy: pH Adjustment

Based on the molecular properties, the most direct and effective method to increase solubility is by manipulating the pH.

FAQ 3: What is the most effective first step to increase the solubility of this compound in an aqueous buffer?

Answer: The most effective initial strategy is pH adjustment . By converting the compound into a soluble salt, you can often increase its aqueous solubility by several orders of magnitude.[4][5] For most biological experiments conducted at or near physiological pH (~7.4), the most common approach is to increase the pH to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.

Troubleshooting Guide: Protocol for Solubility Enhancement via pH Adjustment

This protocol provides a systematic workflow for preparing a stock solution by forming a basic salt.

G start Start: Weigh Compound step1 Add a small volume of purified water or target buffer (e.g., 50% of final volume) start->step1 step2 Vortex/stir to create a suspension step1->step2 step3 Add 1 M NaOH dropwise while stirring step2->step3 step4 Observe for dissolution step3->step4 decision Is the solution clear? step4->decision step5 Add more 1 M NaOH dropwise decision->step5 No step6 QS to final volume with buffer decision->step6 Yes step5->step4 step7 Measure and record final pH step6->step7 end End: Soluble Stock Solution step7->end

Caption: Experimental workflow for solubilization via pH adjustment.

Step-by-Step Methodology:

  • Preparation: Weigh the desired amount of this compound into a sterile conical tube.

  • Initial Suspension: Add approximately 50% of the final desired volume of your aqueous buffer (or purified water). The compound will likely not dissolve and will form a suspension.

  • Titration: While vigorously vortexing or stirring, add a small aliquot (e.g., 1-2 µL for a 1 mL final volume) of a strong base, such as 1 M NaOH, to the suspension.

  • Observation: Continue to add the base dropwise, allowing a few seconds for equilibration between additions. Observe the suspension closely. As the pH increases, the compound will begin to dissolve as it converts to its soluble salt form.

  • Endpoint: Stop adding base immediately once the solution becomes clear. A common pitfall is to add excess base, which can dramatically increase the pH beyond what is necessary or desired for the experiment.

  • Final Volume & pH Check: Add the remaining buffer to reach the final target volume and mix thoroughly. Crucially, measure the final pH of your stock solution to ensure it is within an acceptable range for your downstream application.

  • Consideration: If your experiment requires acidic conditions, a similar procedure can be followed using a strong acid like 1 M HCl to protonate the amine. However, this may result in a very low pH (<3) which is often not compatible with biological assays.

Section 3: Secondary & Advanced Strategies for pH-Constrained Experiments

If your experimental system has a strict pH requirement that prevents significant adjustment, alternative methods are necessary.

FAQ 4: My biological assay is sensitive to pH changes. What other methods can I use to solubilize the compound?

Answer: When pH adjustment is not feasible, you can employ formulation-based strategies that modify the solvent environment or use complexing agents. The three most common and effective approaches are the use of co-solvents , surfactants , and cyclodextrins .

Troubleshooting Guide: Using Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[6][7][8] This reduction in polarity lowers the energy barrier for solvating a lipophilic molecule like the tetrahydroquinoline portion of your compound.

Step-by-Step Methodology:

  • High-Concentration Stock: Prepare a highly concentrated stock solution of the compound in a pure, biocompatible co-solvent (e.g., DMSO or Ethanol). The compound is typically much more soluble in these organic solvents.

  • Serial Dilution: Perform a serial dilution of this organic stock solution directly into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) and to ensure vigorous mixing during the addition to prevent the compound from precipitating out.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity.

Data Presentation: Common Co-solvents for Screening

Co-SolventTypical Starting Stock ConcentrationMax Recommended Final Assay Conc.Notes
Dimethyl Sulfoxide (DMSO)10 - 100 mM< 0.5%Standard for initial screening; can be toxic to some cell lines.
Ethanol (200 Proof)10 - 50 mM< 1.0%Generally well-tolerated but can have biological effects.
Polyethylene Glycol 400 (PEG 400)1 - 20 mM< 2.0%Less toxic than DMSO/Ethanol but more viscous.
Propylene Glycol1 - 20 mM< 2.0%Common in pharmaceutical formulations.
Troubleshooting Guide: Using Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[9][10][11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic tetrahydroquinoline moiety of your compound can partition into this core, while the hydrophilic shell keeps the entire micelle-drug complex dissolved in the aqueous buffer.[12][13]

Step-by-Step Methodology:

  • Prepare Surfactant Buffer: Prepare your aqueous buffer containing the chosen surfactant at a concentration well above its CMC.

  • Dissolve Compound: Add the solid this compound directly to the surfactant-containing buffer.

  • Equilibrate: Allow the mixture to stir or sonicate for a period (e.g., 30-60 minutes) to facilitate the incorporation of the compound into the micelles.

Data Presentation: Common Non-Ionic Surfactants for Screening

SurfactantCritical Micelle Conc. (CMC)Typical Usage ConcentrationNotes
Polysorbate 20 (Tween® 20)~0.005% w/v0.05 - 0.5% w/vCommonly used in immunoassays (e.g., ELISA).
Polysorbate 80 (Tween® 80)~0.001% w/v0.02 - 0.2% w/vFrequently used in parenteral drug formulations.
Kolliphor® RH 40~0.02% w/v0.1 - 1.0% w/vEffective solubilizer for highly lipophilic compounds.

Caution: Surfactants can disrupt cell membranes and interfere with protein-protein interactions. Always run a vehicle control (buffer with surfactant but no compound) to assess baseline effects.

Troubleshooting Guide: Using Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure. They have a hydrophilic exterior and a lipophilic (hydrophobic) internal cavity.[14] They function as "host" molecules that can encapsulate the non-polar portion of a "guest" molecule—in this case, the tetrahydroquinoline ring—forming a water-soluble inclusion complex.[15][16][17][18]

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (HP-β-CD is a common and effective choice) in your aqueous buffer.

  • Add Compound: Add the solid compound to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture, sometimes with gentle heating (e.g., 30-40°C), for several hours or overnight to allow for the formation of the inclusion complex.

Data Presentation: Common Cyclodextrins for Screening

CyclodextrinKey FeatureTypical Usage ConcentrationNotes
β-Cyclodextrin (β-CD)Low water solubility1-2% w/vCavity size is often suitable for two-ring systems.
Hydroxypropyl-β-CD (HP-β-CD)High water solubility5-40% w/vMost commonly used due to high solubility and low toxicity.
Sulfobutylether-β-CD (SBE-β-CD)High water solubility, charged5-30% w/vCan enhance solubility via ionic interactions as well.
Section 4: Summary and Recommended Strategy
FAQ 5: What is the recommended overall strategy for solubilizing this compound for a new experiment?

Answer: We recommend a tiered approach that prioritizes the simplest and most effective methods first, while being mindful of potential experimental artifacts.

G cluster_ph Tier 1: pH Adjustment cluster_cosolvent Tier 2: Co-solvents cluster_cd Tier 3: Cyclodextrins cluster_surfactant Tier 4: Surfactants start Goal: Solubilize Compound q1 Can the experimental pH be adjusted (e.g., pH > 8)? start->q1 ph_yes Use NaOH to form a sodium salt solution. Verify final pH is compatible. q1->ph_yes Yes q2 Is a small amount of an organic co-solvent (<1%) acceptable in the assay? q1->q2 No end Proceed with Experiment ph_yes->end Solution Achieved cosolvent_yes Prepare concentrated stock in DMSO. Dilute into final buffer. Run vehicle control. q2->cosolvent_yes Yes q3 Is the assay sensitive to co-solvents and surfactants? q2->q3 No cosolvent_yes->end cd_yes Use HP-β-CD to form an inclusion complex. Often the most biocompatible option. q3->cd_yes No surfactant_no Use a non-ionic surfactant (e.g., Tween® 80). Run vehicle control. q3->surfactant_no Yes cd_yes->end surfactant_no->end

Caption: Decision flowchart for selecting a solubility enhancement method.

  • Start with pH Adjustment: Always attempt to solubilize the compound by adjusting the pH first. This is the most straightforward method based on the molecule's inherent chemistry.

  • Use Co-Solvents if pH is Fixed: If pH is constrained, the use of a co-solvent like DMSO is the next most common approach. Always validate the acceptable percentage of co-solvent with a vehicle control.

  • Employ Cyclodextrins for Sensitive Systems: If both pH and co-solvents are problematic for your assay (e.g., sensitive cell-based models), cyclodextrins (especially HP-β-CD) are an excellent, often more biocompatible, alternative.

  • Consider Surfactants as a Final Option: Surfactants are powerful solubilizers but have a higher potential to interfere with biological systems. Use them when other methods fail and be rigorous with your vehicle controls.

References
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research.
  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. PharmaEducation.in.
  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial medicine.
  • Taylor & Francis. (n.d.). Cosolvent - Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Guan, P., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available at: [Link]

  • Todkar, S. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]

  • Borade, M. (2018). solubility enhancement and cosolvency. Slideshare. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. irochelating.com. Available at: [Link]

  • Sridevi, S. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

  • Reddy, B. S. K., & Navaneetha, K. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Asian Journal of Pharmaceutical Research and Development.
  • Liu, Y., et al. (2014). Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. Bioconjugate Chemistry. Available at: [Link]

  • Singh, R., et al. (2023). Cyclodextrin Based Host-Guest Inclusion Complex, an Approach to Enhancing the Physicochemical and Biopharmaceutical Application of Poorly Water-soluble Drugs. Heparin. Available at: [Link]

  • Manchare, M. (2018). Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Kumar, S., & Singh, A. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.org.
  • Upadhyay, P., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility?. askiitians.com. Available at: [Link]

  • Manchare, M. (2018). solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]

  • Brainly. (2024). The solubility of compounds containing the carboxylic acid group can be increased by reaction with: A) - brainly.com. Available at: [Link]

  • LibreTexts. (2023). Solubility and pH. Chemistry LibreTexts. Available at: [Link]

Sources

assessing the long-term stability of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Assessing the Long-Term Stability of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Solutions

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the integrity of this compound in solution. Given its dual functionality—a tertiary amine and a carboxylic acid within a tetrahydroquinoline scaffold—understanding its stability profile is paramount for generating reproducible and reliable experimental data. This guide offers FAQs, in-depth troubleshooting, and validated protocols to address common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling and stability of this compound solutions.

Q1: My solution of this compound is turning yellow/brown. What is happening?

A: Discoloration is a common visual indicator of chemical degradation. For tetrahydroquinoline scaffolds, this is often caused by oxidation.[1] The tetrahydroquinoline ring system is susceptible to oxidative rearomatization, converting it to the conjugated quinoline analogue, which is often colored. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[2][3]

Q2: I am observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

A: Absolutely. Inconsistent results and a progressive loss of biological activity are classic signs of compound degradation.[1] The formation of degradants means the concentration of your active parent compound is decreasing, leading to diminished efficacy in assays. It is crucial to use freshly prepared solutions or to validate the stability of stock solutions under your specific storage conditions to ensure data integrity.

Q3: What are the primary factors that will influence the stability of my solutions?

A: The stability of this compound is primarily influenced by a combination of factors:

  • pH: The pH of the solution dictates the ionization state of both the carboxylic acid and the tertiary amine, which can significantly alter degradation pathways.[4][5]

  • Light: Tetrahydroquinoline derivatives can be photosensitive and may degrade upon exposure to UV or even ambient laboratory light (photodegradation).[1][6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][7]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation, a key instability pathway for this scaffold.[2][3]

  • Solvent Choice: The solvent can directly impact stability. Protic solvents like methanol or ethanol could potentially form esters with the carboxylic acid group, especially under acidic conditions or at high temperatures.[8]

Q4: What is a recommended starting point for solvent choice and storage conditions?

A: For initial use and short-term storage, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or acetonitrile. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or -80°C, protected from light. For aqueous buffers used in experiments, it is recommended to prepare them freshly from the stock solution for each experiment.

Section 2: Troubleshooting Guide: Investigating Solution Instability

This guide provides a deeper, cause-and-effect analysis for troubleshooting specific stability problems.

Q: How do I determine the optimal pH for maximum stability in my aqueous experimental buffer?

A: The optimal pH must be determined experimentally, as it represents a balance between the stability of the different ionic forms of the molecule. The carboxylic acid group is more stable when deprotonated (carboxylate ion), which is favored at higher pH, as this form is less reactive.[8][9] Conversely, the tertiary amine's stability might be influenced by its protonation state.

Causality Explained: The key is to identify the pH range where the overall molecule is least reactive. This often corresponds to a pH where the compound is fully dissolved and the most susceptible bonds are protected. A pH stability study (see Protocol 1, with different pH buffers) is the most effective way to determine this empirically. You would analyze the compound's degradation rate across a pH range (e.g., pH 3 to pH 10) to identify the most stable region.

Q: My compound is degrading even when stored in the dark and at -20°C in DMSO. What could be the cause?

A: If light and temperature are controlled, the most likely culprit is oxidative degradation from dissolved oxygen in the solvent or repeated exposure to air during handling. Tetrahydroquinolines can undergo autoxidation.[2]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity grade DMSO.

  • Inert Gas Overlay: Before sealing and freezing vials for long-term storage, consider gently purging the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Minimize Headspace: Use smaller vials that are nearly filled by the solution to reduce the amount of trapped air.

  • Consider Antioxidants: For aqueous buffers where oxygen is more soluble, adding a small amount of an antioxidant may be tested, but potential interference with your assay must be evaluated.

Q: I suspect my alcoholic solvent is reacting with the carboxylic acid. How can I confirm this?

A: The reaction between a carboxylic acid and an alcohol solvent (e.g., methanol, ethanol) forms an ester. This is known as esterification and is a potential degradation pathway.[8] To confirm this, you would need an analytical method capable of separating the parent compound from the potential methyl or ethyl ester degradant. A high-resolution mass spectrometer (LC-MS) is ideal for this, as it can detect the mass of the newly formed ester (Parent Mass - H + CH₃ or Parent Mass - H + CH₂CH₃). A stability-indicating HPLC method (see Protocol 2) should also be able to resolve the new peak.

Section 3: Experimental Protocols for Stability Assessment

These protocols provide a validated framework for systematically evaluating the stability of this compound.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[10][11]

Methodology:

  • Prepare Stock Solution: Create a ~1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Include a control sample (1 mL stock + 1 mL acetonitrile/water) kept at 4°C in the dark.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[12]

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Heat the stock solution (in a sealed vial) at 80°C for 48 hours.[10]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][13] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot, neutralize if necessary (for acid/base samples), dilute, and analyze using a stability-indicating HPLC method (Protocol 2).

  • Goal: Aim for 5-20% degradation of the parent compound. If degradation is too rapid or slow, adjust the stressor concentration, temperature, or duration.[12]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a quantitative High-Performance Liquid Chromatography (HPLC) method that can separate the parent compound from all potential degradation products identified in the forced degradation study.[1][14]

Starting HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has maximum absorbance (determine by running a UV scan). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

Validation: Analyze the stressed samples from Protocol 1. A successful method will show a baseline resolution between the parent peak and all degradant peaks. The PDA detector should confirm that the parent peak is spectrally pure in all chromatograms.

Protocol 3: Long-Term Stability Study

Objective: To evaluate the stability of the compound under proposed storage conditions over an extended period.

Methodology:

  • Prepare Solutions: Prepare solutions of the compound in the chosen solvent system(s) (e.g., DMSO, an optimized aqueous buffer) at the desired concentration.

  • Aliquot and Store: Dispense the solutions into multiple vials for each storage condition and time point to avoid repeated use of a single vial.

  • Storage Conditions:

    • -80°C (Control)

    • -20°C

    • 4°C

    • 25°C (Accelerated degradation)

  • Time Points: Designate analysis time points, such as T=0, 1 week, 1 month, 3 months, 6 months, and 12 months.

  • Analysis: At each time point, retrieve one vial from each storage condition, allow it to come to room temperature, and analyze using the validated stability-indicating HPLC method (Protocol 2).

  • Data Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 sample. A common threshold for stability is retaining ≥90% of the initial concentration.

Section 4: Data Presentation & Visualization

Data Tables

Table 1: Summary of Recommended Storage Conditions & Potential Issues

Storage TypeSolventTemperatureLight ConditionPotential Issues & Mitigation
Long-Term Stock Anhydrous DMSO / Acetonitrile-20°C to -80°CProtected from light (amber vials)Oxidation (purge with inert gas), water absorption (use anhydrous solvent).
Working Solution Aqueous Buffer2-8°CProtected from lightpH-dependent hydrolysis, oxidation. Prepare fresh daily.
Solid Compound N/A2-8°CProtected from light and moistureHygroscopic tendencies; store in a desiccator.

Table 2: Example Data from a Forced Degradation Study

Stress ConditionDuration (hrs)Temperature% Parent Compound Remaining# of Degradation Peaks
0.1 M HCl2460°C85.2%2
0.1 M NaOH2460°C91.5%1
3% H₂O₂2425°C78.9%3
Thermal4880°C89.1%1
Photolytic-25°C82.4%2

Note: Data are illustrative examples.

Visual Diagrams

StabilityFactors cluster_main Key Factors Affecting Stability of This compound Compound Compound in Solution pH pH (Ionic State) Compound->pH Light Light (Photodegradation) Compound->Light Temp Temperature (Kinetics) Compound->Temp Oxygen Oxygen (Oxidation) Compound->Oxygen Solvent Solvent (Reactivity) Compound->Solvent

Caption: Key environmental and chemical factors influencing solution stability.

StabilityWorkflow cluster_workflow Workflow for Comprehensive Stability Assessment A 1. Prepare Stock Solution B 2. Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Develop & Validate Stability-Indicating HPLC Method B->C D 4. Perform Long-Term Stability Study (Multiple Temperatures & Timepoints) C->D E 5. Analyze Data & Determine Shelf-Life D->E

Caption: A systematic workflow for assessing compound stability.

DegradationPathway cluster_pathway Potential Oxidative Degradation Pathway Parent 1-Methyl-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid Degradant 1-Methylquinoline- 4-carboxylic acid Parent->Degradant  Oxidation  [O2], Light, Heat

Caption: Likely oxidative rearomatization pathway.

Section 5: References

  • Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.

  • Journal of Medicinal Chemistry. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. Available at:

  • Scribd. Factors Affecting Acidic Strength of Carboxylic Acids | PDF. Available at:

  • Brainly.in. (2018, June 26). What are the factors affecting strength of carboxylic acids?. Available at:

  • Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based. Available at:

  • BYJU'S. (2019, December 4). Acidity of carboxylic acids and derivatives. Available at:

  • PubMed. (1991, November). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Available at:

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Available at:

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available at:

  • ResearchGate. Degradation Pathways | Request PDF. Available at:

  • ResearchGate. (a) Synthesis of tetrahydroquinoline derivatives; (b) Proposed.... Available at:

  • Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Available at:

  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Available at:

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at:

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available at:

  • FDA. Q1B Photostability Testing of New Drug Substances and Products. Available at:

  • ACS Publications. (2024, September 23). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters. Available at:

  • NIH. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC. Available at:

  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Available at:

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available at:

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at:

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at:

  • OUCI. Photostability and Photostabilization of Drugs and Drug Products. Available at:

  • RSC Publishing. Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN - Green Chemistry. Available at:

  • Scribd. Influence of PH On The Stability of Pharmaceutical. Available at:

  • Development and Validation of Analytical Methods for Pharmaceuticals. Available at:

  • (2025, October 16). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at:

  • Chem-Impex. Fmoc-(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available at:

  • PubMed. (2021, October 25). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Available at:

  • (2023, June 1). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. Available at:

  • RSC Publishing. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications. Available at:

  • PMC. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Available at:

  • ACS Publications. (2018, May 8). Oxidative Cyclization Synthesis of Tetrahydroquinolines and Reductive Hydrogenation of Maleimides under Redox-Neutral Conditions | Organic Letters. Available at:

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Available at:

  • ResearchGate. (2025, August 9). ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Available at:

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Technical Support Center: Optimization of Catalytic Conditions for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center dedicated to the synthesis of tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalytic conditions for this pivotal heterocyclic scaffold. Tetrahydroquinolines are prevalent in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical endeavor in medicinal chemistry and drug discovery.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your synthetic success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the catalytic synthesis of tetrahydroquinolines, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Tetrahydroquinoline Product

Question: My reaction is resulting in a low yield of the target tetrahydroquinoline. What are the potential causes, and how can I improve the yield?

Answer: Low yields can stem from several factors, including suboptimal catalyst activity, inappropriate reaction conditions, or issues with the starting materials. Here’s a systematic approach to troubleshooting:

  • Catalyst Selection and Activity: The choice of catalyst is paramount. For instance, in a Povarov reaction, both Lewis and Brønsted acids are commonly employed.[3][4] If you are experiencing low yields, consider the following:

    • Screen a panel of catalysts: The effectiveness of a catalyst is highly substrate-dependent. What works well for one set of aniline and aldehyde/alkene may not be optimal for another. Consider screening catalysts such as Cu(OTf)₂, AlCl₃, InCl₃, Yb(OTf)₃, or Sc(OTf)₃.[3][4][5]

    • Ensure catalyst integrity: Many Lewis acid catalysts are sensitive to moisture. Ensure your catalyst is fresh and handled under anhydrous conditions.

    • Catalyst loading: A higher catalyst loading (e.g., >20 wt% for some Pd/C hydrogenations) may be necessary, especially if catalyst poisoning is suspected.[6]

  • Reaction Conditions:

    • Solvent Optimization: The solvent plays a crucial role in the reaction's success. For instance, acetonitrile has proven effective in some Povarov reactions, while dichloromethane has shown good selectivity in certain reductive cyclizations.[3][6] A solvent screen is often a worthwhile investment of time.

    • Temperature Control: Reaction temperature can significantly impact both the rate of reaction and the formation of byproducts. Optimization is key; lower temperatures often increase selectivity.[7]

  • Substrate Quality and Reactivity:

    • Purity of Starting Materials: Ensure the purity of your aniline, aldehyde, and alkene (or other starting materials), as impurities can poison the catalyst.[7]

    • Electronic Properties: In Povarov reactions, the alkene component must be sufficiently electron-rich to facilitate the cycloaddition.[4]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a complex mixture of products, with significant byproduct formation. How can I improve the selectivity towards the desired tetrahydroquinoline?

Answer: Byproduct formation is a common challenge, often arising from competing reaction pathways. Here are strategies to enhance selectivity:

  • Over-reduction in Catalytic Hydrogenation:

    • Problem: When hydrogenating a quinoline to a tetrahydroquinoline, over-reduction of the carbocyclic ring can occur.

    • Solution: Employ milder reaction conditions by reducing the hydrogen pressure and/or temperature. The choice of catalyst is also critical; some cobalt-based catalysts have demonstrated higher selectivity for the heterocyclic ring.[4] Careful monitoring of the reaction progress is essential to stop the reaction upon completion.

  • Aldol Condensation in Friedländer Annulation:

    • Problem: The self-condensation of the ketone starting material is a frequent side reaction under basic conditions.[4]

    • Solution: Switching to acidic catalysis can suppress this side reaction. Alternatively, a slow addition of the enolizable ketone to the reaction mixture can minimize its self-condensation.[4]

  • Formation of Quinolines instead of Tetrahydroquinolines:

    • Problem: In some domino reactions, such as the reductive cyclization of 2-nitrochalcones, quinoline byproducts can form.[6]

    • Solution: The solvent can play a critical role in preventing this. For example, using dichloromethane has been shown to afford better selectivity for the tetrahydroquinoline product.[6]

Issue 3: Poor Diastereoselectivity in the Synthesis

Question: I am observing poor diastereoselectivity in my reaction. How can I control the stereochemical outcome?

Answer: Achieving high diastereoselectivity is crucial when creating multiple stereocenters. The following factors can be tuned to influence the stereochemical outcome:

  • Catalyst System: The use of chiral catalysts is a powerful strategy. For instance, chiral phosphoric acids have been successfully employed in Povarov reactions to achieve high diastereoselectivity and enantioselectivity.[7][8]

  • Reaction Temperature: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer, thereby improving the diastereomeric ratio.[7]

  • Protecting Groups: The strategic use of bulky protecting groups on the nitrogen atom or other functional groups can influence the facial selectivity of the reaction by sterically directing the approach of the reactants.[7]

  • Substrate Control: The inherent stereochemistry of the starting materials can be leveraged to direct the formation of new stereocenters.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing tetrahydroquinolines?

A1: Several robust methods are frequently employed:

  • Povarov Reaction: A [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an alkene, typically catalyzed by a Lewis or Brønsted acid.[3][5][9] It can be performed as a one-pot, three-component reaction.[3]

  • Catalytic Hydrogenation of Quinolines: A direct and often high-yielding method where the corresponding quinoline is reduced, commonly using heterogeneous catalysts like Palladium on carbon (Pd/C) or homogeneous catalysts.[1][6]

  • Reductive Cyclization: This involves the cyclization of a precursor molecule, such as a 2-nitrochalcone or a 2-nitroarylketone, under reductive conditions.[6]

Q2: How do I choose the right catalyst for my tetrahydroquinoline synthesis?

A2: The optimal catalyst depends on the specific reaction and substrates. For Povarov reactions, Lewis acids like Cu(OTf)₂ or Brønsted acids are common choices.[3][5] For the hydrogenation of quinolines, Pd/C is a workhorse catalyst, though others like nanoporous gold have also been shown to be effective and reusable.[8] For enantioselective syntheses, chiral phosphoric acids or metal complexes with chiral ligands are employed.[8] A preliminary screen of different catalyst types and loadings is highly recommended.

Q3: What is the role of the solvent in optimizing the reaction?

A3: The solvent can significantly influence reaction outcomes by affecting reactant solubility, catalyst activity, and the stability of intermediates and transition states.[3] For example, polar aprotic solvents like acetonitrile can be effective in Povarov reactions, while non-polar solvents like toluene may also be used.[3][7] In some cases, greener solvents like ethanol or even water have been successfully utilized.[5][10]

Experimental Protocols & Data

Protocol 1: General Procedure for a Three-Component Povarov Reaction

This protocol provides a starting point for the optimization of a Lewis acid-catalyzed Povarov reaction.

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 mmol), aldehyde (1.0 mmol), and the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Add the anhydrous solvent (e.g., acetonitrile or toluene, 5 mL).

  • Stir the mixture at the desired temperature (e.g., 40-80 °C) for a set period (e.g., 30 minutes) to allow for imine formation.

  • Add the alkene (1.2 mmol) to the reaction mixture.

  • Continue stirring at the same or an adjusted temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Catalyst Screening for a Model Povarov Reaction
EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1Cu(OTf)₂Acetonitrile6085
2AlCl₃Dichloromethane4072
3InCl₃Toluene8090
4Yb(OTf)₃Acetonitrile6088
5Sc(OTf)₃Dichloromethane4075

Note: Yields are hypothetical and for illustrative purposes. Actual results will vary based on substrates.

Visualizing the Workflow

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed catalyst Step 1: Evaluate Catalyst start->catalyst conditions Step 2: Optimize Conditions catalyst->conditions If no improvement sub_catalyst1 Screen different catalysts catalyst->sub_catalyst1 sub_catalyst2 Check catalyst activity/purity catalyst->sub_catalyst2 sub_catalyst3 Optimize catalyst loading catalyst->sub_catalyst3 substrates Step 3: Check Substrates conditions->substrates If still low sub_conditions1 Screen solvents conditions->sub_conditions1 sub_conditions2 Optimize temperature conditions->sub_conditions2 sub_conditions3 Adjust reaction time conditions->sub_conditions3 end Improved Yield substrates->end Problem identified sub_substrates1 Verify purity of starting materials substrates->sub_substrates1 sub_substrates2 Consider electronic/steric effects substrates->sub_substrates2

Caption: A flowchart for systematically troubleshooting low reaction yields.

References

  • BenchChem. (2025). avoiding byproduct formation in tetrahydroquinoline synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis.
  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(3), 2656-2687.
  • González-Muñoz, D., et al. (2021). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa.
  • Li, W., et al. (2021). Synthesis of Tetrahydroquinolines by Scandium-Catalyzed [3 + 3] Annulation of Anilines with Allenes and Dienes.
  • BenchChem. (2025). Technical Support Center: Optimizing Tetrahydroquinoline Synthesis. BenchChem.
  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442.
  • Jeanet, S., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
  • Various Authors. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
  • Wikipedia. Tetrahydroquinoline.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Tetrahydroquinolines. BenchChem.
  • ResearchGate. (n.d.). Effect of solvent on the synthesis of Tetrahydro pyrimidine quinoline.
  • El Glaoui, M., et al. (2023).
  • BenchChem. (2025).
  • de Paiva, W. F., et al. (2022). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.
  • de Fátima, Â., & Fernandes, S. A. (2022). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Thieme E-Books & E-Journals.
  • Sharma, D., et al. (2023). Dehydrogenation reaction of 1,2,3,4‐tetrahydroquinoline to quinoline...
  • de Paiva, W. F., et al. (2022). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines.
  • Wang, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Publishing.
  • Wang, J.-Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 756549.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7158-7253.
  • Zell, D., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7536-7540.

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identification of synthesis byproducts of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

A Note from the Senior Application Scientist:

The synthesis of highly specific, substituted heterocyclic compounds like this compound can present unique challenges. While direct literature on the byproduct profile of this exact molecule is sparse, we can leverage our understanding of fundamental organic reactions to anticipate and troubleshoot potential side reactions. This guide is built upon established principles for the synthesis of tetrahydroquinolines and subsequent N-alkylation reactions. The insights provided are designed to empower you, the researcher, to identify unexpected products and optimize your reaction conditions for higher purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound. The proposed synthetic route involves two key stages:

  • Formation of the Tetrahydroquinoline Core: Likely via a Doebner-von Miller or Pfitzinger-type reaction to create the 1,2,3,4-tetrahydroquinoline-4-carboxylic acid intermediate.[1][2][3]

  • N-Methylation: Alkylation of the secondary amine on the tetrahydroquinoline ring.

Each troubleshooting point below is structured to help you diagnose and resolve common problems.

Issue 1: My reaction mixture for the tetrahydroquinoline core formation is a thick, dark tar, and my yield is very low.
  • Potential Cause: Tar formation is a classic issue in acid-catalyzed reactions like the Doebner-von Miller synthesis, primarily due to the polymerization of the α,β-unsaturated carbonyl compounds used as starting materials.[4]

  • Troubleshooting & Optimization:

    • Control the Exotherm: The initial condensation can be highly exothermic. Try adding your α,β-unsaturated carbonyl compound slowly to a cooled, acidic solution of the aniline precursor.

    • Optimize Catalyst Concentration: Both Brønsted and Lewis acids are used to promote these cyclizations. An excess of a strong acid can accelerate polymerization. Experiment with reducing the catalyst loading or switching to a milder Lewis acid.

    • In-Situ Generation: Consider reaction conditions that generate the α,β-unsaturated carbonyl in situ from an aldol condensation. This can maintain a low concentration of the reactive species, minimizing polymerization.[4]

Issue 2: My final product after N-methylation shows multiple spots on TLC/HPLC, some with very similar retention times.
  • Potential Cause 1: Isomeric Byproducts: The initial cyclization reaction may not be perfectly regioselective, leading to the formation of quinoline isomers. For example, a reversal of regioselectivity in the Doebner-von Miller reaction can lead to 4-substituted quinolines instead of the expected 2-substituted products, or vice-versa depending on the specific precursors.[4]

  • Troubleshooting & Optimization:

    • Thorough Characterization: It is crucial to characterize all isolated products using NMR spectroscopy and mass spectrometry to confirm the connectivity of the quinoline core.

    • Re-evaluate Starting Materials: The substitution pattern on your aniline and carbonyl precursors dictates the regiochemical outcome. Ensure you are using the correct starting materials for your desired isomer.

  • Potential Cause 2: Over-methylation: The N-methylation step can sometimes proceed too far, especially with highly reactive methylating agents like methyl iodide or dimethyl sulfate. This leads to the formation of a quaternary ammonium salt.

  • Troubleshooting & Optimization:

    • Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. A slight excess may be needed, but a large excess will promote over-methylation.[5]

    • Milder Methylating Agents: Consider using less reactive methylating agents or alternative methods like reductive amination with formaldehyde.[6][7]

    • Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed, before significant over-methylation occurs.

Issue 3: I've isolated a byproduct with the same mass as my desired product, but the NMR is inconsistent.
  • Potential Cause: Diastereomers: The target molecule has a stereocenter at the C4 position. The reduction of the quinoline-4-carboxylic acid precursor to the tetrahydroquinoline can be stereoselective, often yielding a specific diastereomer (e.g., the cis isomer).[8] However, different reaction conditions or purification methods could lead to the isolation of a mixture of diastereomers.

  • Troubleshooting & Optimization:

    • Stereoselective Reduction: Research and employ stereoselective reduction methods for the quinoline precursor. Raney nickel in aqueous alkali has been shown to be effective for stereoselective reductions of similar structures.[8]

    • Chiral Chromatography: If you have a mixture of diastereomers, you may be able to separate them using chiral HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts from the synthesis of the 1,2,3,4-tetrahydroquinoline-4-carboxylic acid core?

A1: Based on common quinoline syntheses like the Doebner-von Miller reaction, you might encounter:

  • Polymeric Tar: As discussed in the troubleshooting guide, this is from the acid-catalyzed polymerization of α,β-unsaturated carbonyls.[4]

  • Unexpected Isomers: Depending on the precursors, you could form other quinoline-4-carboxylic acid isomers.

  • Reduced Intermediates: Side reactions of intermediates can lead to various byproducts. For instance, the reduction of an intermediate imine has been reported.[4][9]

  • Partially Aromatized/Reduced Rings: Incomplete aromatization or reduction can leave you with dihydroquinoline or other related species.

Q2: What are the common side products from the N-methylation step?

A2: The N-methylation of the 1,2,3,4-tetrahydroquinoline-4-carboxylic acid can lead to:

  • Quaternary Ammonium Salt: This "over-methylation" product is a common byproduct when using an excess of a potent methylating agent.[5]

  • O-Methylated Ester: If the carboxylic acid is not protected, there is a possibility of O-methylation to form the methyl ester, especially under harsh conditions.

  • Unreacted Starting Material: Incomplete N-methylation will result in the presence of the secondary amine starting material in your final product.[10]

Q3: How can I best purify my final product to remove these byproducts?

A3: A multi-step purification strategy is often necessary:

  • Acid-Base Extraction: The carboxylic acid functional group allows for selective extraction into an aqueous basic solution, which can help remove non-acidic impurities.

  • Column Chromatography: This is a standard method for separating compounds with different polarities.[11] A gradient elution from a non-polar to a polar solvent system on silica gel is a good starting point.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities.

  • Preparative HPLC: For difficult separations, such as diastereomers, preparative HPLC may be required.

Part 3: Key Experimental Protocols & Visualizations

Workflow for Byproduct Identification

The following workflow outlines a systematic approach to identifying unknown byproducts in your reaction mixture.

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc_hplc TLC / HPLC Analysis start->tlc_hplc Initial Assessment lcms LC-MS Analysis tlc_hplc->lcms If Impurities Detected mass_spec Identify Molecular Weights lcms->mass_spec purify Purification (Column, Prep-HPLC) mass_spec->purify Isolate Impurities nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purify->nmr For Structural Analysis structure Structure Elucidation nmr->structure

Caption: A logical workflow for the identification and characterization of synthesis byproducts.

Potential Byproduct Formation Pathways

This diagram illustrates the main reaction leading to the desired product and potential side reactions.

Byproduct_Formation cluster_0 Stage 1: Tetrahydroquinoline Formation cluster_1 Stage 2: N-Methylation Aniline Aniline Precursor + Carbonyl THQ_Acid 1,2,3,4-Tetrahydroquinoline- 4-carboxylic acid (Intermediate) Aniline->THQ_Acid Desired Cyclization Polymer Polymeric Tar Aniline->Polymer Side Reaction (Polymerization) Isomer Isomeric Byproducts Aniline->Isomer Side Reaction (Regiochemistry) Methyl_Product 1-Methyl-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid (Product) THQ_Acid->Methyl_Product Desired Methylation Quat_Salt Quaternary Ammonium Salt Methyl_Product->Quat_Salt Side Reaction (Over-methylation)

Caption: Key reactions and potential byproduct pathways in the synthesis.

General Protocol for N-Methylation (Reductive Amination)

Reductive amination is often a milder alternative to using alkyl halides and can offer better control.

  • Dissolution: Dissolve 1 equivalent of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid in a suitable solvent (e.g., methanol or dichloromethane).

  • Addition of Aldehyde: Add 1.1 equivalents of aqueous formaldehyde (37 wt. %).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add 1.5 equivalents of a mild reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

While specific yields for this exact synthesis are not published, the following table provides a conceptual framework for how you might track your results to optimize the reaction.

Reaction StageConditionDesired Product Yield (%)Key Byproduct(s)Byproduct Amount (%)
Cyclization High Acid, High Temp30-40%Polymerization Products>50%
Cyclization Low Temp, Slow Addition60-70%Isomeric Products5-10%
N-Methylation Methyl Iodide (3 eq.)50-60%Quaternary Salt20-30%
N-Methylation Reductive Amination85-95%Unreacted SM<5%

References

  • Yurovskaya, M. A., & Karchava, A. V. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Chemistry of Heterocyclic Compounds, 45(6), 689-695. Retrieved from [Link]

  • Bilenko, V. A., Huliak, V., Kinakh, S., Matviiuk, T., Komarov, I. V., & Grygorenko, O. O. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. Retrieved from [Link]

  • Naoum, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]

  • Chemistry Learner. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Costales, A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]

  • Sridhar, J., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]

  • Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • National Institutes of Health. (1998). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Arzneimittelforschung. Retrieved from [Link]

  • ResearchGate. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Das, S., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Retrieved from [Link]

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Technical Support Center: Ensuring the Stability of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to prevent the degradation of this compound during experimental assays.

Introduction to the Molecule and its Stability Challenges

This compound is a heterocyclic compound of interest in various research and development fields. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals.[1] However, the partially saturated nature of the tetrahydroquinoline ring system, combined with the N-methylation, can render the molecule susceptible to degradation under common laboratory conditions. Understanding and mitigating these degradation pathways is crucial for obtaining accurate and reproducible assay results.

The primary degradation pathways for quinoline and its derivatives include oxidation, photodegradation, and hydrolysis under acidic or basic conditions.[2][3] The electron-donating nature of the methyl group on the nitrogen atom can increase the electron density of the ring system, potentially making it more prone to oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound degradation in assays?

A1: The most common causes of degradation are exposure to atmospheric oxygen (oxidation), light (photodegradation), and inappropriate pH and temperature conditions during sample preparation, storage, and analysis.[2][3][4] Tetrahydroquinoline derivatives, in general, are known to be sensitive to these factors.[5][6]

Q2: I've noticed a discoloration in my stock solution of this compound. What could be the cause?

A2: Discoloration, such as turning yellow or brown, is often a visual indicator of oxidative degradation.[5][6] This can be accelerated by exposure to air and light, especially in solvents like DMSO.[5] We recommend preparing fresh stock solutions and storing them under an inert atmosphere.

Q3: How can I minimize the risk of photodegradation?

A3: To minimize photodegradation, always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2] When performing experiments, try to minimize the exposure of your samples to direct light. The ICH Q1B guidelines provide a framework for photostability testing and can be a useful reference.[2][7]

Q4: What is the optimal pH range for storing and handling this compound?

Q5: Can repeated freeze-thaw cycles affect the stability of my stock solutions?

A5: Yes, repeated freeze-thaw cycles should be avoided.[2] They can introduce moisture and increase the exposure of the compound to dissolved oxygen, which can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent assay results or loss of compound activity over time. Degradation of the compound in stock or working solutions.Prepare fresh stock solutions before each experiment. Store stock solutions at -20°C or -80°C, protected from light, and in tightly sealed containers.[2] Consider storing under an inert gas (argon or nitrogen).
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products.[4][11][12] This will help in developing a stability-indicating analytical method. Common degradation pathways to investigate are oxidation (using H₂O₂), acid/base hydrolysis (using HCl/NaOH), and photodegradation (exposure to UV light).[2][4]
Precipitation of the compound in aqueous buffers. Poor solubility or pH-dependent solubility.Ensure the pH of the buffer is within the optimal range for the compound's solubility. The carboxylic acid moiety's charge state is pH-dependent. Consider using a co-solvent if solubility is an issue, but verify its compatibility with your assay.
Color change of the solid compound upon storage. Oxidation or hygroscopicity.Store the solid compound in a desiccator under an inert atmosphere and protected from light.[2] Ensure the container is tightly sealed.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your assay. DMSO and ethanol are common choices. Be aware that DMSO can promote oxidation, so storage conditions are critical.

  • Weighing: Weigh the solid compound in a controlled environment with minimal exposure to light and humidity.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication may be used if necessary.

  • Inert Atmosphere: If possible, purge the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.

  • Storage: Store the stock solution in an amber glass vial with a tightly sealed cap at -20°C or -80°C.

  • Aliquoting: For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

This workflow is essential for understanding the stability of this compound under various stress conditions.

Caption: Forced degradation study workflow.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of related compounds.

G A This compound B Oxidative Degradation Products (e.g., N-oxide, hydroxylated derivatives) A->B O₂, Metal Ions C Photodegradation Products (e.g., ring-opened or rearranged products) A->C UV/Visible Light D Hydrolysis Products (potential for decarboxylation under harsh conditions) A->D Strong Acid/Base, Heat

Caption: Potential degradation pathways.

By implementing these best practices and troubleshooting strategies, you can significantly improve the reliability and accuracy of your experimental results when working with this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem.
  • ResearchGate. Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts.
  • Benchchem.
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.
  • MedCrave online.
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • NIH.
  • PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp.
  • Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • ResearchGate. (PDF)
  • NIH.
  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
  • Accelerating Quinoline Biodegradation and Oxid
  • FDA. Q1B Photostability Testing of New Drug Substances and Products.
  • PubMed.
  • NIH. Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases.
  • Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms.
  • UI Scholars Hub.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214.
  • PubMed.
  • Showing metabocard for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (HMDB0244117).
  • BLDpharm. 1706544-92-4|1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
  • RSC Publishing. The influence of pH on the stability of antazoline: kinetic analysis.
  • ResearchGate. Progress in the Chemistry of Tetrahydroquinolines | Request PDF.
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed.
  • Scribd. Influence of PH On The Stability of Pharmaceutical.
  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
  • PubMed. Temperature and pH-Dependent Stability of Mitragyna Alkaloids.
  • ChemRxiv.
  • Sigma-Aldrich. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7.
  • ResearchGate. ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids.
  • Sigma-Aldrich. This compound.

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Technical Support Center: Optimizing Mass Spectrometry Parameters for 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (M-THQ-CA) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (M-THQ-CA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the mass spectrometric detection of this compound. The following information is structured in a question-and-answer format to directly address specific issues and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for M-THQ-CA. Where should I start my troubleshooting?

A1: A complete lack of signal can be attributed to several factors, ranging from sample preparation to instrument settings. A systematic approach is crucial for identifying the root cause.

Initial Checks:

  • Confirm Compound Integrity: Ensure the M-THQ-CA standard is not degraded. If possible, verify its identity and purity using an orthogonal technique like NMR or UV spectroscopy.

  • LC-MS System Performance: Verify the overall health of your LC-MS system. Inject a well-characterized, easy-to-ionize compound to confirm that the instrument is functioning correctly.

  • Sample Preparation: Contaminants in the sample matrix can suppress the ionization of the target analyte.[1][2] Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[3]

Workflow for Systematic Troubleshooting:

Caption: Systematic troubleshooting workflow for no M-THQ-CA signal.

Q2: What is the optimal ionization mode for M-THQ-CA, and how do I determine it?

A2: The optimal ionization mode depends on the analyte's ability to accept or lose a proton. M-THQ-CA possesses both a basic tertiary amine and an acidic carboxylic acid group, making it amphoteric. Therefore, it can potentially be ionized in both positive and negative ion modes.

  • Positive Ion Mode (ESI+): The tertiary amine is a good site for protonation, forming the [M+H]⁺ ion. This is often the preferred mode for compounds containing basic nitrogen atoms.[4]

  • Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated to form the [M-H]⁻ ion. For acidic compounds, adjusting the mobile phase pH two units above the pKa can enhance deprotonation and signal in negative mode.[4][5]

Experimental Approach to Determine Optimal Mode:

  • Prepare a solution of M-THQ-CA in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode and 50:50 acetonitrile:water with 5 mM ammonium acetate for negative mode).

  • Perform a direct infusion of the sample into the mass spectrometer.

  • Acquire full scan mass spectra in both positive and negative ion modes.

  • Compare the signal intensity of the [M+H]⁺ and [M-H]⁻ ions to determine which mode provides a better response.

Q3: I am observing a weak signal for M-THQ-CA. How can I improve the sensitivity?

A3: Low sensitivity is a common issue that can often be resolved by optimizing several key parameters.[1][6]

1. Mobile Phase Optimization:

  • pH Adjustment: For positive mode, adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase will promote protonation.[4][7] For negative mode, a weak base like ammonium hydroxide or a volatile salt like ammonium acetate can facilitate deprotonation.[8] However, for some acidic molecules, weak acids at low concentrations have been shown to enhance negative ion ESI response.[8]

  • Solvent Composition: The choice of organic solvent (acetonitrile vs. methanol) can impact ionization efficiency. It is recommended to test both to determine the optimal solvent for your specific compound and chromatographic conditions.

2. Ion Source Parameter Optimization:

Fine-tuning the ion source parameters is critical for maximizing the signal.

ParameterRationaleTypical Starting Values
Capillary Voltage Drives the electrospray process.3.0 - 4.5 kV (Positive), 2.5 - 3.5 kV (Negative)
Cone Voltage/Fragmentor Promotes in-source fragmentation and desolvation.20 - 60 V
Source Temperature Aids in desolvation of the ESI droplets.100 - 150 °C
Desolvation Temperature Further assists in solvent evaporation.350 - 500 °C
Nebulizer Gas Flow Assists in droplet formation.Instrument dependent
Drying Gas Flow Facilitates solvent evaporation from droplets.Instrument dependent

Systematic Optimization Workflow:

Caption: Workflow for improving M-THQ-CA signal sensitivity.

Q4: I am developing an MRM method for M-THQ-CA. How do I select the precursor and product ions?

A4: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for quantification.[3] The process involves selecting a precursor ion (typically the molecular ion) and one or more characteristic product ions.

Step-by-Step Protocol for MRM Method Development:

  • Precursor Ion Selection: Infuse a standard solution of M-THQ-CA and acquire a full scan mass spectrum in the optimal ionization mode. The most abundant ion, typically the [M+H]⁺ or [M-H]⁻, is selected as the precursor ion. For M-THQ-CA (Molecular Weight: 191.23 g/mol ), the expected precursor ions would be m/z 192.2 in positive mode and m/z 190.2 in negative mode.

  • Product Ion Scan: Isolate the selected precursor ion in the first quadrupole and fragment it by collision-induced dissociation (CID) in the collision cell. Scan the third quadrupole to obtain a product ion spectrum.

  • Product Ion Selection: Choose the most intense and stable product ions from the product ion spectrum for the MRM transitions. It is good practice to select at least two transitions for confident identification and quantification.

Predicted Fragmentation:

The fragmentation of quinoline-like structures often involves the loss of small neutral molecules.[3][9][10][11] For the [M+H]⁺ of M-THQ-CA, potential fragmentations could include:

  • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 147.2.

  • Loss of CO₂ (44 Da) resulting in a fragment at m/z 148.2.

Q5: My retention time for M-THQ-CA is shifting between injections. What could be the cause?

A5: Retention time shifts can compromise the reliability of your data.[1][12] The most common causes are related to the LC system and the column.

Troubleshooting Retention Time Instability:

Potential CauseRecommended Action
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.[6]
Mobile Phase Composition Changes Prepare fresh mobile phases daily and ensure proper mixing if using a gradient.
Pump Performance Issues Check for leaks and ensure the pump is delivering a consistent flow rate.
Column Contamination/Degradation Flush the column with a strong solvent or replace it if it is old or has been subjected to harsh conditions.[1]
Q6: I am observing significant matrix effects in my plasma samples. How can I mitigate this?

A6: Matrix effects, such as ion suppression or enhancement, are a major challenge in bioanalysis.[2][13] They occur when co-eluting endogenous components from the matrix interfere with the ionization of the analyte.

Strategies to Minimize Matrix Effects:

  • Improved Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[2]

    • Protein Precipitation (PPT): A simple but less clean method.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and is highly recommended for complex matrices like plasma.[3]

  • Chromatographic Separation: Optimize your LC method to separate M-THQ-CA from the majority of matrix components. A longer column or a shallower gradient can improve resolution.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of M-THQ-CA is the gold standard for compensating for matrix effects and other sources of variability. If a SIL-IS is not available, a structural analog can be used.

References

  • Steps for ESI Optimization (Electrospray Ionization). (2008, June 29). Vertex AI Search.
  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. ACS Publications.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • Troubleshooting LC-MS. CHROMacademy.
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Troubleshooting LC-MS. (2023, February 2). LCGC International.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). LCGC International.
  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate.
  • Mass Spectrometry Fragmentation Patterns. Science Ready.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • mass spectra - fragmentation patterns. Chemguide.

Sources

Technical Support Center: Stereoselective Synthesis of Substituted Tetrahydroquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds with precise stereochemical control. The inherent challenges in controlling the multiple stereocenters in these structures demand a nuanced understanding of reaction mechanisms, catalyst behavior, and substrate effects.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. Our goal is to equip you with the knowledge to diagnose issues in your synthetic route, optimize reaction conditions, and achieve your desired stereochemical outcomes with confidence and efficiency.

Troubleshooting Guide: Common Experimental Challenges

This section is structured to help you identify the root cause of common problems encountered during the synthesis of tetrahydroquinoline-4-carboxylic acids and to provide actionable solutions.

Problem 1: Low Diastereoselectivity (predominantly in Povarov-type reactions)

Potential Cause A: Unfavorable Reaction Kinetics/Thermodynamics

The Povarov reaction, a cornerstone for tetrahydroquinoline synthesis, can be sensitive to temperature. The transition states leading to different diastereomers may be close in energy, and the reaction may be reversible under certain conditions.

  • Solution:

    • Temperature Screening: Systematically lower the reaction temperature. Cryogenic conditions (-78 °C) can significantly enhance diastereoselectivity by favoring the kinetically controlled product.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states. Screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to more polar (e.g., acetonitrile). Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote Povarov-type reactions and can influence stereoselectivity.[1]

Potential Cause B: Inappropriate Catalyst or Catalyst Loading

The choice and concentration of the Lewis or Brønsted acid catalyst are critical. An overly active catalyst can reduce selectivity, while too little can lead to slow or incomplete reactions.

  • Solution:

    • Catalyst Screening: Test a panel of catalysts with varying strengths. For instance, while strong Lewis acids like AlCl₃ might be effective for reaction progression, milder options such as Cu(OTf)₂ or even iodine could offer better stereocontrol for your specific substrates.[2][3]

    • Optimize Catalyst Loading: Perform a catalyst loading study. Sometimes, reducing the catalyst amount can minimize background uncatalyzed reactions that may have lower selectivity.

Potential Cause C: Electronic Mismatch of Substrates

The electronic properties of the substituents on the aniline, aldehyde, and the dienophile (if applicable in a three-component reaction) play a significant role. Strongly electron-withdrawing or -donating groups can alter the frontier molecular orbital energies, affecting the cycloaddition's stereochemical course. For example, a para-methoxy group on the aniline or aldehyde can sometimes lead to lower yields and selectivity.[3]

  • Solution:

    • Protecting Group Strategy: If a problematic functional group is present, consider a protecting group strategy to modulate its electronic influence during the key stereodetermining step.

    • Substrate Modification: If feasible, synthesize analogs with different electronic properties to probe their effect on diastereoselectivity. This can provide valuable mechanistic insight for optimizing your primary target's synthesis.

Problem 2: Poor Enantioselectivity in Asymmetric Catalysis

Potential Cause A: Suboptimal Chiral Catalyst or Ligand

The "lock-and-key" interaction between the substrate and the chiral catalyst is paramount. A mismatch will result in poor stereochemical induction.

  • Solution:

    • Catalyst/Ligand Screening: There is no universal chiral catalyst. Screen a library of "privileged" chiral ligands or catalysts. For chiral phosphoric acid (CPA) catalysis, for instance, the steric bulk at the 3,3'-positions of the BINOL backbone is crucial.[4][5]

    • Additive Screening: In some transition-metal-catalyzed reactions, additives can significantly boost enantioselectivity. For example, Lewis acids like AgSbF₆ have been shown to improve both conversion and enantioselectivity in certain ruthenium-catalyzed hydrogenations.[6]

Potential Cause B: Catalyst Impurity or Degradation

Chiral catalysts, especially organocatalysts like phosphoric acids, can be sensitive to moisture and impurities.

  • Solution:

    • Ensure Catalyst Purity: Source catalysts from a reputable supplier or purify them rigorously before use.[7]

    • Inert Atmosphere: Run reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and sensitive intermediates.

    • Use of Molecular Sieves: Add activated molecular sieves to the reaction to scavenge any trace amounts of water that could hydrolyze the catalyst or interfere with its activity.

Potential Cause C: Background Uncatalyzed Reaction

If the uncatalyzed reaction is fast enough to compete with the catalyzed pathway, the overall enantioselectivity will be diminished.

  • Solution:

    • Lower Temperature: Reducing the reaction temperature will slow down both the catalyzed and uncatalyzed reactions, but often the uncatalyzed reaction is affected more significantly, leading to improved enantiomeric excess (ee).

    • Adjust Reactant Concentration: Lowering the concentration of the reactants can sometimes disfavor the bimolecular uncatalyzed reaction relative to the catalyst-substrate pathway.

Problem 3: Formation of Side Products

Potential Cause A: Imine Instability and Side Reactions

In Povarov-type reactions, the in situ formed imine can be unstable and undergo side reactions, such as isomerization to the corresponding enamine.[3]

  • Solution:

    • Pre-formation of Imine: In some cases, pre-forming the imine and purifying it before the cycloaddition step can lead to cleaner reactions and higher yields of the desired product.

    • Use of Drying Agents: Adding a drying agent like MgSO₄ during imine formation can drive the equilibrium forward and minimize hydrolysis back to the starting aniline and aldehyde.[8]

Potential Cause B: Over-oxidation to Quinoline

The tetrahydroquinoline product can sometimes be oxidized to the corresponding aromatic quinoline, especially if the reaction is run in the presence of air or certain catalysts.

  • Solution:

    • Inert Atmosphere: Rigorously exclude oxygen from the reaction by using an inert atmosphere.

    • Choice of Catalyst: Some Lewis acids are more prone to promoting oxidation. If quinoline formation is a major issue, consider screening alternative catalysts.

    • Controlled Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to potentially oxidizing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable catalytic systems for achieving high enantioselectivity in the synthesis of tetrahydroquinoline-4-carboxylic acids?

A1: Chiral phosphoric acids (CPAs) have emerged as exceptionally powerful and versatile catalysts for a wide range of asymmetric syntheses of tetrahydroquinolines.[4][5] They function as bifunctional catalysts, activating the imine through hydrogen bonding while the chiral counterion controls the facial selectivity of the nucleophilic attack. For transition-metal-based approaches, iridium, rhodium, and ruthenium complexes with chiral ligands like TsDPEN have shown excellent results in the asymmetric hydrogenation of quinolines or related intermediates.[6]

Q2: How do I choose the right starting materials (aniline, aldehyde, dienophile) for a successful Povarov reaction?

A2: The electronic nature of the reactants is key. Generally, the Povarov reaction works best as an inverse-electron-demand aza-Diels-Alder reaction. This means the imine (formed from the aniline and aldehyde) should be electron-deficient, and the dienophile should be electron-rich.

  • Anilines: Anilines with electron-withdrawing groups tend to form more reactive imines.

  • Aldehydes: Both aromatic and aliphatic aldehydes can be used. Aromatic aldehydes with electron-withdrawing groups can also increase imine reactivity.[8]

  • Dienophiles: Electron-rich alkenes, such as vinyl ethers or enamides, are classic substrates for this reaction.[3]

Q3: My reaction has produced a mixture of diastereomers. What are the best methods for their separation?

A3: Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques.[9]

  • Flash Column Chromatography: This is the most common method. Careful selection of the solvent system is crucial to achieve good separation. A systematic screen of solvent systems with varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Recrystallization: If the products are crystalline, recrystallization can be a highly effective method for obtaining a single, pure diastereomer.

  • Reversed-Phase Chromatography: For more polar compounds, reversed-phase flash chromatography using a C18-functionalized silica gel can provide an alternative selectivity for separation.[9]

Q4: How can I determine the absolute and relative stereochemistry of my final product?

A4: A combination of techniques is often necessary for unambiguous stereochemical assignment.

  • Relative Stereochemistry:

    • NMR Spectroscopy: For cyclic systems like tetrahydroquinolines, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angle and thus their relative orientation (cis/trans). Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximity of protons, helping to assign relative stereochemistry.[10]

  • Absolute Stereochemistry:

    • X-ray Crystallography: This is the gold standard for determining absolute configuration, provided you can grow a suitable single crystal.

    • Chiral HPLC/GC: Comparison of the retention time of your product with that of an authentic, stereochemically defined standard can confirm the absolute configuration.

    • Vibrational Circular Dichroism (VCD): This spectroscopic technique can determine the absolute configuration of a chiral molecule in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations.[10][11]

    • Chemical Correlation: Chemically converting your product to a known compound without affecting the stereocenters of interest is a classic method for assigning absolute configuration.

Q5: What are the best practices for setting up a reproducible asymmetric synthesis?

A5: Reproducibility is key to successful asymmetric synthesis.

  • High Purity Reagents: Use reagents and solvents of the highest possible purity. Trace impurities can sometimes act as catalyst poisons.

  • Strict Control of Conditions: Precisely control temperature, concentration, and reaction time. Use a cryostat for low-temperature reactions to ensure stable temperature control.

  • Inert Atmosphere Techniques: For air- and moisture-sensitive reactions, use proper Schlenk line or glovebox techniques.

  • Consistent Procedures: Ensure that the order of addition of reagents and the stirring rate are consistent between runs. Small variations can sometimes lead to different outcomes.[12]

Data & Protocols

Table 1: Comparison of Selected Catalytic Systems for Asymmetric Tetrahydroquinoline Synthesis
Catalyst SystemSubstratesSolventTemp (°C)Yield (%)d.r.ee (%)Reference
Chiral Phosphoric Acid2-AminochalconesToluene8081-99N/A92-99[4][13]
Ru-TsDPENQuinolinesMeOH50>95N/Aup to 98[6]
Ir-ComplexDihydroisoquinolinesHCOOH/Et₃NRT75-92N/A80-86[6]
InCl₃Aromatic Imines + HydrazoneCH₂Cl₂RT80-95>95:5N/A[14]

Note: This table is illustrative. Optimal conditions are highly substrate-dependent.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction

This protocol is adapted from Cheon et al. for the asymmetric reduction of a quinoline intermediate, a key step in many tetrahydroquinoline syntheses.[4][13]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the quinoline substrate (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 10 mol%).

  • Solvent and Reagent Addition: Place the vial under an argon atmosphere. Add anhydrous toluene (1.0 mL) via syringe, followed by Hantzsch ester (0.12 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture vigorously at the optimized temperature (e.g., 80 °C) for the predetermined time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral tetrahydroquinoline.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess by chiral HPLC.

Visualizations

General Mechanism of the Povarov Reaction

Povarov_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Rearomatization/Final Product Aniline Aniline Aldehyde Aldehyde Imine N-Aryl Imine Aniline->Imine + Aldehyde - H₂O Aldehyde->Imine Dienophile Electron-Rich Alkene Imine_cat [Catalyst] Activated Imine Imine->Imine_cat + Catalyst Intermediate Cycloaddition Intermediate Dienophile->Intermediate THQ Tetrahydroquinoline Product Intermediate->THQ - Catalyst (or further steps) Imine_cat->Intermediate + Alkene

Caption: A simplified workflow of the three-component Povarov reaction.

Troubleshooting Workflow for Low Stereoselectivity

Troubleshooting_Stereoselectivity Start Problem: Low Stereoselectivity (dr or ee) Check_Temp Is Temperature Optimized? Start->Check_Temp Lower_Temp Systematically Lower Temperature Check_Temp->Lower_Temp No Check_Catalyst Is Catalyst Optimal? Check_Temp->Check_Catalyst Yes Lower_Temp->Check_Catalyst Screen_Catalysts Screen Catalysts/ Ligands & Loading Check_Catalyst->Screen_Catalysts No Check_Purity Are Reagents Pure & Anhydrous? Check_Catalyst->Check_Purity Yes Screen_Catalysts->Check_Purity Purify_Reagents Purify Reagents, Use Molecular Sieves Check_Purity->Purify_Reagents No Check_Substrates Are Substrates Electronically Matched? Check_Purity->Check_Substrates Yes Purify_Reagents->Check_Substrates Modify_Substrates Consider Protecting Groups or Substrate Analogs Check_Substrates->Modify_Substrates No Success Stereoselectivity Improved Check_Substrates->Success Yes Modify_Substrates->Success

Sources

troubleshooting inconsistent results in biological assays with 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during biological assays with this compound. Our goal is to provide you with the expertise and practical solutions to ensure the reliability and reproducibility of your experimental results.

Best Practices for Handling and Storage

Before delving into specific troubleshooting scenarios, it is crucial to establish a foundation of proper handling and storage practices for this compound to minimize variability from the outset.

Compound Integrity and Storage:

  • Initial Inspection: Upon receipt, visually inspect the compound for any signs of degradation, such as discoloration or clumping.

  • Storage Conditions: Store the compound in a tightly sealed container, protected from light, at 2-8°C for short-term storage. For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C.

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Solution Preparation:

  • Solvent Purity: Use high-purity, anhydrous solvents to prepare stock solutions. Moisture in solvents like DMSO can reduce the solubility of some compounds[1].

  • Sonication: If the compound is difficult to dissolve, gentle warming and sonication can be employed. However, be cautious with prolonged heating, as it may degrade the compound.

  • Aqueous Solutions: Due to the carboxylic acid moiety, the aqueous solubility of this compound is expected to be pH-dependent. For dilutions in aqueous buffers, consider the pH of your assay medium.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant variability in my IC50 values between experiments. What are the likely causes?

Inconsistent IC50 values are a common issue in biological assays and can stem from multiple sources. A systematic approach to troubleshooting is essential.

Potential Cause 1: Compound Instability in Assay Medium

Some fused tetrahydroquinolines have been reported to degrade in solution under standard laboratory conditions[2]. The stability of this compound in your specific assay buffer over the duration of the experiment may be a factor.

  • Troubleshooting Steps:

    • Time-Course Stability Study: Prepare the compound in your final assay medium and incubate it for the same duration as your experiment. Analyze the sample at different time points using HPLC to check for degradation products.

    • pH and Temperature Effects: Evaluate the stability of the compound at the pH and temperature of your assay. Some quinoline derivatives can be sensitive to acidic or basic conditions.

    • Fresh Dilutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

Potential Cause 2: Inconsistent Cell Culture Conditions

Variability in cell-based assays can often be traced back to inconsistencies in cell culture practices.

  • Troubleshooting Steps:

    • Standardize Cell Passaging: Use cells within a consistent and narrow passage number range for all experiments.

    • Consistent Seeding Density: Ensure that cells are seeded at the same density for every assay.

    • Monitor Cell Health: Regularly check for and address any issues with cell viability, morphology, and potential contamination.

Potential Cause 3: Pipetting and Dilution Errors

Manual dilutions are a frequent source of variability.

  • Troubleshooting Steps:

    • Calibrate Pipettes: Regularly calibrate all pipettes used for compound dilution and dispensing.

    • Use a Master Mix: For multi-well plates, prepare a master mix of the compound at the highest concentration to be tested and then perform serial dilutions.

    • Automated Liquid Handling: If available, utilize automated liquid handlers for improved precision and consistency.

Q2: My compound is precipitating out of solution during the assay. How can I improve its solubility?

Poor solubility is a common challenge with organic molecules in aqueous assay buffers. The solubility of quinoline-4-carboxylic acid derivatives is known to be influenced by pH[3].

Potential Cause 1: pH-Dependent Solubility

As a carboxylic acid, the compound's solubility is highly dependent on the pH of the solution. In acidic conditions, the carboxylic acid group is protonated, making the molecule less polar and less soluble in aqueous media. In neutral to basic conditions, the deprotonated carboxylate form is more soluble.

  • Troubleshooting Steps:

    • Determine the pKa: If the pKa of the compound is not known, it can be estimated using computational tools or determined experimentally.

    • Adjust Buffer pH: If your assay allows, adjust the pH of the buffer to be at least 1-2 units above the pKa of the carboxylic acid to ensure it is in its more soluble deprotonated form.

    • Solubility Testing: Perform a simple solubility test by preparing a saturated solution of the compound in your assay buffer at different pH values and visually inspecting for precipitation.

Potential Cause 2: High Final Concentration of Organic Solvent

While a small amount of an organic solvent like DMSO is often necessary to keep the compound in solution, high final concentrations can be toxic to cells or interfere with enzyme activity.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Determine the highest concentration of DMSO that your cells or enzyme can tolerate without affecting the assay results. Typically, this is below 1% (v/v).

    • Use of Pluronic F-127: For in vivo or cell-based assays, a formulation with a non-ionic surfactant like Pluronic F-127 can sometimes improve solubility and bioavailability.

Solubility Troubleshooting Workflow

Caption: A decision tree for troubleshooting compound precipitation.

Q3: I suspect my compound is interfering with the assay technology itself. How can I test for this?

Some compounds, including certain fused tetrahydroquinolines, are known to be pan-assay interference compounds (PAINS)[2]. They can interfere with assay readouts through various mechanisms, such as aggregation, redox activity, or fluorescence quenching.

Potential Cause 1: Assay Signal Interference

The compound may absorb light at the same wavelength as your assay's detection method or have intrinsic fluorescence.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: In a cell-free or enzyme-free version of your assay, add the compound at the same concentrations you are testing and measure the signal. Any signal detected is likely due to interference.

    • Spectral Scan: Perform a wavelength scan of your compound to identify its absorbance and fluorescence spectra. This will help you determine if there is an overlap with your assay's wavelengths.

Potential Cause 2: Non-Specific Inhibition

The compound may be forming aggregates at high concentrations, which can non-specifically inhibit enzymes or other proteins.

  • Troubleshooting Steps:

    • Detergent Test: Run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, it may be due to aggregation.

    • Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of compound aggregates in your assay buffer.

Assay Interference Workflow

Caption: A workflow for identifying and mitigating assay interference.

Summary of Key Physicochemical Properties (Inferred)

While specific experimental data for this compound is limited in the public domain, we can infer some properties based on its structure and related compounds.

PropertyInferred Value/CharacteristicRationale and Recommendations
Molecular Weight 191.23 g/mol Standard for a small molecule.
pKa (Carboxylic Acid) Estimated 4-5Based on typical carboxylic acid pKa values. Solubility will increase at pH > 6.
Solubility in DMSO Likely highCommon for small organic molecules. Prepare high-concentration stock solutions.
Aqueous Solubility pH-dependentLow at acidic pH, higher at neutral to basic pH.
Stability Potentially susceptible to oxidationTetrahydroquinoline rings can be prone to oxidation. Protect from light and air.

References

  • Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers.
  • ResearchGate. (n.d.). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Retrieved from [Link]

  • MDPI. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research.
  • PubMed. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers.
  • Google Patents. (n.d.). US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.
  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES.
  • Mediterranean Journal of Chemistry. (2019).
  • MDPI. (n.d.). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026).

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Validation & Comparative

A Researcher's Guide to Unraveling the Stereospecific Bioactivity of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profound differences in their pharmacological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for undesirable side effects. This guide provides a comprehensive framework for comparing the bioactivity of the (R) and (S) enantiomers of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a compound of interest within the broader class of quinoline derivatives known for their diverse biological activities.[1][2][3]

While direct comparative studies on the enantiomers of this specific molecule are not yet prevalent in published literature, this guide will draw upon established principles of stereopharmacology and the known bioactivities of structurally related compounds to provide a robust investigational roadmap. We will explore the "why" and "how" of experimental design, from synthesis and chiral separation to a suite of bioactivity assays, empowering researchers to elucidate the unique contributions of each stereoisomer.

The Centrality of Chirality: Lessons from a Structural Cousin

To appreciate the potential for stereospecific differences in the target molecule, we can look to its structural isomer, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). Extensive research on the enantiomers of 1MeTIQ has revealed significant divergence in their neuropharmacological effects.[4][5][6] For instance, the (S)-enantiomer of 1MeTIQ demonstrates a much more potent inhibition of monoamine oxidase (MAO)-dependent dopamine oxidation compared to its (R)-counterpart.[7] Both enantiomers, however, have been shown to possess neuroprotective properties, albeit potentially through different mechanistic nuances.[4][7] This well-documented case underscores the principle that even a subtle change in the spatial orientation of a single methyl group can drastically alter how a molecule interacts with its biological targets.

This precedent strongly suggests that the (R) and (S) enantiomers of this compound are also likely to exhibit distinct biological activities. The quinoline carboxylic acid scaffold is associated with a wide array of pharmacological actions, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][8] It is plausible that one enantiomer of our target molecule may be a more potent anticancer agent, while the other might excel as an antibacterial, or they may differ in their potency and efficacy within the same activity class.

Hypothetical Bioactivity Profile: A Framework for Investigation

The following table outlines a hypothetical comparison of the bioactivities of the (R) and (S) enantiomers, based on the known activities of the quinoline carboxylic acid class. This serves as a template for researchers to populate with their own experimental data.

Biological Activity(R)-1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid(S)-1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidRationale for Investigation
Anticancer Activity Quinoline carboxylic acid derivatives have shown significant potential as anticancer agents by targeting enzymes like histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[2][9] The stereochemistry at the C4 position could influence the binding affinity to the active site of these enzymes.
Cytotoxicity (IC50)e.g., MCF-7, HCT-116e.g., MCF-7, HCT-116A direct measure of the concentration required to inhibit 50% of cancer cell growth.
Antibacterial Activity The quinoline scaffold is central to many antibacterial drugs.[8] Stereoisomers can exhibit different potencies against various bacterial strains due to differential interactions with bacterial enzymes or cell wall components.
Minimum Inhibitory Concentration (MIC) (µg/mL)e.g., S. aureus, E. colie.g., S. aureus, E. coliThe lowest concentration that prevents visible bacterial growth.
Anti-inflammatory Activity Certain quinoline derivatives have demonstrated anti-inflammatory properties.[3] The enantiomers may differ in their ability to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (IC50)RAW 264.7 cellsRAW 264.7 cellsA common in vitro assay to screen for anti-inflammatory potential.

Experimental Roadmap: From Synthesis to Bioactivity

A systematic investigation into the bioactivity of these enantiomers requires a multi-step approach, beginning with the synthesis of the racemic mixture, followed by chiral separation, and culminating in a battery of biological assays.

G cluster_0 Synthesis & Separation cluster_1 Bioactivity Screening cluster_2 Data Analysis A Synthesis of Racemic This compound B Chiral Separation (e.g., Chiral HPLC) A->B C Purified (R)-Enantiomer B->C D Purified (S)-Enantiomer B->D E Anticancer Assays (e.g., MTT Assay) C->E Test F Antibacterial Assays (e.g., MIC Determination) C->F Test G Anti-inflammatory Assays (e.g., NO Inhibition) C->G Test D->E Test D->F Test D->G Test H Comparative Analysis of IC50, MIC, etc. E->H F->H G->H G cluster_0 Chiral HPLC Separation A Racemic Mixture R+S B Chiral Column Stationary Phase A:f0->B Injection C Separated Enantiomers R S B->C:f0 Elution B->C:f1 Elution

Sources

Validating 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid as a Bcl-2/Mcl-1 Inhibitor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Bcl-2 and Mcl-1 in Oncology

The circumvention of apoptosis, or programmed cell death, is a cardinal feature of cancer.[1][2] At the heart of this resistance lies the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as critical arbiters of a cell's fate.[3][4][5] This family is composed of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[3][5] In many malignancies, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic partners, thereby preventing the initiation of the mitochondrial pathway of apoptosis and promoting cell survival.[1][6]

Myeloid cell leukemia-1 (Mcl-1) and Bcl-2 are frequently implicated in tumorigenesis and resistance to conventional therapies.[6][7][8] Their inhibition has emerged as a promising therapeutic strategy.[7][9] While selective inhibitors for Bcl-2 (e.g., Venetoclax) have achieved clinical success, resistance often emerges due to the upregulation of other anti-apoptotic proteins, particularly Mcl-1.[8][10] This has spurred the development of dual Bcl-2/Mcl-1 inhibitors to induce a more profound and durable apoptotic response.[11][12][13]

This guide focuses on the validation of a novel compound, 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid , as a potential Bcl-2/Mcl-1 inhibitor. While direct experimental data for this specific molecule is not yet available in the public domain, its structural similarity to known classes of Bcl-2 family inhibitors, particularly tetrahydroisoquinoline-based compounds, provides a strong rationale for its investigation.[8] This document will serve as a comprehensive roadmap for researchers, outlining the necessary experimental workflows, comparing its potential profile to established inhibitors, and providing the scientific reasoning behind each step.

The Apoptotic Pathway and the Role of Bcl-2/Mcl-1

The intrinsic pathway of apoptosis is governed by the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane. In response to cellular stress, pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma) are activated and either directly activate the effector proteins Bax and Bak or inhibit the anti-apoptotic proteins. Anti-apoptotic proteins like Bcl-2 and Mcl-1 prevent apoptosis by binding to and sequestering pro-apoptotic members.[1][3] The release of Bax and Bak from this inhibition leads to their oligomerization, forming pores in the mitochondrial outer membrane. This results in the release of cytochrome c, which initiates a caspase cascade, ultimately leading to controlled cell death.[2][4][13]

Bcl-2_Mcl-1_Pathway cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Cellular Stress Cellular Stress BH3-only proteins (Bim, Puma) BH3-only proteins (Bim, Puma) Cellular Stress->BH3-only proteins (Bim, Puma) Bcl-2 / Mcl-1 (Anti-apoptotic) Bcl-2 / Mcl-1 (Anti-apoptotic) BH3-only proteins (Bim, Puma)->Bcl-2 / Mcl-1 (Anti-apoptotic) inhibit Bax / Bak (Pro-apoptotic) Bax / Bak (Pro-apoptotic) BH3-only proteins (Bim, Puma)->Bax / Bak (Pro-apoptotic) activate Bcl-2 / Mcl-1 (Anti-apoptotic)->Bax / Bak (Pro-apoptotic) inhibit Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) Bax / Bak (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: The Bcl-2/Mcl-1 signaling pathway in apoptosis.

Comparative Landscape of Bcl-2/Mcl-1 Inhibitors

A successful validation of this compound will require benchmarking against established inhibitors. Below is a comparison of well-characterized compounds targeting Bcl-2 and/or Mcl-1.

InhibitorTarget(s)Binding Affinity (Ki/Kd)Key Characteristics
Venetoclax (ABT-199) Bcl-2<0.01 nM (Ki)Highly selective for Bcl-2. Approved for treating certain leukemias and lymphomas.[9]
Navitoclax (ABT-263) Bcl-2, Bcl-xL, Bcl-w≤1 nM (Ki) for Bcl-2Broader spectrum than Venetoclax, but dose-limiting thrombocytopenia due to Bcl-xL inhibition.[14][15][16][17]
S63845 Mcl-10.19 nM (Kd)Highly potent and selective for Mcl-1. Effective in various cancer models, both as a single agent and in combination.
A-1210477 Mcl-10.454 nM (Ki)A potent and selective Mcl-1 inhibitor.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives Bcl-2, Mcl-1Lead compound Ki = 5.2 µM (Bcl-2)A class of dual inhibitors with selectivity against Bcl-xL.[8]

Experimental Workflow for Validation

The validation of a novel compound as a dual Bcl-2/Mcl-1 inhibitor requires a multi-faceted approach, progressing from biochemical assays to cellular and potentially in vivo studies.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Biochemical_Assays Biochemical Assays Compound_Synthesis->Biochemical_Assays Cell-Based_Assays Cell-Based Assays Biochemical_Assays->Cell-Based_Assays Data_Analysis Data Analysis & Comparison Biochemical_Assays->Data_Analysis In_Vivo_Studies In Vivo Models (Optional) Cell-Based_Assays->In_Vivo_Studies Cell-Based_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: A typical experimental workflow for inhibitor validation.

Detailed Experimental Protocols

Part 1: Biochemical Validation of Target Engagement

The initial step is to ascertain whether this compound directly binds to Bcl-2 and Mcl-1 and disrupts their interactions with pro-apoptotic partners.

1.1. Fluorescence Polarization (FP) Binding Assay

  • Principle: This assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide (e.g., from Bim or Bak) and the target protein (Bcl-2 or Mcl-1) by the test compound. A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, its tumbling is slower, leading to higher polarization. An effective inhibitor will displace the peptide, causing a decrease in polarization.

  • Protocol:

    • Recombinant human Bcl-2 and Mcl-1 proteins are incubated with a fluorescently labeled BH3 peptide.

    • Serial dilutions of this compound are added.

    • The fluorescence polarization is measured using a suitable plate reader.

    • IC50 values are calculated from the dose-response curves.

  • Causality: A low IC50 value in this assay provides direct evidence of the compound's ability to disrupt the protein-protein interaction, which is the fundamental mechanism of action for BH3 mimetics.

1.2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Protocol:

    • A solution of the test compound is titrated into a solution containing the target protein (Bcl-2 or Mcl-1).

    • The heat released or absorbed during the binding event is measured.

    • The data is fitted to a binding model to determine the thermodynamic parameters.

  • Causality: ITC provides unambiguous confirmation of direct binding and a precise measure of affinity (Kd), which is crucial for structure-activity relationship (SAR) studies.

Part 2: Cellular Assays to Confirm On-Target Activity

Following biochemical validation, it is essential to determine if the compound can induce apoptosis in cancer cells that are dependent on Bcl-2 and/or Mcl-1 for survival.

2.1. Cell Viability Assays

  • Principle: These assays, such as those using MTT or resazurin (e.g., CellTiter-Glo), measure the metabolic activity of a cell population, which correlates with the number of viable cells.

  • Protocol:

    • Cancer cell lines with known dependencies on Bcl-2 or Mcl-1 are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound for 24-72 hours.

    • The viability reagent is added, and the signal (absorbance or luminescence) is measured.

    • IC50 values for cell growth inhibition are determined.

  • Causality: A potent IC50 in a dependent cell line, and a significantly weaker effect in a non-dependent line, suggests on-target activity.

2.2. Apoptosis Induction Assays

  • Principle: To confirm that cell death is occurring via apoptosis, specific markers of this process are measured.

    • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells by flow cytometry or fluorescence microscopy.

    • Caspase Activity Assays: Caspases are a family of proteases that are activated during apoptosis. Assays using fluorescent or luminescent substrates can measure the activity of key executioner caspases like caspase-3 and caspase-7.

    • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage is a hallmark of apoptosis and can be detected by Western blotting.

  • Protocol (General):

    • Treat cancer cells with the test compound at concentrations around the IC50 value.

    • At various time points, harvest the cells and perform the chosen apoptosis assay according to the manufacturer's instructions.

    • Analyze the results using the appropriate instrumentation (flow cytometer, plate reader, or Western blot imaging system).

  • Causality: A dose-dependent increase in markers of apoptosis confirms that the compound's cytotoxic effect is mediated through the intended programmed cell death pathway.

Part 3: In Vivo Efficacy (Optional but Recommended)
  • Principle: To evaluate the therapeutic potential of the compound, its anti-tumor activity can be assessed in animal models.

  • Protocol:

    • Human cancer cell lines are implanted into immunocompromised mice to establish tumor xenografts.

    • Once tumors are established, mice are treated with the test compound, a vehicle control, and potentially a positive control (e.g., Venetoclax or S63845).

    • Tumor growth is monitored over time.

    • At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., to confirm target engagement and apoptosis induction in the tumor).

  • Causality: Significant tumor growth inhibition or regression in treated animals compared to controls provides strong evidence of the compound's potential as a therapeutic agent.

Conclusion and Future Directions

The validation of this compound as a dual Bcl-2/Mcl-1 inhibitor presents an exciting opportunity in the quest for more effective cancer therapies. While direct evidence is currently lacking, its structural relationship to known inhibitors provides a solid foundation for its investigation. The experimental framework outlined in this guide offers a rigorous and systematic approach to determine its binding affinity, cellular activity, and mechanism of action.

A successful validation would position this compound as a promising lead for further preclinical and clinical development. Future studies should focus on optimizing its potency and selectivity, evaluating its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in combination with other anti-cancer agents to overcome therapeutic resistance. The journey from a promising chemical scaffold to a clinically effective drug is long and challenging, but the potential to improve patient outcomes makes it a worthy endeavor.

References

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. (URL: [Link])

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (URL: [Link])

  • The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents. (URL: [Link])

  • The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models. (URL: [Link])

  • Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed. (URL: [Link])

  • The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed. (URL: [Link])

  • Bcl-2 family - Wikipedia. (URL: [Link])

  • Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - Frontiers. (URL: [Link])

  • The Bcl-2-regulated apoptotic pathway | Journal of Cell Science | The Company of Biologists. (URL: [Link])

  • Dual targeting of Mcl-1 and Bcl-2 to overcome chemoresistance in cervical and colon cancer. (URL: [Link])

  • What are Mcl-1 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • [Quick note] Let's talk about the BCL-2 family of proteins and cell death - Medium. (URL: [Link])

  • Navitoclax - Wikipedia. (URL: [Link])

  • Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - ASCO Publications. (URL: [Link])

  • MCL-1 inhibition in cancer treatment | OTT - Dove Medical Press. (URL: [Link])

  • Understanding Venetoclax (ABT-199): Mechanism, Applications, and Supply. (URL: [Link])

  • The dual BCL-2 and BCL-XL inhibitor AZD4320 acts on-target and synergizes with MCL-1 inhibition in B-cell precursor ALL | Blood Advances - ASH Publications. (URL: [Link])

  • Phase I study of Navitoclax (ABT-263), a novel Bcl-2 family inhibitor, in patients with small-cell lung cancer and other solid tumors - PubMed. (URL: [Link])

  • Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy - Frontiers. (URL: [Link])

  • Dual Mcl-1 and Bcl-2 inhibition as promising approach for treating tuberculosis | BioWorld. (URL: [Link])

  • Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC - NIH. (URL: [Link])

  • Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use | bioRxiv. (URL: [Link])

  • Apoptosis – what assay should I use? - BMG Labtech. (URL: [Link])

  • Apoptosis Detection Assays - PubMed. (URL: [Link])

  • Dual targeting of BCL-2 and MCL-1 in the presence of BAX breaks venetoclax resistance in human small cell lung cancer - PubMed. (URL: [Link])

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target for therapeutic intervention in a host of neurological disorders, from epilepsy to Alzheimer's disease.[1] The intricate dance of drug-receptor interaction necessitates a deep understanding of the structure-activity relationships (SAR) that govern the potency and selectivity of novel chemical entities. This guide provides a comprehensive comparison of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid analogs, a class of compounds with significant potential as antagonists of the glycine binding site on the NMDA receptor. While direct and exhaustive SAR studies on this specific N-methylated scaffold are not extensively documented, we can construct a robust, predictive model by examining closely related analogs and applying established principles of medicinal chemistry.

The Core Scaffold: A Foundation for NMDA Receptor Antagonism

The 1,2,3,4-tetrahydroquinoline framework has been a fertile ground for the development of NMDA receptor antagonists. These compounds typically target the glycine co-agonist site, offering a modulatory approach to dampening excessive receptor activation, a hallmark of excitotoxicity.[2] The foundational structure, a 1,2,3,4-tetrahydroquinoline-4-carboxylic acid, presents several key features ripe for chemical modification to enhance its pharmacological profile.

The Unseen Player: The Inferred Role of the 1-Methyl Group

A critical, yet less explored, aspect of the SAR for this class is the impact of methylation at the 1-position (the nitrogen atom). While direct comparative data for the 1-H versus 1-CH₃ analogs of the 4-carboxylic acid series is sparse, we can infer the consequences of this modification based on well-established medicinal chemistry principles.[3][4]

N-methylation introduces several changes that can profoundly influence a molecule's interaction with its biological target:

  • Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule.[4] This can enhance its ability to cross the blood-brain barrier, a crucial attribute for a centrally acting therapeutic. However, excessive lipophilicity can also lead to off-target effects and metabolic liabilities.

  • Conformational Restriction: The presence of a methyl group on the nitrogen can restrict the conformational flexibility of the tetrahydroquinoline ring system.[3] This may lock the molecule into a more bioactive conformation, enhancing its affinity for the receptor's binding pocket.

  • Steric Influence: The methyl group can introduce steric hindrance that may either be beneficial, by promoting a more favorable binding orientation, or detrimental, by clashing with residues in the binding site.

  • Metabolic Stability: N-methylation can block metabolic pathways that involve the secondary amine, potentially increasing the compound's half-life.

The following sections will explore the SAR of modifications at other positions on the tetrahydroquinoline ring, with the underlying assumption of a 1-methyl substitution. The predicted impact of these changes is based on data from related, non-N-methylated analogs, primarily targeting the NMDA receptor's glycine site.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The potency and selectivity of this compound analogs are highly dependent on the nature and position of substituents on both the aromatic and heterocyclic rings.

Modifications on the Aromatic Ring (Positions 5, 6, 7, and 8)

Substituents on the benzene ring play a crucial role in modulating the electronic properties and steric interactions of the molecule with the receptor.

PositionSubstituent TypePredicted Impact on ActivityRationale
5 & 7 Electron-withdrawing groups (e.g., Cl, F)Increase Studies on related 2-carboxytetrahydroquinolines have shown that the presence of electron-withdrawing groups, particularly at the 5 and 7 positions, significantly enhances antagonist activity at the NMDA glycine site. This is likely due to favorable interactions with the binding pocket.
6 & 8 Bulky substituentsDecrease Introduction of bulky groups at these positions is generally not well-tolerated and can lead to a significant loss of potency, suggesting steric hindrance within the receptor's binding site.
6 & 8 Small, lipophilic groupsVariable Small alkyl or alkoxy groups may be tolerated, but their impact on activity is less predictable and would require empirical validation.
Modifications at the 4-Position: The Carboxylic Acid and its Bioisosteres

The carboxylic acid moiety at the 4-position is a critical pharmacophoric element, likely engaging in key hydrogen bonding or ionic interactions within the glycine binding site.

ModificationPredicted Impact on ActivityRationale
Esterification Decrease Conversion of the carboxylic acid to its methyl or ethyl ester is predicted to significantly reduce or abolish activity.[5] This underscores the importance of the acidic proton and the carboxylate's ability to form ionic bonds.
Bioisosteric Replacement Variable (Potential for Increase) Replacement of the carboxylic acid with other acidic groups such as a tetrazole or a phosphonic acid could maintain or even enhance activity. These groups can mimic the charge and hydrogen bonding capabilities of the carboxylate.
Amidation Decrease Simple amidation of the carboxylic acid is likely to reduce potency due to the loss of the acidic proton and altered electronic and steric properties.

Stereochemistry: The Decisive Factor

For tetrahydroquinolines acting at the NMDA receptor, stereochemistry is paramount. The spatial arrangement of substituents at chiral centers dictates the molecule's ability to fit optimally into the binding site. For analogs with chirality at both the 2 and 4 positions, a trans relationship between the substituents is often preferred for higher affinity.

Caption: Stereochemical preference for NMDA receptor binding.

Experimental Protocols: Validating Biological Activity

To empirically determine the SAR of novel this compound analogs, a series of in vitro assays are essential.

Synthesis of N-Methylated Tetrahydroquinolines

A general synthetic route to N-alkylated tetrahydroquinolines involves the reductive amination of a suitable quinoline precursor.

Step-by-Step Protocol:

  • Reduction of Quinoline: The parent quinoline-4-carboxylic acid is reduced to the corresponding 1,2,3,4-tetrahydroquinoline-4-carboxylic acid using a suitable reducing agent such as sodium borohydride in the presence of a Lewis acid or through catalytic hydrogenation.

  • N-Methylation: The resulting secondary amine of the tetrahydroquinoline is then methylated. This can be achieved through various methods, including:

    • Eschweiler-Clarke Reaction: Reaction with formaldehyde and formic acid provides a clean and efficient method for N-methylation.

    • Reductive Amination: Reaction with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.

    • Alkylation with a Methylating Agent: Reaction with a methylating agent such as methyl iodide in the presence of a non-nucleophilic base.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Synthesis_Workflow Start Quinoline-4-carboxylic acid Step1 Reduction (e.g., NaBH4/Lewis Acid or H2/Pd-C) Start->Step1 Intermediate 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid Step1->Intermediate Step2 N-Methylation (e.g., Eschweiler-Clarke) Intermediate->Step2 Product This compound Step2->Product Purification Purification Product->Purification Final Pure Product Purification->Final

Caption: General synthetic workflow for N-methylated tetrahydroquinolines.

NMDA Receptor Glycine Site Binding Assay

This competitive binding assay quantifies the affinity of the test compounds for the glycine binding site on the NMDA receptor.[2]

Step-by-Step Protocol:

  • Membrane Preparation: Rat brain cortices are homogenized in a buffered solution and centrifuged to isolate the crude synaptic membranes. The membranes are washed multiple times to remove endogenous ligands.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand known to bind to the glycine site (e.g., [³H]glycine or a high-affinity antagonist radioligand) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Assay: Whole-Cell Patch-Clamp Recording

This functional assay measures the ability of the test compounds to antagonize NMDA receptor-mediated currents in neurons or cell lines expressing the receptor.[6][7]

Step-by-Step Protocol:

  • Cell Preparation: Primary neuronal cultures or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are prepared on coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the cell's membrane potential and measurement of ion currents.

  • NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).

  • Antagonist Application: The test compound is applied at various concentrations to the perfusion solution, and the resulting inhibition of the NMDA-evoked current is measured.

  • Data Analysis: The concentration-response curve for the antagonist is generated, and the IC₅₀ value is calculated.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel NMDA receptor antagonists. Based on the analysis of related compounds, key SAR trends can be predicted. High potency is likely to be achieved with:

  • Electron-withdrawing substituents at the 5 and 7 positions of the aromatic ring.

  • Preservation of the free carboxylic acid at the 4-position or its replacement with a suitable acidic bioisostere.

  • A trans stereochemical relationship between substituents at the 2 and 4 positions.

The N-methyl group is anticipated to enhance brain penetration and metabolic stability, although its impact on receptor affinity requires empirical validation. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1-methyl analogs to confirm these predictive SAR models. Such studies will be instrumental in fine-tuning the pharmacological properties of this promising class of compounds and advancing the development of new therapeutics for neurological disorders.

References

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A Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid and Other Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its hydrogenated derivative, the 1,2,3,4-tetrahydroquinoline (THQ) core, has garnered significant attention for its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] This guide provides a comparative analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and other quinoline derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While specific experimental data for this compound is limited in publicly available literature, this guide will leverage data from structurally related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Tetrahydroquinoline Scaffold: A Versatile Pharmacophore

The THQ framework offers a three-dimensional structure that is amenable to substitution at various positions, allowing for the fine-tuning of its pharmacological profile. The nitrogen atom and the fused benzene ring are key features that contribute to its ability to interact with various biological targets. This section will delve into the known biological activities of THQ derivatives, with a focus on anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity of Tetrahydroquinoline Derivatives

Numerous studies have highlighted the potential of THQ derivatives as anticancer agents.[2][4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

A series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines demonstrated significant antiproliferative effects against various cancer cell lines.[5] Notably, the incorporation of an aryl group at the 4-position of the quinoline structure dramatically increased the cytotoxic activity.[5] For instance, compound 3c (unsubstituted phenyl ring at the 4-position) exhibited potent inhibition of H460 lung carcinoma, A-431 skin carcinoma, and HT-29 colon adenocarcinoma cells with IC50 values of 4.9 ± 0.7, 2.0 ± 0.9, and 4.4 ± 1.3 μM, respectively.[5]

Another study reported that novel tetrahydroquinoline derivatives induced ROS-mediated apoptosis in glioblastoma cells.[6] The 4-trifluoromethyl substituted derivative (4ag ) was particularly effective, with IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 cell lines, respectively, demonstrating greater potency than the standard chemotherapeutic agent temozolomide.[6]

Compound IDCancer Cell LineIC50 (µM)Reference
3c H460 (Lung Carcinoma)4.9 ± 0.7[5]
A-431 (Skin Carcinoma)2.0 ± 0.9[5]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[5]
4ag SNB19 (Glioblastoma)38.3[6]
LN229 (Glioblastoma)40.6[6]
Compound 7b HCT116 (Colon Carcinoma)More potent than Imatinib (IC50 = 34.40 µM)[7]
Compounds 1a, 5b, 6a MCF7 (Breast Adenocarcinoma)More potent than Tamoxifen (IC50 = 34.30 µM)[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with THQ derivatives A->B Incubate 24h C Add MTT solution B->C Incubate 48-72h D Solubilize formazan crystals C->D Incubate 4h E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

MTT Assay Workflow for determining cytotoxicity.
Antimicrobial Activity of Tetrahydroquinoline Derivatives

The THQ scaffold is also a promising source of new antimicrobial agents, particularly against drug-resistant bacterial strains.[3][8]

A study on SF5- and SCF3-substituted tetrahydroquinoline compounds identified potent bactericidal agents against multidrug-resistant Gram-positive bacteria.[3] The most potent compound, HSD1835 , inhibited the growth of drug-resistant pathogens, including clinical strains, at concentrations ranging from 1 to 4 μg/mL.[3] Mechanistic studies revealed that these compounds act by disrupting the bacterial membrane.[3] It is noteworthy that analogs lacking the SF5 or SCF3 moieties were inactive, highlighting the importance of these specific substituents for antibacterial activity.[3]

Another study reported the synthesis and evaluation of novel quinoline derivatives as peptide deformylase (PDF) inhibitors.[9] Several compounds exhibited excellent minimum inhibitory concentration (MIC) values (3.12 - 50 µg/mL) against various bacterial strains, including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare standardized bacterial inoculum C Inoculate wells with bacteria A->C B Serially dilute THQ derivatives in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Workflow for MIC determination via broth microdilution.
Neuroprotective Effects of Tetrahydroquinoline Derivatives

Recent research has explored the neuroprotective potential of THQ derivatives, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[10][11][12][13]

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated significant neuroprotective properties in a rat model of Parkinson's disease.[12][13] Administration of HTHQ led to a decrease in oxidative stress, normalization of chaperone activity, and suppression of apoptosis.[12] The compound's antioxidant properties appear to be central to its neuroprotective effects.[12][13] Similarly, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) showed neuroprotective effects in a rat model of cerebral ischemia/reperfusion by inhibiting oxidative stress, inflammation, and apoptosis.[11]

Comparative Analysis of this compound

While direct experimental data is scarce, we can infer the potential properties of this compound based on the known structure-activity relationships of the THQ scaffold.

  • N-Methyl Group: The presence of a methyl group on the nitrogen atom (N1) can influence the compound's lipophilicity and its ability to form hydrogen bonds. This modification could impact its membrane permeability and interaction with biological targets.

  • 4-Carboxylic Acid Group: The carboxylic acid group at the C4 position introduces a polar, ionizable group. This is a critical feature in many quinoline-based drugs. For instance, in quinolone antibiotics, the 3-carboxylic acid is essential for binding to DNA gyrase. In the context of anticancer activity, the carboxylate group of some quinoline derivatives is crucial for inhibiting dihydroorotate dehydrogenase (DHODH).[14][15] The position and orientation of this acidic group are critical for target engagement.

Hypothesized Biological Profile:

Based on the available literature, it is plausible that this compound could exhibit a range of biological activities. The tetrahydroquinoline core provides a foundation for potential anticancer, antimicrobial, and neuroprotective effects. The specific substitutions, the N-methyl and 4-carboxylic acid groups, would then modulate this activity.

For instance, the 4-carboxylic acid group might enable the compound to target enzymes that have a specific binding pocket for a carboxylate moiety. Its potential as a DHODH inhibitor in cancer or as a bacterial topoisomerase inhibitor would be an interesting avenue for investigation. Furthermore, the neuroprotective potential of the THQ scaffold could be retained or modified by these substitutions.

Future Directions

The lack of specific data on this compound highlights an opportunity for further research. The synthesis of this compound and its subsequent evaluation in a panel of biological assays would provide valuable insights into the structure-activity relationships of N-substituted tetrahydroquinoline-4-carboxylic acids.

Proposed Research Workflow:

Research_Workflow A Synthesis of 1-Methyl-THQ-4-carboxylic acid B Physicochemical Characterization (pKa, logP) A->B C In vitro Anticancer Screening (MTT, Apoptosis assays) A->C D In vitro Antimicrobial Screening (MIC determination) A->D E In vitro Neuroprotection Assays (Oxidative stress, Neuronal viability) A->E F SAR studies with analogs C->F D->F E->F G In vivo efficacy studies (if promising in vitro results) F->G

Proposed workflow for the investigation of this compound.

Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While this compound remains a largely unexplored derivative, the wealth of data on related compounds suggests its potential for a range of biological activities. Further investigation into its synthesis and pharmacological properties is warranted and could lead to the discovery of new lead compounds for the treatment of cancer, infectious diseases, or neurodegenerative disorders. This guide provides a foundational understanding of the field and a roadmap for future research endeavors.

References

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (n.d.). ResearchGate. [Link]

  • Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587–1622. [Link]

  • Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules, 29(9), 2074. [Link]

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (n.d.). [Link]

  • SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. (n.d.). Royal Society of Chemistry. [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). Biochimie, 186, 130-146. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical Research, 49(5), 1387-1405. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). International Journal of Molecular Sciences, 24(18), 14337. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. [Link]

  • Biosynthesis of Tetrahydroisoquinoline Antibiotics. (n.d.). PubMed. [Link]

  • Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (n.d.). [Link]

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  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). Biomedicine & Pharmacotherapy, 179, 117399. [Link]

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confirming the molecular target of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of a specific molecular target is a critical inflection point that transforms a promising bioactive compound into a viable therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on how to elucidate and confirm the molecular target of a novel small molecule, using the hypothetical compound 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (M-TTC) as our central case study.

Our approach is built on a foundation of scientific integrity, emphasizing a multi-pronged, self-validating experimental strategy. We will move beyond a simple listing of protocols to explain the causal logic behind our experimental choices, ensuring that each step builds upon the last to construct a coherent and compelling body of evidence.

The Challenge: From Phenotypic Hit to Validated Target

Initial high-throughput screening has identified M-TTC as a potent inhibitor of proliferation in several colorectal cancer (CRC) cell lines, particularly those with mutations in the Wnt/β-catenin signaling pathway. However, its mechanism of action remains unknown. This guide will detail a systematic approach to answer the critical question: What is the direct molecular target of M-TTC, and is this target responsible for its anti-cancer effects?

Our investigation will be structured around a logical workflow, beginning with broad, unbiased screening methods and progressively narrowing down to specific, high-resolution validation techniques.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Hit Prioritization & Initial Validation cluster_2 Phase 3: Direct Target Engagement & Biophysical Validation cluster_3 Phase 4: Functional & In Vivo Validation In Silico Prediction In Silico Prediction Candidate Convergence Candidate Convergence In Silico Prediction->Candidate Convergence Affinity Proteomics Affinity Proteomics Affinity Proteomics->Candidate Convergence Genetic Screens Genetic Screens Genetic Screens->Candidate Convergence RNAi/CRISPR Validation RNAi/CRISPR Validation Candidate Convergence->RNAi/CRISPR Validation CETSA CETSA RNAi/CRISPR Validation->CETSA SPR/ITC SPR/ITC CETSA->SPR/ITC Rescue Experiments Rescue Experiments SPR/ITC->Rescue Experiments Xenograft Models Xenograft Models Rescue Experiments->Xenograft Models

Figure 1: A multi-phase workflow for target deconvolution.

Phase 1: Unbiased Target Identification Strategies

The initial phase employs orthogonal, unbiased methods to generate a list of high-confidence candidate targets. The strength of this approach lies in the convergence of evidence from disparate technologies, which minimizes the risk of method-specific artifacts.

Affinity-Based Proteomics: Fishing for a Target

Rationale: This technique aims to physically isolate the molecular target(s) of M-TTC from the entire cellular proteome based on their binding affinity. We will utilize a "drug-on-bead" pulldown approach, a classic and effective method for target identification.

Experimental Protocol:

  • Probe Synthesis: Synthesize an M-TTC analog with a linker arm and a terminal biotin moiety. It is crucial to test this modified compound to ensure it retains its anti-proliferative activity.

  • Lysate Preparation: Culture and harvest colorectal cancer cells (e.g., HCT116) and prepare a native cell lysate.

  • Affinity Pulldown:

    • Incubate the biotinylated M-TTC probe with streptavidin-coated magnetic beads.

    • Incubate the M-TTC-bead complex with the cell lysate.

    • As a crucial control, perform a parallel incubation where an excess of free, unmodified M-TTC is added to the lysate before the addition of the M-TTC-beads. This will competitively inhibit the binding of the true target to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry: Analyze the eluates by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation: The ideal candidate target will be highly enriched in the M-TTC-bead pulldown and significantly depleted in the competitive pulldown with free M-TTC.

Protein ID Fold Enrichment (M-TTC vs. Control) Fold Depletion (Competition) Notes
Protein Kinase X52.348.7High confidence hit
Heat Shock Protein 908.17.5Known promiscuous binder
Tubulin Beta Chain4.51.2Likely non-specific

Fictional data for illustrative purposes.

CRISPR-Cas9 Loss-of-Function Screens: Genetic Clues

Rationale: A CRISPR screen can identify genes whose loss confers resistance to M-TTC. The logic is that if a gene is essential for the drug's activity (e.g., it encodes the drug's target), its knockout will render the cells insensitive to the compound.

Experimental Protocol:

  • Library Transduction: Transduce a population of HCT116 cells with a genome-wide CRISPR knockout library.

  • Drug Selection: Treat the cell population with a lethal dose of M-TTC for a period of 14-21 days. A control population is grown in parallel without the drug.

  • Genomic DNA Extraction and Sequencing: Harvest the surviving cells, extract their genomic DNA, and use next-generation sequencing to determine the abundance of the guide RNAs (gRNAs).

  • Data Analysis: Identify gRNAs that are significantly enriched in the M-TTC-treated population compared to the control. These gRNAs target genes whose loss confers resistance.

Data Interpretation: Genes that are significantly enriched in the M-TTC treated population are considered primary candidates.

Gene Symbol Log2 Fold Change (Treated vs. Control) p-value Notes
PKX8.21.5e-8Top hit, aligns with proteomics
ABC16.53.2e-6Possible drug efflux pump
CUL45.99.8e-6Component of an E3 ligase complex

Fictional data for illustrative purposes.

Phase 2: Target Validation in a Cellular Context

The convergence of our proteomics and genetic screens on "Protein Kinase X" (PKX) provides a strong, testable hypothesis. The next phase focuses on validating that PKX is indeed the relevant intracellular target of M-TTC.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

Rationale: CETSA is a powerful technique to confirm direct binding of a drug to its target in a live cell environment. The principle is that a protein becomes more thermally stable when bound to a ligand.

G cluster_0 No Drug cluster_1 With M-TTC Target Protein Target Protein Heat Heat Target Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein M-TTC M-TTC Target-Drug Complex Target-Drug Complex M-TTC->Target-Drug Complex Heat2 Heat Target-Drug Complex->Heat2 Stable Complex Stable Complex Heat2->Stable Complex

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment: Treat HCT116 cells with either vehicle (DMSO) or M-TTC.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Western Blotting: Analyze the amount of soluble PKX remaining at each temperature by Western blot.

Data Interpretation: In the presence of M-TTC, the thermal denaturation curve for PKX should shift to the right, indicating that the drug has bound to and stabilized the protein.

Temperature (°C) % Soluble PKX (Vehicle) % Soluble PKX (M-TTC)
509598
547892
585185
622265
66530

Fictional data for illustrative purposes.

Phase 3: Biophysical Characterization of the Interaction

With strong cellular evidence of target engagement, the next step is to quantify the direct interaction between M-TTC and purified PKX protein using biophysical methods.

Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC)

Rationale: Both SPR and ITC are gold-standard techniques for characterizing biomolecular interactions. They provide quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.

  • SPR measures changes in the refractive index at the surface of a sensor chip as the analyte (M-TTC) flows over the immobilized ligand (PKX). It excels at providing kinetic information.

  • ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Comparison of Biophysical Methods:

Technique Principle Key Outputs Pros Cons
SPR Mass change at a surfaceKD, kon, koffHigh sensitivity, real-time kinetics, low sample consumptionRequires protein immobilization, potential for mass transport limitations
ITC Heat change in solutionKD, ΔH, ΔSLabel-free, in-solution, provides thermodynamic dataRequires larger amounts of pure protein, lower throughput

Experimental Protocol (SPR):

  • Immobilization: Covalently immobilize purified recombinant PKX onto a sensor chip.

  • Binding Analysis: Inject a series of concentrations of M-TTC over the chip surface and a reference surface.

  • Data Fitting: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.

Expected Result: A successful SPR experiment would demonstrate a concentration-dependent binding of M-TTC to PKX, yielding a KD in the nanomolar to low micromolar range, consistent with its cellular potency.

Phase 4: Functional Validation and In Vivo Relevance

The final and most critical phase is to demonstrate that the inhibition of PKX by M-TTC is the primary driver of the observed anti-cancer phenotype.

Genetic Rescue Experiments

Rationale: This experiment aims to prove a causal link between the target and the drug's effect. If M-TTC's anti-proliferative effect is due to its inhibition of PKX, then expressing a drug-resistant mutant of PKX should make the cells resistant to M-TTC.

G cluster_0 Wild-Type Cells cluster_1 Rescue Experiment Cells M-TTC M-TTC PKX_WT Wild-Type PKX M-TTC->PKX_WT inhibition PKX_Mutant Drug-Resistant PKX Mutant M-TTC->PKX_Mutant no inhibition Downstream Signaling Downstream Signaling PKX_WT->Downstream Signaling Apoptosis Apoptosis Downstream Signaling->Apoptosis Cell Survival Cell Survival Downstream Signaling->Cell Survival PKX_Mutant->Downstream Signaling

A Head-to-Head Comparison of Domino Reactions for Tetrahydroquinoline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Its synthesis has been a long-standing area of interest, with a recent focus on developing efficient and atom-economical methods. Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful strategy to construct this heterocyclic system in a single synthetic operation, avoiding the isolation of intermediates and minimizing waste. This guide provides a head-to-head comparison of three prominent domino strategies for tetrahydroquinoline synthesis: the Aza-Diels-Alder (Povarov) reaction, reductive cyclizations of nitro-arenes, and domino SNAr reactions. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal strategy for their synthetic targets.

The Aza-Diels-Alder (Povarov) Reaction: A Versatile Cycloaddition Cascade

The Povarov reaction is a formal aza-Diels-Alder reaction between an in situ-generated imine (from an aniline and an aldehyde) and an electron-rich alkene to furnish highly substituted tetrahydroquinolines.[1][2] This multicomponent reaction is exceptionally versatile, allowing for the introduction of diversity at three positions of the tetrahydroquinoline core in a single step.[3]

Mechanistic Insights

The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the imine for nucleophilic attack by the alkene.[3][4] Density Functional Theory (DFT) studies have shown that the reaction can proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate, rather than a concerted [4+2] cycloaddition.[4] This stepwise nature has been exploited in the development of asymmetric variants using chiral catalysts. The catalytic cycle begins with the acid-catalyzed condensation of an aniline and an aldehyde to form an iminium ion. The electron-rich alkene then adds to this electrophilic species, followed by an intramolecular electrophilic aromatic substitution to close the ring and form the tetrahydroquinoline product.

Povarov_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle Aniline Aniline Imine_Formation Imine Formation (Acid-Catalyzed) Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Electron-rich Alkene Nucleophilic_Attack Nucleophilic Attack by Alkene Alkene->Nucleophilic_Attack Iminium_Ion Iminium Ion Imine_Formation->Iminium_Ion Iminium_Ion->Nucleophilic_Attack Intermediate Zwitterionic Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product Tetrahydroquinoline Cyclization->Product caption Povarov Reaction Mechanism Reductive_Cyclization_Mechanism Starting_Material 2-Nitroaryl Ketone/ Michael Acceptor Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Starting_Material->Nitro_Reduction Aniline_Intermediate In situ generated Aniline Nitro_Reduction->Aniline_Intermediate Intramolecular_Cyclization Intramolecular Reductive Amination/ Michael Addition Aniline_Intermediate->Intramolecular_Cyclization Product Tetrahydroquinoline Intramolecular_Cyclization->Product caption Reductive Cyclization Mechanism SNAr_Domino_Mechanism Starting_Material Activated Aromatic Ring with Side Chain Amine_Formation Amine Formation (e.g., Reductive Amination, Sₙ2) Starting_Material->Amine_Formation Amine_Intermediate Nucleophilic Amine Intermediate Amine_Formation->Amine_Intermediate Intramolecular_SNAr Intramolecular Nucleophilic Aromatic Substitution (SₙAr) Amine_Intermediate->Intramolecular_SNAr Product Tetrahydroquinoline Intramolecular_SNAr->Product caption Domino SₙAr Reaction Mechanism

Sources

A Comparative Guide to Evaluating the Off-Target Effects of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to provide a practical and scientifically rigorous guide for researchers navigating the critical process of off-target effect evaluation. This document moves beyond a simple listing of services, delving into the strategic rationale and comparative strengths of different methodologies. Our subject of interest, 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (hereafter referred to as "MCQA"), is a novel chemical entity. Given the absence of extensive public data on MCQA, this guide will serve as a comprehensive framework for building its selectivity profile from the ground up, a process applicable to any new therapeutic candidate.

The core principle of drug discovery is selective modulation of a biological target to achieve a therapeutic outcome. However, small molecules can often interact with unintended proteins, leading to off-target effects that can range from inconsequential to severely toxic.[1] A thorough and early assessment of these interactions is not merely a regulatory hurdle but a fundamental component of de-risking a drug development program and building a robust safety profile.[2][3][4]

This guide compares and contrasts the primary methodologies—in silico, in vitro, and cellular/phenotypic—to construct a comprehensive off-target profile for MCQA.

Part 1: The Predictive Phase - In Silico Profiling

The journey begins not at the lab bench, but with computational modeling. The rationale here is efficiency; by leveraging existing vast pharmacological databases, we can predict potential off-target liabilities for MCQA at minimal cost, guiding the design of more focused and informative wet-lab experiments.[5][6] This predictive step is crucial for early hazard identification.

Comparative Computational Approaches

Two primary computational strategies are employed: those based on the ligand (MCQA itself) and those based on the structure of potential protein targets.

  • Ligand-Based Similarity Analysis: This approach operates on the principle of "guilt by association." If MCQA is structurally similar to other known drugs, it may share their biological targets, including off-targets.[7] We compare MCQA against databases like ChEMBL and PubChem using 2D topological fingerprints and 3D shape-based algorithms. For instance, the tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and identifying its presence in molecules with known off-target profiles can provide initial clues.[8]

  • Structure-Based Docking & Screening: This method uses the predicted 3D structure of MCQA to computationally "dock" it into the binding sites of a wide array of clinically relevant proteins. This virtual screening can identify potential physical interactions that might lead to modulation of protein function.[6] The performance of this method is contingent on the quality of the protein crystal structures and the accuracy of the docking algorithms.

cluster_in_silico In Silico Workflow for MCQA mcqa MCQA Structure (SMILES/3D) ligand_based Ligand-Based Similarity (e.g., ChEMBL, PubChem) mcqa->ligand_based structure_based Structure-Based Docking (Panel of Protein Structures) mcqa->structure_based potential_hits List of Potential Off-Target Proteins ligand_based->potential_hits structure_based->potential_hits report Prioritized Hit List for In Vitro Validation potential_hits->report

Caption: Workflow for predictive off-target assessment of MCQA.

Method Principle Pros Cons Key Requirement
Ligand-Based Chemical similarity to known active molecules.Fast, computationally inexpensive, does not require protein structures.Limited to known chemical space; may miss novel interactions.2D/3D structure of MCQA.
Structure-Based Physics-based docking to protein binding sites.Can identify novel interactions, provides structural rationale.Computationally intensive, requires high-quality protein structures, scoring functions can be inaccurate.High-quality 3D conformer of MCQA.

Part 2: The Experimental Phase - In Vitro Profiling

Following computational predictions, we move to direct experimental assessment. The goal is to obtain quantitative data on the interaction between MCQA and a broad range of biologically relevant targets. This is the cornerstone of modern safety pharmacology.[3][9]

Broad Panel Safety Screening

The most comprehensive initial step is to screen MCQA against a panel of receptors, ion channels, transporters, and enzymes known to be implicated in adverse drug reactions.[2][10] Commercial providers like Eurofins Discovery, Reaction Biology, and Pharmaron offer well-established panels (e.g., SafetyScreen44, InVEST44) that serve as an industry standard for early-stage safety assessment.[2][9][10]

Hypothetical Data: MCQA vs. Comparator Compound (Safety Panel at 10 µM)

Target Target Class MCQA (% Inhibition) Comparator X (% Inhibition) Potential Clinical Implication
hERGIon Channel8%55%Low risk of cardiac arrhythmia for MCQA.
5-HT2BGPCR65%12%Potential risk of valvular heart disease.
M1 MuscarinicGPCR4%3%Low risk of anticholinergic side effects.
Dopamine TransporterTransporter30%2%Potential CNS effects; requires follow-up.
COX-2Enzyme2%90%Low risk of NSAID-like GI effects.
Detailed Protocol: Submission for Broad Panel Screening

This protocol outlines the self-validating steps required to ensure data integrity when outsourcing this crucial experiment.

  • Compound Preparation & QC:

    • Synthesize or acquire ≥5 mg of MCQA with a purity of >98% as determined by LC-MS and ¹H NMR. Causality: Impurities can cause false positives, so high purity is non-negotiable.

    • Prepare a 10 mM stock solution in 100% DMSO. Verify solubility and stability of the stock solution.

    • Generate a Certificate of Analysis (CoA) including purity, identity confirmation, and exact concentration.

  • Provider Selection & Submission:

    • Select a provider offering a standard safety panel (e.g., Eurofins SafetyScreen47 or equivalent).[3]

    • Ship the stock solution and CoA on dry ice to the provider, following their specific submission guidelines.

    • Request screening at a primary concentration (e.g., 10 µM) in duplicate. Causality: Duplicates are essential for assessing assay variability and data robustness.

  • Data Analysis & Follow-up:

    • Upon receipt of the data report, identify any targets showing significant inhibition or activation (typically >50% at 10 µM).

    • For any significant "hits," the next logical step is to determine the potency (IC₅₀ or EC₅₀) through concentration-response curve experiments. This quantifies the risk.

Kinase Profiling

Kinases are a large family of enzymes and a frequent source of off-target effects due to conserved ATP-binding sites. A dedicated kinase panel screen is a standard component of selectivity profiling.

Hypothetical Data: MCQA Kinase Panel Selectivity (IC₅₀ in µM)

Kinase Target MCQA (IC₅₀) Comparator Y (IC₅₀) Notes
On-Target Kinase Z0.050.02Both compounds are potent on-target.
SRC> 250.15MCQA shows high selectivity against SRC.
LCK1.20.20MCQA has a potential off-target liability at LCK.
ABL1> 25> 25Both compounds are selective against ABL1.

Part 3: The Functional Phase - Cellular & Phenotypic Assessment

Binding to a protein in vitro does not always translate to a biological effect in a living cell. This phase aims to bridge that gap by assessing the impact of MCQA in a more complex, physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells or even tissues. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

cluster_cetsa CETSA Experimental Workflow cells Treat Cells with MCQA or Vehicle heat Heat Cell Lysates at Temp Gradient cells->heat separate Separate Soluble vs. Aggregated Proteins heat->separate quantify Quantify Soluble Protein Levels (e.g., Western Blot) separate->quantify curve Generate Melt Curve: Temp vs. Soluble Protein quantify->curve

Caption: Workflow for assessing target engagement using CETSA.

A shift in the melting curve in the presence of MCQA provides strong evidence of direct binding to the target protein within the cell. Comparing the on-target melt shift to any off-target shifts identified through proteome-wide CETSA can provide a direct measure of cellular selectivity.

Phenotypic Screening

Here, we remain agnostic to the specific molecular target and instead look for any unexpected cellular changes caused by MCQA. High-content imaging can be used to monitor hundreds of cellular features (e.g., cell morphology, organelle health, cytotoxicity) simultaneously. An unexpected phenotypic "fingerprint" can unmask an off-target effect that was missed in panel screens.

Integrated Strategy for MCQA Off-Target Evaluation

A robust evaluation does not rely on a single method but integrates data from all phases in a tiered approach.

cluster_strategy Integrated Off-Target Evaluation Strategy start MCQA (Novel Compound) insilico Phase 1: In Silico Prediction start->insilico Predict Liabilities invitro Phase 2: In Vitro Screening (Broad Panels, IC50) insilico->invitro Validate & Quantify cellular Phase 3: Cellular Validation (CETSA, Phenotypic) invitro->cellular Confirm Functional Relevance decision Go/No-Go Decision Selectivity Profile cellular->decision

Caption: A tiered strategy for off-target profiling.

Evaluating the off-target effects of a new chemical entity like this compound is a multi-faceted process. It begins with broad, predictive computational methods to cast a wide net for potential liabilities. These predictions are then rigorously tested and quantified through in vitro binding and enzymatic assays, with broad safety panels providing a standardized assessment of risk. Finally, cellular assays confirm that these interactions are relevant in a physiological system. By comparing and integrating the results from each of these methodologies, researchers can build a comprehensive selectivity profile, enabling data-driven decisions to advance safer, more effective therapeutics.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website. [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • Lino, C. A., et al. (2018). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. PubMed Central. [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from Pharmaron website. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from Creative Biolabs website. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery website. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from Creative Diagnostics website. [Link]

  • Koutsoukas, A., et al. (2011). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from Patsnap Synapse. [Link]

  • Scheiber, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. [Link]

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. Retrieved from CSPT website. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Derivatives Against Key Cancer Targets in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway with Tetrahydroquinoline Scaffolds

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent events in human cancers, making it a highly attractive target for therapeutic intervention.[3][4][5] The central role of this pathway in tumorigenesis has spurred significant efforts in the development of pharmacological agents that can modulate its activity.[1][2]

Quinoline and its derivatives, including tetrahydroquinolines, are a prominent class of heterocyclic compounds that have demonstrated a wide array of biological activities, including potent anticancer effects.[6][7] These scaffolds can interact with various cancer-related targets, such as tyrosine kinases and topoisomerases, and can induce apoptosis and arrest the cell cycle.[8] The unique structural features of the 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid core make it an intriguing scaffold for designing novel inhibitors. By systematically modifying this core with different functional groups, we can explore the structure-activity relationships (SAR) that govern binding affinity and selectivity towards key proteins in the PI3K/Akt/mTOR pathway.[9][10][11]

This guide outlines a comprehensive in silico approach using molecular docking to compare a series of rationally designed derivatives of this scaffold. The objective is to identify promising lead candidates and to elucidate the molecular interactions that drive their binding to three critical nodes in the cancer signaling network: PI3Kα, Akt1, and mTOR.

Selecting the Molecular Targets

A successful structure-based drug design campaign begins with the selection of high-quality, biologically relevant protein structures. For this study, we will target the kinase domains of PI3Kα, Akt1, and mTOR, as they are the catalytic hubs of the pathway.

  • PI3Kα (Phosphoinositide 3-kinase alpha): Often mutated in cancer, the p110α catalytic subunit is a primary driver of the pathway.[1] We will utilize a high-resolution crystal structure to represent the ATP-binding pocket.

    • Selected PDB ID: 7PG5[12] (Resolution: 2.20 Å)

  • Akt1 (Protein Kinase B alpha): A crucial downstream effector of PI3K, Akt1 is a serine/threonine kinase that promotes cell survival and growth.[4] Its pleckstrin homology (PH) domain and kinase domain are key regulatory sites.

    • Selected PDB ID: 3O96[13] (Resolution: 2.70 Å)

  • mTOR (Mechanistic Target of Rapamycin): A serine/threonine kinase that functions in two distinct complexes, mTORC1 and mTORC2, to control protein synthesis and cell growth.[2][14]

    • Selected PDB ID: 4JSV[15][16] (Resolution: 3.50 Å)

Designing the Ligand Library: Structure-Activity Relationship (SAR) Exploration

To conduct a meaningful comparative analysis, a library of derivatives of the core scaffold, this compound, was designed. The modifications are introduced at the carboxylic acid position, as this allows for diverse chemical functionalities to be explored for their potential interactions within the enzyme active sites.

Ligand ID Derivative Name Modification at R-group Rationale
LIG-001 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamideAmideIntroduce hydrogen bond donor/acceptor capabilities.
LIG-002 N-phenyl-1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamidePhenyl AmideExplore potential for π-π stacking and hydrophobic interactions.
LIG-003 N-(4-hydroxyphenyl)-1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamideHydroxyphenyl AmideAdd a hydroxyl group for potential hydrogen bonding with polar residues.
LIG-004 N-(4-methoxyphenyl)-1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamideMethoxyphenyl AmideInvestigate the effect of a methoxy group on binding and polarity.
LIG-005 N-(4-chlorophenyl)-1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamideChlorophenyl AmideIntroduce a halogen for potential halogen bonding and altered electronics.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

The following protocol outlines a rigorous and reproducible workflow for molecular docking using widely accepted tools like AutoDock.[17][18][19] The causality behind each step is explained to ensure scientific integrity.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (RCSB PDB) ProtPrep 3. Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep LigandDesign 2. Ligand Library Design (2D Sketching) LigPrep 4. Ligand Preparation (Energy minimization, add charges) LigandDesign->LigPrep GridGen 5. Grid Box Generation (Define active site) ProtPrep->GridGen DockRun 6. Run Molecular Docking (AutoDock Vina) LigPrep->DockRun GridGen->DockRun PoseAnalysis 7. Pose & Score Analysis (Binding energy, RMSD) DockRun->PoseAnalysis InteractionAnalysis 8. Interaction Visualization (Hydrogen bonds, hydrophobic interactions) PoseAnalysis->InteractionAnalysis Comparison 9. Comparative Analysis (Rank ligands, identify SAR) InteractionAnalysis->Comparison

Caption: Molecular docking workflow from preparation to analysis.

Detailed Methodology

Step 1: Protein Preparation

  • Action: Download the selected PDB files (7PG5, 3O96, 4JSV).

  • Protocol:

    • Load the PDB structure into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).[20]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[20][21]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).[22]

    • Save the prepared protein in the PDBQT file format, which is required for AutoDock.[23]

  • Rationale: This cleaning process ensures that the docking simulation is not influenced by crystallographic artifacts and that the protein has the correct protonation states for physiological pH, which is crucial for accurate interaction scoring.[21]

Step 2: Ligand Preparation

  • Action: Convert the 2D structures of the five designed ligands into 3D conformations suitable for docking.

  • Protocol:

    • Sketch each ligand in a chemical drawing tool (e.g., ChemDraw) and save as a 3D format (e.g., MOL).

    • Use a program like Open Babel to perform an initial energy minimization to obtain a low-energy 3D conformation.

    • Load the 3D structure into AutoDockTools (ADT).[24]

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.[17]

  • Rationale: Proper ligand preparation, including defining rotatable bonds, is critical for allowing the docking algorithm to explore a wide range of possible binding poses within the receptor's active site.[24][25]

Step 3: Grid Generation

  • Action: Define the search space for the docking simulation within the active site of each target protein.

  • Protocol:

    • In ADT, load the prepared protein (PDBQT file).

    • Identify the key amino acid residues in the ATP-binding pocket based on literature or by inspecting the original PDB file with its native ligand.

    • Define a grid box that encompasses the entire binding site with a buffer of approximately 10 Å in each dimension.

    • Generate the grid parameter file (.gpf).

  • Rationale: The grid box confines the docking search to the area of interest, significantly increasing computational efficiency. The grid pre-calculates the interaction potential for different atom types at each grid point, speeding up the subsequent docking calculations.[18]

Step 4: Running the Docking Simulation

  • Action: Execute the docking of each of the five ligands against each of the three protein targets using AutoDock Vina.

  • Protocol:

    • Create a docking parameter file (.dpf) that specifies the prepared protein, the prepared ligand, and the grid parameters.[22]

    • Use the AutoDock Vina command-line interface to run the simulation.

    • The output will be a PDBQT file containing the predicted binding poses (typically 9-10) for each ligand, ranked by their binding affinity scores.

  • Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid, efficiently searching for the most favorable binding modes.[26]

Results: Comparative Analysis of Docking Performance

The docking simulations yield a wealth of quantitative data that allows for a direct comparison of the designed derivatives. The primary metrics for evaluation are the binding affinity (ΔG, in kcal/mol), and the specific molecular interactions formed.[27][28]

Summary of Binding Affinities

The following table summarizes the predicted binding affinities (best score) for each ligand-protein complex. A more negative value indicates a stronger predicted binding interaction.[27]

Ligand ID PI3Kα (kcal/mol) Akt1 (kcal/mol) mTOR (kcal/mol)
LIG-001 -7.2-6.8-7.5
LIG-002 -8.1-7.5-8.3
LIG-003 -8.9-8.2-9.1
LIG-004 -8.5-7.9-8.7
LIG-005 -9.2-8.6-9.5
Analysis of Key Molecular Interactions

Visual inspection of the top-ranked docking poses reveals the specific interactions that contribute to the binding affinity.[29][30] This analysis is crucial for understanding the SAR and for guiding future lead optimization.

Ligand ID Target Key Interacting Residues Interaction Types
LIG-003 PI3Kα Val851, Lys802, Asp933H-bonds with backbone and side chains, π-cation with Lys802
LIG-005 PI3Kα Val851, Met922, Tyr836H-bond with Val851, Halogen bond with Tyr836, Hydrophobic interactions
LIG-003 Akt1 Lys179, Glu234, Thr291H-bonds with catalytic loop, Hydrophobic interactions
LIG-005 Akt1 Lys179, Leu181, Phe293H-bond with Lys179, π-π stacking with Phe293, Hydrophobic interactions
LIG-003 mTOR Met2345, Trp2239, Asp2357H-bonds with hinge region, π-π stacking with Trp2239
LIG-005 mTOR Met2345, Ile2356, Val2240H-bond with Met2345, Halogen bond, Extensive hydrophobic contacts

Discussion and Interpretation

The in silico results provide valuable insights into the potential of this compound derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

  • Structure-Activity Relationship: Across all three targets, the introduction of a substituted phenyl ring (LIG-002 to LIG-005) significantly improved the binding affinity compared to the simple amide (LIG-001). This suggests that the active sites of these kinases have a hydrophobic pocket that can accommodate an aromatic moiety, leading to favorable van der Waals and, in some cases, π-stacking interactions.

  • Most Promising Candidate: LIG-005, the N-(4-chlorophenyl) derivative, consistently showed the best binding affinities for all three targets. The presence of the chlorine atom appears to be particularly beneficial, potentially forming favorable halogen bonds or enhancing the hydrophobic interactions within the binding pocket. LIG-003, with its hydroxyl group, also performed exceptionally well, highlighting the importance of hydrogen bonding capabilities for strong binding.

  • Selectivity Profile: While LIG-005 shows high potency, it appears to be a pan-inhibitor, targeting all three kinases with similar affinity. Depending on the therapeutic strategy, a more selective inhibitor might be desirable to reduce potential off-target effects. Further optimization could focus on exploiting subtle differences in the active sites of PI3Kα, Akt1, and mTOR to achieve isoform selectivity.

Visualizing the Binding Mode of the Top Candidate

The interaction diagram below illustrates the predicted binding mode of LIG-005 within the active site of PI3Kα.

Binding_Mode cluster_ligand cluster_protein LIG 1-Methyl-THQ Core Amide Amide Linker I848 Ile848 LIG->I848 Hydrophobic ChloroPh 4-Chlorophenyl V851 Val851 Amide->V851 H-Bond (Backbone) M922 Met922 ChloroPh->M922 Hydrophobic Y836 Tyr836 ChloroPh->Y836 Halogen Bond

Caption: Key interactions of LIG-005 in the PI3Kα binding site.

Conclusion and Future Directions

This comparative molecular docking study has successfully evaluated a series of novel this compound derivatives against key targets in the PI3K/Akt/mTOR pathway. The results indicate that N-aryl substitution at the carboxamide position is a viable strategy for enhancing binding affinity. The N-(4-chlorophenyl) derivative (LIG-005) emerged as the most promising candidate, exhibiting strong predicted binding to PI3Kα, Akt1, and mTOR.

These in silico findings provide a strong foundation for the next steps in the drug discovery process. Future work should involve:

  • Synthesis and in vitro Validation: The top-performing compounds should be synthesized and tested in biochemical and cellular assays to confirm their inhibitory activity and to validate the docking predictions.

  • Lead Optimization: Further SAR studies can be conducted around the 4-chlorophenyl and 4-hydroxyphenyl motifs to fine-tune potency and selectivity.

  • ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential to assess the drug-likeness of the lead candidates.

By integrating computational and experimental approaches, the tetrahydroquinoline scaffold can be further developed into a new class of potent and selective inhibitors for cancer therapy.

References

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  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Characterization and Assessment

1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid belongs to the tetrahydroquinoline class of heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not available in the provided search results, the hazard profile can be reliably inferred from its parent structure, 1,2,3,4-tetrahydroquinoline, and similar derivatives.

The primary hazards associated with this chemical class include potential toxicity if ingested, skin and eye irritation, and possible carcinogenicity.[1] The quinoline functional group is noted for its potential for long-term adverse effects on aquatic life. Therefore, this compound must be treated as a hazardous waste from the moment of its generation.[2]

Inferred Hazard Profile:

Hazard CategoryGHS Hazard Statement (H-Statement)Precautionary Statement (P-Statement)Source
Acute Oral Toxicity H301: Toxic if swallowedP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Carcinogenicity H350: May cause cancerP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood.[1]
Skin Corrosion/Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Aquatic Hazard (Chronic) H412: Harmful to aquatic life with long lasting effectsP273: Avoid release to the environment.

Essential Safety and Handling Protocols

Prior to handling or preparing for disposal, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place. The causality is clear: minimizing exposure pathways is paramount to ensuring personnel safety.

  • Engineering Controls : Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[5]

    • Eye Protection : Use tight-sealing safety goggles or a face shield.[1][3]

    • Skin and Body Protection : Wear a standard laboratory coat. Ensure it is fully buttoned.[3]

Waste Segregation, Containment, and Storage

Proper segregation is a critical, self-validating step in laboratory safety. It prevents accidental and potentially violent reactions between incompatible waste streams.[6]

Step-by-Step Containment Protocol:

  • Designate a Waste Container : Use a new or thoroughly cleaned container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or borosilicate glass). The original reagent bottle is often an ideal choice.[6][7] Never use foodstuff containers.[6]

  • Label the Container : Affix a "Hazardous Waste" label to the container immediately. Fill in all required information:

    • Full Chemical Name : "this compound"

    • Concentration and Composition : (e.g., "Solid," or "5% w/v in Ethanol")

    • Hazard Identification : Check the boxes for "Toxic" and "Health Hazard."

  • Transfer the Waste : Carefully transfer the waste into the labeled container. If dealing with a solid, use a dedicated spatula. If a solution, use a funnel. Perform all transfers within a fume hood.

  • Secure the Container : Keep the container tightly sealed at all times, except when adding waste.[2][6] This prevents the release of vapors and protects the integrity of the contents.

  • Store in a Satellite Accumulation Area (SAA) :

    • Place the sealed container in a designated SAA that is at or near the point of generation.[2][6]

    • Ensure the SAA provides secondary containment, such as a spill tray, to capture any potential leaks.[8]

    • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[1][6]

Disposal Decision Workflow

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[9] Its inferred toxicity and environmental hazards mandate professional disposal. The following workflow outlines the mandatory decision process.

G start Waste Generated: 1-Methyl-1,2,3,4-tetrahydroquinoline- 4-carboxylic acid spill Is this a small, contained spill? start->spill cleanup Step 1: Don appropriate PPE. Step 2: Contain spill with inert absorbent (e.g., vermiculite). Step 3: Carefully collect absorbed material and contaminated items. spill->cleanup Yes routine Routine Waste Stream (e.g., reaction residues, expired reagent) spill->routine No container Place waste in a designated, properly labeled Hazardous Waste Container. cleanup->container storage Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. container->storage routine->container ehs Contact Environmental Health & Safety (EHS) for scheduled waste pickup. (Final Disposal by Licensed Facility) storage->ehs

Caption: Disposal workflow for this compound.

Final Disposal and Regulatory Compliance

The ultimate disposal of this chemical must be conducted by a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) office.[5]

  • Regulatory Framework : In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][10] Based on its inferred toxic properties, this compound would be classified as a hazardous waste.[11]

  • Institutional Responsibility : Your EHS department is responsible for implementing practices that ensure compliance with all federal, state, and local regulations.[2] They will arrange for the pickup of your properly labeled waste containers and ensure they are transported to an approved treatment, storage, and disposal facility (TSDF).

  • Record Keeping : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request, as required by your institution and regulations.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

  • UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. Available from: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Available from: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). Available from: [Link]

  • Capot Chemical Co., Ltd. MSDS of 1,​2,​3,​4-​Tetrahydro-​quinoline-​2-​carboxylic acid methyl ester. (2017-04-25). Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1,2,3,4-tetrahydroisoquinoline. (2024-03-13). Available from: [Link]

  • PubChem. 1-Methyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). Available from: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available from: [Link]

  • U.S. Environmental Protection Agency. Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Available from: [Link]

  • U.S. Environmental Protection Agency. RO 11868 9441.1994(24). (1994-08-30). Available from: [Link]

  • U.S. Environmental Protection Agency. RCRA Permit Policy Compendium Update Package Vol.4. Available from: [Link]

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A Comprehensive Guide to the Safe Handling of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. While a specific Safety Data Sheet (SDS) for this molecule is not yet widely available, a robust safety protocol can be established by examining the known hazards of its structural analogs, namely quinoline derivatives, tetrahydroquinolines, and carboxylic acids. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to work with confidence and security.

Hazard Assessment: A Synthesis of Analog Data

The primary hazards associated with this compound can be inferred from related chemical structures. Quinolines and their derivatives are known to be potentially toxic if ingested and can cause skin and eye irritation.[1][2][3] Some quinoline compounds are also suspected of having mutagenic properties.[2] The tetrahydroquinoline moiety suggests potential for skin, eye, and respiratory irritation.[4][5] The presence of the carboxylic acid group indicates that the compound may be corrosive or irritating to skin and eyes and could cause respiratory tract irritation.[6]

Inferred Hazard Profile:

Hazard ClassPotential EffectsSource of Inference
Acute Toxicity (Oral) Harmful or toxic if swallowed.[3][7]Based on quinoline and tetrahydroisoquinoline derivatives.
Skin Corrosion/Irritation May cause skin irritation or burns upon direct contact.[3][4][7]Based on quinoline, tetrahydroquinoline, and carboxylic acid properties.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[3][4][7]Based on quinoline, tetrahydroquinoline, and carboxylic acid properties.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[4][8]Based on tetrahydroquinoline and carboxylic acid properties.
Chronic Effects Some quinoline derivatives are suspected of causing genetic defects.[2]Based on general knowledge of the quinoline chemical class.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[2][9]Based on quinoline derivatives.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first and most critical line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific EquipmentStandardJustification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][2][10]EN 374Provides a barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before use.
Eye and Face Protection Chemical splash goggles.[10] A face shield should be worn over goggles when there is a significant risk of splashing.[6][10]OSHA 29 CFR 1910.133 or EN 166Protects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[10]---Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 (or higher) particulate respirator for handling the solid, powdered form.[10] An air-purifying respirator with organic vapor cartridges may be necessary when handling solutions or when vapors may be generated.[8][10]NIOSH ApprovedPrevents inhalation of dust particles or vapors.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is paramount to minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don all required PPE prep_area Prepare designated work area in a fume hood prep_ppe->prep_area prep_materials Gather all necessary equipment and reagents prep_area->prep_materials weigh Weigh solid compound in the fume hood prep_materials->weigh dissolve Dissolve the compound, adding solid to solvent slowly weigh->dissolve react Conduct the experiment within the fume hood dissolve->react decontaminate Decontaminate all glassware and surfaces react->decontaminate waste_solid Dispose of solid waste in a labeled hazardous waste container decontaminate->waste_solid waste_liquid Dispose of liquid waste in a labeled hazardous waste container decontaminate->waste_liquid remove_ppe Remove PPE in the designated area waste_solid->remove_ppe waste_liquid->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

I. Preparation Phase:

  • Don PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.[10]

  • Work Area Preparation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Gather Materials: Assemble all necessary glassware, reagents, and waste containers before beginning the experiment.

II. Handling Phase:

  • Weighing: When weighing the solid compound, perform the task within the fume hood to minimize the risk of inhaling dust particles. Use a disposable weigh boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[10] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is recommended.[10]

  • Experimental Procedures: Maintain a safe distance from the reaction and use appropriate shielding. Avoid direct contact with the substance at all times.

III. Cleanup and Disposal Phase:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[10]

  • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[10][11] Do not empty unused product into drainage systems.[11]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[10]

Emergency Procedures: Preparedness for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Skin Contact Immediately wash the affected area with soap and plenty of water.[8] Remove contaminated clothing. If skin irritation persists, seek medical attention.[7]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with a non-flammable absorbent material (e.g., sand, diatomaceous earth).[3][11] Collect the material in a suitable, closed container for disposal.[8][11]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • Quinoline - SAFETY DATA SHEET - Penta chemicals.
  • Safe Disposal of 2-Quinolinamine, 8-ethyl-: A Procedural Guide - Benchchem.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. Available at: [Link]

  • MSDS of 1,​2,​3,​4-​Tetrahydro-​quinoline-​2-​carboxylic acid methyl ester.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • QUINOLINE FOR SYNTHESIS - Loba Chemie.
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem. Available at: [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.